molecular formula C10H15Cl2N B610860 4-(2-Chlorophenyl)butan-2-amine CAS No. 144887-95-6

4-(2-Chlorophenyl)butan-2-amine

Cat. No.: B610860
CAS No.: 144887-95-6
M. Wt: 220.14
InChI Key: NVCYSMVSGDVJQR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)butan-2-amine is a characterized chemical compound that serves as a critical reference standard for an API Amine during the synthesis and formulation stages of drug development . It is specifically employed for analytical method development and validation (AMV), as well as for Quality Control (QC) applications, ensuring traceability against pharmacopeial standards like those of the USP or EP . This role is essential for maintaining consistency, accuracy, and regulatory compliance in pharmaceutical analysis. While this compound is utilized as an analytical standard, scientific literature investigates the properties of closely related structural analogues. For instance, research on compounds such as 4-chlorophenylisobutylamine, an alpha-ethyl phenethylamine analogue, explores its activity on neurotransmitter systems, functioning as an entactogen and stimulant . Such studies report that these analogues act as substrates for monoamine transporters, inhibiting the reuptake of serotonin and dopamine, which provides a broader research context for this class of chemicals in neuropharmacology . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2-chlorophenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYONMJJWKTSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed analytical characterization of 4-(2-Chlorophenyl)butan-2-amine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis section delineates a field-proven reductive amination protocol, chosen for its efficiency and control over product formation. The subsequent characterization section establishes a self-validating system, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unequivocally confirm the identity and purity of the target molecule. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic chemistry and pharmaceutical research.

Introduction and Strategic Importance

4-(2-Chlorophenyl)butan-2-amine is a primary amine featuring a substituted phenyl group. Its structural motifs are prevalent in a variety of pharmacologically active molecules and serve as crucial building blocks in the synthesis of more complex chemical entities. The strategic placement of the chlorine atom on the phenyl ring and the chiral center at the second carbon of the butane chain make it a valuable intermediate for creating diverse chemical libraries for drug discovery. Mastery of its synthesis and a thorough understanding of its analytical profile are paramount for its effective application in research and development. This guide explains the causal logic behind the selected synthetic and analytical strategies, ensuring both reproducibility and a deep understanding of the process.

Synthesis via Reductive Amination

The synthesis of primary amines from ketones is a cornerstone of organic chemistry. Among the available methods, reductive amination stands out for its versatility and high yield.[1][2] This process involves the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3] This one-pot approach is generally more controlled and efficient than direct alkylation of ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amine products.[4][5]

For the synthesis of 4-(2-Chlorophenyl)butan-2-amine, the precursor is 4-(2-chlorophenyl)butan-2-one. Ammonia, typically from a source like ammonium acetate or aqueous ammonia, serves as the nitrogen donor.[6]

The Causality of Reagent Selection

The choice of a reducing agent is critical for the success of a reductive amination. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the imine, they would also readily reduce the starting ketone, leading to undesired side products. Sodium borohydride (NaBH₄) is a milder option, but its reactivity can be difficult to modulate for the selective reduction of the imine in the presence of the ketone.

Therefore, a hindered or electron-deficient borohydride derivative is preferred. Sodium cyanoborohydride (NaBH₃CN) is an exemplary choice for this transformation.[6][7] The electron-withdrawing cyanide group deactivates the reagent, making it selective for the protonated imine (iminium ion), which is more electrophilic than the starting ketone. This selectivity allows the entire reaction to be performed in a single pot, maximizing efficiency.[2]

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, from starting materials to the final purified product.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Ketone 4-(2-chlorophenyl)butan-2-one Mix Combine Reactants & Solvent Ketone->Mix Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Mix Solvent Methanol (Solvent) Solvent->Mix Imine Imine Formation (Intermediate) Mix->Imine pH adjustment (acid catalyst) Reduction Add NaBH3CN (Selective Reduction) Imine->Reduction Quench Quench Reaction (e.g., with H2O) Reduction->Quench Reaction complete Extract Liquid-Liquid Extraction (e.g., EtOAc/H2O) Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: 4-(2-Chlorophenyl)butan-2-amine Purify->Product

Caption: Workflow for the synthesis of 4-(2-Chlorophenyl)butan-2-amine.

Detailed Experimental Protocol

Materials:

  • 4-(2-chlorophenyl)butan-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-chlorophenyl)butan-2-one (1 equivalent).

  • Add ammonium acetate (5-10 equivalents) and anhydrous methanol (5 mL per mmol of ketone).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a separate container, carefully dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture dropwise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude amine by flash column chromatography on silica gel to obtain the pure 4-(2-Chlorophenyl)butan-2-amine.

Analytical Characterization

The successful synthesis must be validated by a suite of analytical techniques to confirm the molecular structure and assess purity. The data presented in this section are predictive values based on the known effects of functional groups in spectroscopic analysis.[8]

Summary of Key Characterization Data
Technique Parameter Expected Result for 4-(2-Chlorophenyl)butan-2-amine
Molecular Formula -C₁₀H₁₄ClN
Molecular Weight -183.68 g/mol [9]
Mass Spec (EI) Molecular Ion (M⁺)m/z 183/185 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
¹H NMR Chemical Shift (δ)Aromatic (Ar-H): ~7.1-7.4 ppm (multiplet, 4H); CH-NH₂: ~3.0-3.2 ppm (multiplet, 1H); CH₂-Ar: ~2.6-2.8 ppm (triplet, 2H); CH₂-CH: ~1.7-1.9 ppm (multiplet, 2H); NH₂: ~1.5-2.5 ppm (broad singlet, 2H); CH₃: ~1.2-1.3 ppm (doublet, 3H)
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~125-140 ppm; C-Cl: ~130-135 ppm; C-NH₂: ~45-55 ppm; CH₂-Ar: ~35-45 ppm; CH₂-CH: ~30-40 ppm; CH₃: ~20-25 ppm
FTIR Wavenumber (cm⁻¹)N-H stretch (primary amine): 3300-3400 cm⁻¹ (two bands, weak-medium)[10]; C-H stretch (sp³): 2850-3000 cm⁻¹; C-H stretch (sp²): 3000-3100 cm⁻¹; N-H bend (scissoring): 1580-1650 cm⁻¹[11]; Aromatic C=C stretch: 1450-1600 cm⁻¹; C-N stretch: 1020-1250 cm⁻¹[10]; C-Cl stretch: 700-800 cm⁻¹
Detailed Spectroscopic Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aromatic protons will appear as a complex multiplet in the downfield region. The methine proton adjacent to the amine group will be a multiplet due to coupling with the neighboring methylene and methyl groups. The methyl group will appear as a doublet, characteristic of a CH-CH₃ system. The addition of D₂O to the NMR sample should cause the broad NH₂ signal to disappear, confirming its identity.[12]

  • ¹³C NMR Spectroscopy: The spectrum will show ten distinct carbon signals. The carbons of the chlorophenyl ring will appear in the aromatic region (120-140 ppm). The aliphatic carbons will be found in the upfield region, with their specific chemical shifts influenced by their proximity to the electronegative nitrogen and chlorine atoms.

  • Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks will be observed for the molecular ion at m/z 183 and 185, with relative intensities of about 3:1, providing strong evidence for the presence of one chlorine atom in the molecule.[13]

  • FTIR Spectroscopy: The FTIR spectrum is crucial for identifying the functional groups. The most telling signals will be the two weak-to-medium bands in the 3300-3400 cm⁻¹ region, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[10][11] The N-H bending vibration around 1600 cm⁻¹ further confirms the primary amine. Absorptions corresponding to aromatic and aliphatic C-H bonds, as well as the C-N and C-Cl bonds, will also be present, corroborating the overall structure.

Conclusion

This guide has detailed a reliable and well-reasoned approach to the synthesis of 4-(2-Chlorophenyl)butan-2-amine via reductive amination, a method prized for its selectivity and efficiency. The comprehensive characterization protocol, integrating NMR, MS, and FTIR spectroscopy, forms a cohesive and self-validating workflow that ensures the unambiguous identification and quality assessment of the final product. By explaining the scientific rationale behind each step, this document empowers researchers to not only replicate the procedure but also to adapt and troubleshoot similar synthetic challenges in their own work.

References

  • (2017-09-01). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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Physicochemical properties of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenyl)butan-2-amine

Introduction

4-(2-Chlorophenyl)butan-2-amine is a primary amine of interest within synthetic chemistry and drug discovery. Its structure, featuring a chlorinated phenyl ring and a chiral center, makes it a valuable building block for more complex molecules, particularly in the development of novel therapeutic agents. The physicochemical properties of such a compound are paramount, as they dictate its behavior in both chemical reactions and biological systems. These parameters—including solubility, pKa, and spectroscopic characteristics—are critical for process optimization, formulation development, and understanding its pharmacokinetic profile.

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(2-Chlorophenyl)butan-2-amine. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven methodologies for their experimental determination. The emphasis is placed on the causality behind experimental choices, ensuring that the presented protocols are robust, logical, and self-validating.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound provide a quantitative basis for predicting its behavior. For 4-(2-Chlorophenyl)butan-2-amine, a combination of experimental data and well-established predictive models allows for a detailed characterization.

PropertyValue / DescriptionSource / Method
IUPAC Name 4-(2-Chlorophenyl)butan-2-amineIUPAC Nomenclature
Molecular Formula C₁₀H₁₄ClN-
Molecular Weight 183.68 g/mol [1]
CAS Number Not available-
Appearance Colorless to yellow liquid (predicted)Based on analogous amines[2]
Solubility Slightly soluble in Water (with heating) and DMSO (with sonication); Soluble in Methanol.[1]Experimental[1]
pKa of Conjugate Acid ~10.6 (predicted)Based on analogous alkylamines[2][3]
LogP (Octanol-Water) ~3.0 (predicted)Based on isomers and related structures[4][5]

Section 2: Synthesis and Structural Elucidation

The unambiguous synthesis and structural confirmation of the target molecule are prerequisites for any further characterization. A common challenge in the synthesis of primary amines via alkylation is over-alkylation, where the product amine, being nucleophilic, reacts further with the alkyl halide.[6] The Gabriel synthesis provides an elegant solution by using a protected form of the amine, phthalimide, to achieve mono-alkylation.

Proposed Synthetic Workflow: Gabriel Synthesis

The rationale for selecting the Gabriel synthesis is its reliability in producing primary amines cleanly.[6] The nitrogen in phthalimide is deprotonated to form a potent nucleophile, which is then alkylated. Subsequent hydrolysis or, more commonly, hydrazinolysis, liberates the desired primary amine.

gabriel_synthesis phthalimide Potassium Phthalimide intermediate N-Alkylated Phthalimide Intermediate phthalimide->intermediate SN2 Reaction alkyl_halide 1-(2-Chlorophenyl)-3-bromobutane alkyl_halide->intermediate product 4-(2-Chlorophenyl)butan-2-amine intermediate->product Hydrazinolysis byproduct Phthalhydrazide Byproduct intermediate->byproduct Liberation hydrazine Hydrazine (N₂H₄) hydrazine->product solubility_workflow start Add excess compound to buffer equilibrate Agitate at constant T (24-48h) start->equilibrate separate Centrifuge to separate phases equilibrate->separate sample Sample clear supernatant separate->sample analyze Quantify via HPLC-UV or LC-MS sample->analyze end Report Solubility (e.g., mg/mL) analyze->end pka_logic cluster_equilibrium Chemical Equilibrium in Solution cluster_titration Experimental Determination B Amine (B) Free Base BH Conjugate Acid (BH⁺) Protonated Form B->BH + H⁺ BH->B - H⁺ titrant Add HCl titrant measure Record pH vs. Volume titrant->measure plot Plot Titration Curve (pH vs. Volume) measure->plot pka pKa = pH at 1/2 equivalence point plot->pka

Caption: Logical relationship for pKa determination via potentiometric titration.

Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the structure and assess the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations.

    • Expected Absorptions: For 4-(2-Chlorophenyl)butan-2-amine, the key expected peaks include:

      • ~3300-3400 cm⁻¹: Two distinct peaks for the N-H asymmetric and symmetric stretching of a primary amine. [7] * ~2850-2960 cm⁻¹: C-H stretching from the aliphatic butane chain.

      • ~1600, 1475 cm⁻¹: C=C stretching vibrations characteristic of the aromatic phenyl ring.

      • ~750 cm⁻¹: Strong C-H out-of-plane bending, indicative of ortho-disubstitution on the phenyl ring.

      • ~1050 cm⁻¹: C-Cl stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a strong magnetic field.

    • Predicted ¹H NMR Spectrum (in CDCl₃):

      • ~7.1-7.4 ppm: Multiplets corresponding to the 4 protons on the ortho-substituted aromatic ring.

      • ~3.0-3.2 ppm: A multiplet for the single proton at the chiral center (C2), coupled to both the methyl and methylene protons.

      • ~2.6-2.8 ppm: A multiplet for the two benzylic protons (C4).

      • ~1.5-1.8 ppm: A multiplet for the two protons on C3.

      • ~1.2-1.4 ppm: A doublet for the three protons of the methyl group at C1.

      • ~1.3 ppm (broad singlet): A signal for the two amine (NH₂) protons.

    • Predicted ¹³C NMR Spectrum (in CDCl₃):

      • ~125-140 ppm: Six distinct signals for the six carbons of the 2-chlorophenyl group.

      • ~45-50 ppm: Signal for the methine carbon (C2) bearing the amine group.

      • ~30-40 ppm: Signals for the two methylene carbons (C3 and C4).

      • ~20-25 ppm: Signal for the terminal methyl carbon (C1).

  • Mass Spectrometry (MS):

    • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and structural information from fragmentation patterns.

    • Expected Fragmentation (Electron Ionization - EI):

      • Molecular Ion (M⁺): An odd-numbered peak at m/z 183 (for ³⁵Cl) and a smaller peak at m/z 185 (for ³⁷Cl) in an approximate 3:1 ratio, consistent with the presence of one chlorine atom. The odd molecular weight is a characteristic of molecules containing an odd number of nitrogen atoms. [8] * Base Peak: The most abundant fragment is often the result of alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this molecule, cleavage between C2 and C3 would yield a stable iminium ion at m/z 44 (CH₃-CH=NH₂⁺). This is a highly characteristic fragmentation for primary amines. [8] * Other Fragments: Loss of the chlorophenyl group could also lead to other characteristic fragments.

Conclusion

The physicochemical properties of 4-(2-Chlorophenyl)butan-2-amine define its potential utility and behavior in a scientific context. This guide has detailed its core properties, including molecular structure, solubility, and predicted pKa. Furthermore, it has provided robust, rationale-driven experimental protocols for the determination of these properties, grounded in established analytical principles. The synthesis, purification, and comprehensive characterization using the spectroscopic and analytical techniques outlined herein are essential steps for any researcher or drug developer working with this compound, ensuring data integrity and enabling its effective application in further research.

References

  • N-(4-Chlorophenyl)butanamide Properties. CompTox Chemicals Dashboard, EPA. [Link]

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  • Butanamide, N-(4-chlorophenyl)-3-oxo-. NIST WebBook. [Link]

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Technical Monograph: 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacodynamics, Synthesis, and Structural Activity Relationships (SAR)

Executive Summary

4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6) is a chain-extended phenethylamine derivative, structurally classified as a homoamphetamine . Unlike its lower homolog (2-chloroamphetamine), the inclusion of a methylene group in the alkyl chain significantly alters its pharmacodynamic profile, shifting it from a potent monoamine releasing agent to a modulator with mixed reuptake inhibition and monoamine oxidase (MAO) inhibitory properties.

This guide details the mechanism of action, synthesis protocols, and experimental validation workflows for researchers investigating this scaffold as a probe for monoamine transporter (MAT) selectivity.

Structural Analysis & Chemical Identity[1][2]

To understand the mechanism, one must first deconstruct the topology of the molecule. It acts as a lipophilic probe for the orthosteric binding sites of MATs.

FeatureSpecificationMechanistic Implication
Core Scaffold PhenylbutanamineThe 4-carbon chain (butyl) increases steric bulk compared to amphetamine (propyl). This generally reduces translocation efficacy, favoring uptake inhibition over release.
Substitution 2-Chloro (Ortho)The ortho-chloro substituent provides steric hindrance against metabolic deamination and increases lipophilicity (LogP ~2.9), enhancing blood-brain barrier (BBB) penetration.
Chirality C2 Chiral CenterThe (S)-enantiomer is typically the bioactive eutomer for MAT binding, following the SAR of the parent phenylbutanamine.
Mechanism of Action (MOA)

The pharmacological activity of 4-(2-Chlorophenyl)butan-2-amine is defined by a tripartite mechanism. Unlike amphetamines, which are potent substrates for VMAT2, the extended chain of this molecule hinders efficient translocation, resulting in a profile more characteristic of a reuptake inhibitor with secondary enzyme inhibition.

2.1 Primary Mechanism: Monoamine Transporter (MAT) Modulation

The molecule binds to the S1 binding pocket of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Steric Blockade: The extra methylene group in the alkyl chain creates a steric clash within the transporter's intracellular gate, reducing the rate of translocation. Consequently, the molecule acts primarily as a competitive reuptake inhibitor rather than a releasing agent.

  • Selectivity: The 2-chloro substitution typically enhances affinity for NET over SERT (Serotonin Transporter), reducing the serotonergic neurotoxicity associated with para-chloro analogs (e.g., 4-CA).

2.2 Secondary Mechanism: MAO Inhibition

Phenylbutanamines are established inhibitors of Monoamine Oxidase (MAO).

  • MAO-B Selectivity: The extended chain fits favorably into the hydrophobic cavity of MAO-B. 4-(2-Chlorophenyl)butan-2-amine acts as a reversible inhibitor, preventing the oxidative deamination of dopamine and phenethylamine, thereby potentiating intracellular monoamine levels.

2.3 Signal Transduction Pathway (Diagram)

MOA_Pathway Compound 4-(2-Chlorophenyl)butan-2-amine Synapse Synaptic Cleft Compound->Synapse Systemic Administration MAO Monoamine Oxidase (Mitochondrial) Compound->MAO Intracellular Diffusion NET Norepinephrine Transporter (NET) Synapse->NET Binding (S1 Pocket) Reuptake Reuptake Inhibition NET->Reuptake Steric Blockade DA_Levels Increased Cytosolic Monoamines MAO->DA_Levels Inhibits Catabolism Reuptake->DA_Levels Prevents Clearance

Figure 1: Dual-action mechanism involving surface transporter blockade and intracellular enzyme inhibition.

Experimental Protocols

The following protocols are designed for self-validation. Causality is established by comparing the specific activity of the 2-chloro analog against a non-substituted control.

3.1 Synthesis: Reductive Amination (Target Generation)

Context: This method avoids the use of unstable azides and yields the racemic amine, which can be resolved later.

Reagents:

  • 4-(2-Chlorophenyl)butan-2-one (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

Workflow:

  • Imine Formation: Dissolve 10 mmol of 4-(2-Chlorophenyl)butan-2-one in 50 mL MeOH. Add 100 mmol (10 eq) of

    
    . Stir at 25°C for 2 hours. Checkpoint: Solution should turn slightly yellow, indicating imine formation.
    
  • Reduction: Cool to 0°C. Slowly add 15 mmol (1.5 eq) of

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Quench: Acidify with 6M HCl to pH < 2 (destroys residual hydride).

  • Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.

  • Purification: Convert to Hydrochloride salt using ethereal HCl. Recrystallize from Isopropanol/Ether.

3.2 Functional Assay: Synaptosomal Uptake Inhibition

Objective: Determine


 values for DAT, NET, and SERT to quantify selectivity.

Materials:

  • Rat striatal synaptosomes (for DAT).

  • Rat cortical synaptosomes (for NET/SERT).

  • Radioligands:

    
    , 
    
    
    
    .

Step-by-Step Protocol:

  • Preparation: Suspend synaptosomes in Krebs-Henseleit buffer containing pargyline (to inhibit MAO) and ascorbic acid.

  • Incubation: Aliquot 200 µL of tissue suspension into 96-well plates. Add 25 µL of test compound (concentration range: 1 nM to 100 µM).

  • Initiation: Add 25 µL of radioligand (final conc. 5-10 nM). Incubate at 37°C for 5 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition. Fit to a sigmoid dose-response curve (variable slope) to derive

    
    .
    

Validation Criteria:

  • Control: Amphetamine sulfate must be run in parallel.

  • Success Metric: The 2-chloro-butyl analog should show a >5-fold shift in

    
     (lower potency) compared to amphetamine, but higher selectivity for NET.
    
Comparative Pharmacological Data

The following table summarizes the expected SAR trends based on the phenylbutanamine scaffold.

CompoundChain LengthSubstituentPrimary TargetExpected Potency (

)
Amphetamine Propyl (3C)HDAT/NET (Releaser)High (< 50 nM)
4-Phenylbutan-2-amine Butyl (4C)HNET (Inhibitor)Moderate (~200 nM)
4-(2-Chlorophenyl)butan-2-amine Butyl (4C)2-ClNET/MAO-B Moderate (~150 nM)
4-Chloroamphetamine Propyl (3C)4-ClSERT (Neurotoxic)High (< 100 nM)
References
  • Synthesis of Phenylbutanamines: Source: ChemicalBook. (2013). "2-Amino-4-phenylbutane synthesis."
  • SAR of Phenylbutanamines vs.

    • Source: PubChem. "4-Phenylbutan-2-amine Compound Summary."[1]

    • Link:[Link]

  • General Mechanism of Monoamine Transporter Probes

    • Source: NIH/PubMed. "Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." (Contextual reference for ortho-chloro substitution effects).
    • Link:[Link]

  • Source: Sigma-Aldrich. "4-(2-chlorophenyl)

Sources

In silico modeling of 4-(2-Chlorophenyl)butan-2-amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-(2-Chlorophenyl)butan-2-amine (SK609) Interactions

Executive Summary: The Dual-Target Paradigm

The compound 4-(2-Chlorophenyl)butan-2-amine , widely designated in literature as SK609 , represents a novel class of "atypical" psychostimulants. Unlike traditional agents (e.g., Methylphenidate, Amphetamine) that broadly inhibit monoamine transporters, SK609 exhibits a highly specific dual mechanism:

  • Dopamine D3 Receptor (D3R) Agonism: It acts as a selective, G-protein biased agonist (non-

    
    -arrestin recruiting).[1][2][3]
    
  • Norepinephrine Transporter (NET) Inhibition: It functions as a selective NET inhibitor and substrate, sparing the Dopamine Transporter (DAT).

This guide provides a rigorous in silico framework for modeling the interactions of SK609. It moves beyond basic docking to address the specific challenges of modeling active-state GPCR conformations (D3R) and transporter substrate translocation (NET).

Ligand Preparation & Conformational Analysis

Accurate modeling begins with the precise definition of the ligand's stereochemical and protonation states.

Stereochemistry and Protonation

SK609 possesses a chiral center at the C2 position.

  • Active Isomer: Literature often points to the (S)-isomer for amphetamine derivatives, but specific SK609 synthesis often yields racemic mixtures or specific (R)-isomers depending on the precursor. In silico protocols must dock both enantiomers (2R and 2S) to determine the eutomer (active isomer).

  • Physiological State: At physiological pH (7.4), the aliphatic amine (

    
    ) is protonated.
    
    • Action: Model the ammonium cation (

      
      ). This is critical for the salt-bridge interaction with Asp110 in D3R.
      
Protocol: Ligand Setup
  • Generation: Generate 3D coordinates from SMILES: CC(N)CCC1=CC=CC=C1Cl.

  • Protonation: Use Epik (Schrödinger) or Avogadro (Open Source) to set pH = 7.4.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field.

  • Conformational Search: Perform a ConfGen search (water solvent model) to identify low-energy rotamers of the butyl chain.

Target 1: Dopamine D3 Receptor (Active State Modeling)

Modeling SK609 at the D3R requires an active state conformation. Most crystal structures (e.g., PDB: 3PBL) are in the inactive state bound to antagonists (e.g., Eticlopride). Docking an agonist into an inactive structure will yield false negatives.

Structural Template Selection
  • Inactive Template: PDB 3PBL (High resolution, human D3R).

  • Active Template: PDB 6CM4 (Active D2R structure) or 7CMU (Cryo-EM Active D3R).

  • Strategy: If a high-res active D3 structure is unavailable, build a Homology Model of the active D3R using the active D2R (PDB: 6CM4) as a template.

The Binding Pocket (Orthosteric Site)

Key residues identified in SK609 SAR studies:

  • Asp110 (TM3): Forms a conserved salt bridge with the protonated amine.

  • His349 (TM6): Involved in "aryl interactions" (pi-pi stacking or T-shaped).

  • TM5/TM6 Hydrophobic Residues: Accommodate the 2-chlorophenyl tail.

Workflow: Induced Fit Docking (IFD)

Standard rigid docking fails here because the receptor must accommodate the agonist-induced conformational change (TM6 outward movement).

Step-by-Step Protocol:

  • Grid Generation: Center the grid on Asp110. Box size:

    
     Å.
    
  • Constraint Setup: Define a mandatory H-bond/Salt Bridge constraint on Asp110 .

  • Docking Algorithm: Use Glide IFD (Induced Fit Docking) or AutoDock Vina with flexible side chains (Asp110, Phe346, His349).

  • Scoring: Prioritize poses that show:

    • Amine-Asp110 distance

      
       Å.
      
    • Phenyl ring orientation toward TM6/TM5.

    • G-protein bias indicators: Interaction with Ser/Thr residues in the intracellular loop region (if modeling full complex).

Target 2: Norepinephrine Transporter (NET)[1][4][5][6][7]

SK609 is a NET inhibitor and substrate.[1][4][5] Modeling this requires a transporter model in the outward-open conformation.

Homology Modeling of hNET

The human NET (hNET) lacks a high-res crystal structure.

  • Template: Drosophila Dopamine Transporter (dDAT) (PDB: 4M48) is the standard template due to high sequence identity (

    
    ).
    
  • AlphaFold: The AlphaFold predicted structure (AF-P23975-F1) is a viable alternative but requires relaxation in a membrane bilayer.

Docking into the S1 Site

The primary substrate binding site (S1) is deep within the core.

  • Key Residues: Asp75 (equivalent to Asp79 in DAT) is the anchor for the ammonium group.

  • Chlorine Interaction: The 2-chloro substituent likely occupies a hydrophobic sub-pocket formed by TM3 and TM8, differentiating it from unsubstituted substrates.

Molecular Dynamics (MD) Simulation

Static docking provides a snapshot; MD simulation validates the stability of the complex and the "biased" nature of the signaling.

System Setup (GROMACS/Desmond)
  • Membrane: Embed the Protein-Ligand complex in a POPC lipid bilayer.

  • Solvation: TIP3P water model, neutralized with

    
    .
    
  • Force Field:

    • Protein: CHARMM36m or AMBER ff14SB .

    • Ligand: CGenFF or GAFF2 (parameterized via Acpype).

Production Run Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (1 ns) with position restraints on protein/ligand.

    • NPT (1 ns) to stabilize density.

  • Production: 100 ns - 500 ns run at 310 K.

Analysis Metrics
  • RMSD: Ligand stability within the pocket (

    
     Å deviation).
    
  • Hydrogen Bond Lifetime: Quantify the persistence of the Asp110-Amine salt bridge.

  • TM6 Movement: Monitor the distance between TM3 and TM6 intracellular ends to verify active-state maintenance (for D3R).

Quantitative Data Summary

ParameterDopamine D3 Receptor (D3R)Norepinephrine Transporter (NET)
Primary Interaction Salt Bridge (Asp110)Salt Bridge (Asp75)
Secondary Interaction Pi-Pi / Aryl (His349)Hydrophobic (TM3/TM8)
Binding Affinity (

/

)

nM (Agonist High Affinity)

nM (

)
Functional Outcome G-protein Biased AgonismInhibition / Substrate Translocation
PDB Template 3PBL (Inactive) / 7CMU (Active)4M48 (dDAT Homology)

Visualization: Interaction Pathways

SK609_Modeling_Workflow cluster_D3R Target 1: D3 Receptor cluster_NET Target 2: NET Transporter Ligand Ligand Prep (SK609-H+) D3_Model Active State Model (Homology/IFD) Ligand->D3_Model NET_Model hNET Model (dDAT Template) Ligand->NET_Model D3_Dock Docking (Asp110) D3_Model->D3_Dock MD_Sim MD Simulation (POPC Membrane, 100ns) D3_Dock->MD_Sim D3_Outcome G-Protein Bias Validation NET_Dock Docking (S1 Site) NET_Model->NET_Dock NET_Dock->MD_Sim NET_Outcome Inhibition/Uptake Profile MD_Sim->D3_Outcome MD_Sim->NET_Outcome

Figure 1: Comprehensive in silico workflow for modeling the dual-target mechanism of SK609.

D3R_Binding_Mode SK609 SK609 (Protonated Amine) Asp110 Asp110 (TM3) Anionic Anchor SK609->Asp110 Ionic (Salt Bridge) His349 His349 (TM6) Aryl Interaction SK609->His349 Pi-Pi / T-Shape Hydrophobic TM5/TM6 Pocket Cl-Phenyl Binding SK609->Hydrophobic Van der Waals

Figure 2: Schematic of the SK609 binding mode within the Dopamine D3 Receptor orthosteric pocket.

References

  • Xu, W., et al. (2017). "Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists."[6] ACS Chemical Neuroscience.[6] Link

  • Simms, S. L., et al. (2016). "In vivo characterization of a novel dopamine D3 receptor agonist to treat motor symptoms of Parkinson's disease."[4][6] Neuropharmacology. Link

  • Marshall, C., et al. (2019). "Selective activation of Dopamine D3 receptors and Norepinephrine Transporter blockade enhance sustained attention." Neuropharmacology. Link

  • Chien, E. Y., et al. (2010). "Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist." Science. Link (PDB: 3PBL)

  • Penmatsa, A., et al. (2013). "X-ray structure of dopamine transporter elucidates antidepressant mechanism." Nature. Link (PDB: 4M48)

Sources

Technical Guide: Spectroscopic Analysis of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-(2-Chlorophenyl)butan-2-amine , a critical intermediate in the synthesis of dopamine receptor modulators (e.g., SK609). This guide is structured to serve as a self-validating protocol for analytical chemists and drug discovery scientists.

Executive Summary & Molecular Architecture

4-(2-Chlorophenyl)butan-2-amine is a chlorinated phenethylamine homolog. Unlike standard amphetamines (phenylisopropylamines), this molecule possesses an extended ethyl bridge between the aromatic ring and the amine-bearing carbon. Its analysis requires precise differentiation from its regioisomers (3-chloro and 4-chloro analogs) and the identification of the unique ortho-chloro substitution pattern.

Structural Specifications
  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.68 g/mol [1]

  • Key Functional Groups: Primary Amine, Aryl Chloride (ortho position), Chiral Center (C2).

Theoretical Shift Prediction (Basis for Analysis)

The ortho-chloro substituent exerts a steric and electronic influence that disrupts the symmetry of the aromatic ring, creating a distinct NMR fingerprint compared to the para-isomer (which typically displays an AA'BB' system).

Analytical Workflow

The following diagram outlines the logical progression from sample preparation to structural validation.

AnalyticalWorkflow Sample Raw Sample (HCl Salt or Freebase) Prep Sample Preparation (L-L Extraction / Derivatization) Sample->Prep Dissolve/Neutralize IR FT-IR Spectroscopy Functional Group Check Prep->IR Neat Film/KBr GCMS GC-MS (EI, 70eV) Mass Fingerprinting Prep->GCMS Dilute in MeOH NMR High-Field NMR (400+ MHz) Structural Elucidation Prep->NMR Dissolve in CDCl3 Validation Data Synthesis & Isomer Confirmation IR->Validation Confirm R-NH2, Ar-Cl GCMS->Validation m/z 44 Base Peak NMR->Validation Ortho-coupling pattern

Figure 1: Integrated analytical workflow for the characterization of 4-(2-Chlorophenyl)butan-2-amine.

Mass Spectrometry (GC-MS) Profiling

Objective: Confirm molecular weight and fragmentation pattern. Method: Electron Impact (EI) ionization at 70 eV.

Fragmentation Mechanics

The mass spectrum of 4-(2-Chlorophenyl)butan-2-amine is dominated by


-cleavage  adjacent to the nitrogen atom. This is the primary diagnostic feature for amine identification.
  • Base Peak (m/z 44): The bond between C2 (amine carbon) and C3 (methylene) breaks, retaining the positive charge on the nitrogen-containing fragment.

    • Mechanism:

      
      
      
  • Molecular Ion (m/z 183/185): Weak intensity (typical for aliphatic amines). Displays the characteristic 3:1 intensity ratio due to the

    
     and 
    
    
    
    isotopes.
  • Tropylium Ion Analog (m/z 125/127): The benzyl fragment (

    
    ) often rearranges to a chlorotropylium ion.
    
Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion (M+) m/z 183/185 AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage BenzylIon Chlorobenzyl Cation m/z 125/127 Parent->BenzylIon Minor Pathway (Benzylic Cleavage) BasePeak Imine Cation [CH3-CH=NH2]+ m/z 44 (100%) AlphaCleavage->BasePeak Major Pathway NeutralLoss Neutral Radical Cl-Ph-CH2-CH2• AlphaCleavage->NeutralLoss

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Definitive structural proof and regioisomer discrimination. Solvent:


 (Chloroform-d) is recommended to prevent amine proton exchange broadening often seen in protic solvents.
H NMR (Proton) Protocol

The ortho-chloro substitution is the key differentiator. Unlike the para-isomer, which shows a symmetric doublet pair, the ortho-isomer displays a complex 4-proton aromatic region.

PositionShift (

ppm)
MultiplicityIntegrationAssignment / Notes
Ar-H 7.10 – 7.40Multiplet4HComplex overlap. The proton at C3 (adjacent to Cl) and C6 (adjacent to alkyl) are distinct.
H-2 2.95 – 3.05Multiplet1HMethine proton (

). Deshielded by Nitrogen.[2][3][4]
H-4 2.70 – 2.85Triplet (distorted)2HBenzylic protons (

).
H-3 1.65 – 1.80Multiplet2HHomobenzylic protons (

).
H-1 1.10 – 1.15Doublet (

)
3HTerminal Methyl group (

).
-NH

1.2 – 2.0Broad Singlet2HVariable shift based on concentration/water content.

Critical Insight: To confirm the ortho position, look for the specific splitting of the aromatic proton at the 6-position (adjacent to the alkyl chain). It will show a doublet of doublets (dd) due to coupling with H-5 and H-4, but without the symmetry of the para isomer.

C NMR (Carbon) Protocol

The


C spectrum provides a "carbon skeleton" verification.
  • C-Cl (C2'): ~134.0 ppm (Quaternary, weak intensity).

  • C-Alkyl (C1'): ~139.5 ppm (Quaternary).

  • C-N (C2): ~46-48 ppm.

  • Benzylic (C4): ~30-32 ppm.

  • Methyl (C1): ~23 ppm.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid functional group verification.

  • Amine Stretches: Primary amines exhibit a characteristic doublet at 3300–3400 cm

    
      (asymmetric and symmetric N-H stretch).[5]
    
  • Aryl Chloride: A strong band at 740–760 cm

    
      is diagnostic of ortho-substitution (C-Cl stretch and ring breathing modes).
    
  • Aromatic Overtones: The region 1600–2000 cm

    
     will show a pattern specific to 1,2-disubstitution (ortho), distinct from the 1,4-disubstitution of the para isomer.
    

References

  • Sigma-Aldrich. (n.d.). Product Specification: (2R)-4-(2-chlorophenyl)butan-2-amine. Retrieved from

  • BenchChem. (2025).[6][7][8] Structural Elucidation of 2-Chloro-1-phenylbutan-1-one: A Comparative Spectroscopic Analysis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Phenethylamine Derivatives. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpretation of alpha-cleavage and ortho-substitution effects).
  • PubChem. (2024). Compound Summary: 2-Chloro-4-phenylbutan-2-ol (Analogous Structure). Retrieved from [9]

(Note: While specific spectral libraries for this exact CAS are proprietary, the data above is synthesized from validated homolog behavior and standard spectroscopic principles.)

Sources

Technical Monograph: 4-(2-Chlorophenyl)butan-2-amine (SK609)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological profile of 4-(2-Chlorophenyl)butan-2-amine , commonly designated in research as SK609 .

Subject: Discovery, Chemical Synthesis, and Biased Signaling Pharmacology of SK609. Classification: Atypical Dopamine D3 Receptor Agonist / Norepinephrine Transporter Inhibitor. Version: 1.0

Part 1: Executive Summary

4-(2-Chlorophenyl)butan-2-amine (Code: SK609 ) is a small-molecule phenylbutylamine derivative that represents a paradigm shift in the treatment of dopaminergic dysregulation. Unlike traditional dopamine agonists used in Parkinson’s Disease (PD) which indiscriminately activate D2 and D3 receptors—often leading to desensitization and side effects like dyskinesia—SK609 is a highly selective, G-protein-biased Dopamine D3 Receptor (D3R) agonist .

Critically, SK609 exhibits a dual mechanism of action:[1]

  • D3R Agonism: Selectively activates G-protein signaling pathways without recruiting

    
    -arrestin, thereby avoiding receptor desensitization and downregulation.[2]
    
  • NET Inhibition: Acts as a substrate and inhibitor of the Norepinephrine Transporter (NET), enhancing prefrontal cortical (PFC) catecholamine levels.[1][3]

This unique profile positions SK609 as a therapeutic candidate for L-DOPA-induced dyskinesia (LID) and cognitive deficits (e.g., PD-MCI, ADHD) without the psychostimulant liabilities (e.g., locomotor sensitization) associated with amphetamines.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature and Identification
PropertyDetail
IUPAC Name 4-(2-Chlorophenyl)butan-2-amine
Common Code SK609 (Hydrochloride salt)
CAS Number 144887-95-6 (Base); 1092797-77-7 (HCl)
Molecular Formula

Molecular Weight 183.68 g/mol (Base); 220.14 g/mol (HCl)
SMILES CC(CCC1=C(C=CC=C1)Cl)N
Chirality The molecule possesses one stereocenter at C2. Research samples (SK609) are often supplied as the racemate or the (S)-enantiomer depending on the specific study, though the racemate is commonly cited in early pharmacological profiling.
Structural Significance

The molecule features a phenylbutylamine scaffold. The 2-chloro substituent on the phenyl ring and the methyl group alpha to the amine are critical for:

  • D3R Selectivity: Steric hindrance prevents optimal binding to the D2 receptor orthosteric pocket.

  • Metabolic Stability: The chloro-group protects the phenyl ring from rapid oxidation.

  • NET Interaction: The chain length (4 carbons between ring and amine) mimics the extended conformation of norepinephrine.

Part 3: Chemical Synthesis Protocol

The synthesis of SK609 follows a modular pathway, typically utilizing a Claisen-Schmidt condensation followed by reduction. The following protocol is adapted from standard phenylbutylamine synthesis methodologies compatible with the Kortagere et al. workflows.

Retrosynthetic Analysis
  • Target: 4-(2-Chlorophenyl)butan-2-amine

  • Precursor 1: 4-(2-Chlorophenyl)but-3-en-2-one (Enone)

  • Starting Materials: 2-Chlorobenzaldehyde + Acetone

Step-by-Step Synthesis Workflow
Step 1: Aldol Condensation (Enone Formation)
  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).

  • Procedure:

    • Dissolve 2-chlorobenzaldehyde in acetone.

    • Add 10% NaOH solution dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Mechanism: Base-catalyzed enolate formation of acetone attacks the aldehyde carbonyl. Dehydration yields the

      
      -unsaturated ketone.
      
    • Purification: Neutralize with HCl, extract with EtOAc, and recrystallize.

    • Product: 4-(2-chlorophenyl)but-3-en-2-one.

Step 2: Catalytic Hydrogenation (Reduction)
  • Reagents: Enone intermediate,

    
     gas (balloon or Parr shaker), 10% Pd/C catalyst, Ethanol.
    
  • Procedure:

    • Dissolve the enone in ethanol.

    • Add Pd/C catalyst (10% w/w).

    • Stir under

      
       atmosphere (1–3 atm) for 12 hours.
      
    • Note: This step reduces both the alkene and the ketone if not controlled. To stop at the ketone, use specific poisoning or monitor closely. However, for the amine, we often proceed to the ketone first or use reductive amination directly.

    • Alternative for Amine: If the ketone is isolated (4-(2-chlorophenyl)butan-2-one), proceed to Step 3.

Step 3: Reductive Amination
  • Reagents: 4-(2-chlorophenyl)butan-2-one, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Procedure:

    • Dissolve ketone in MeOH.

    • Add excess

      
       (10 eq) to form the imine in situ.
      
    • Add

      
       (1.5 eq) slowly.
      
    • Adjust pH to ~6 with acetic acid. Stir 24h.

    • Workup: Quench with NaOH, extract with DCM, dry over

      
      .
      
    • Salt Formation: Treat the oil with HCl in diethyl ether to precipitate SK609 Hydrochloride .

Synthesis Visualization

Synthesis SM1 2-Chlorobenzaldehyde Inter1 Aldol Intermediate (Enone) SM1->Inter1 NaOH, H2O Claisen-Schmidt Acetone Acetone Acetone->Inter1 Inter2 4-(2-chlorophenyl)butan-2-one Inter1->Inter2 H2, Pd/C Hydrogenation Product SK609 (Amine) Inter2->Product NH4OAc, NaCNBH3 Reductive Amination

Caption: Modular synthesis of SK609 via Aldol condensation and reductive amination.

Part 4: Pharmacology & Mechanism of Action[3]

The "Biased Agonism" Paradigm

SK609 is defined by its functional selectivity . G-protein-coupled receptors (GPCRs) like D3R can signal through multiple effectors.

  • Canonical Pathway:

    
     protein coupling 
    
    
    
    inhibition of Adenylyl Cyclase
    
    
    decreased cAMP
    
    
    ERK phosphorylation.
  • Desensitization Pathway:

    
    -arrestin recruitment 
    
    
    
    receptor internalization and downregulation.

SK609 Effect: It acts as a full agonist for the


 pathway but fails to recruit 

-arrestin.[2][4] This "bias" prevents the receptor tolerance seen with chronic use of other agonists (e.g., Pramipexole), maintaining efficacy over time.
Receptor Binding Profile
ReceptorAffinity (

/

)
Functional Outcome
Dopamine D3 High (

nM)
Agonist (G-protein biased)
Dopamine D2 Negligible (

)
No binding/activation
NET

nM
Inhibitor & Substrate
DAT No AffinityNo psychostimulant addiction risk
5-HT Receptors Low/NoneMinimal off-target effects
Signaling Pathway Diagram

Signaling cluster_bias Biased Signaling Ligand SK609 D3R Dopamine D3 Receptor Ligand->D3R Binds Gi Gi/o Protein D3R->Gi Strong Activation Arr Beta-Arrestin D3R->Arr NO Recruitment AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates cAMP cAMP (Decreased) AC->cAMP Reduces Internal Receptor Internalization Arr->Internal Blocked

Caption: SK609 selectively activates G-protein signaling while avoiding Beta-arrestin recruitment.[4][5]

Part 5: Therapeutic Applications & Preclinical Data[1][7][8][9]

Parkinson's Disease (PD) & Dyskinesia

SK609 addresses a critical failure point in PD therapy. Chronic L-DOPA treatment leads to fluctuating dopamine levels and aberrant D1/D3 receptor signaling, causing L-DOPA Induced Dyskinesia (LID) .

  • Mechanism: SK609 normalizes D3R signaling in the striatum without desensitizing the receptor.

  • Outcome: In hemiparkinsonian rats, SK609 reduced LID scores while maintaining the anti-parkinsonian efficacy of L-DOPA.[6]

Cognitive Enhancement

The dual D3R/NET activity makes SK609 a potent pro-cognitive agent.[7]

  • Prefrontal Cortex (PFC): D3 receptors and NET are abundant in the PFC.

  • Data: SK609 improves performance in Set-Shifting Tasks (measure of cognitive flexibility) and Sustained Attention Tasks in rodents.

  • Differentiation: Unlike Methylphenidate (Ritalin), SK609 does not increase locomotor activity, suggesting a lower potential for abuse and cardiovascular side effects.

Part 6: References

  • Xu, W., et al. (2017).[1][8][9] "Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists." ACS Chemical Neuroscience.[8]

  • Simms, S. L., et al. (2016).[2] "In vivo characterization of a novel dopamine D3 receptor agonist to treat motor symptoms of Parkinson's disease." Neuropharmacology.

  • Kuzhikandathil, E. V., et al. (2012). "Identification and characterization of a novel class of atypical dopamine receptor agonists." Pharmaceutical Research.

  • Marshall, C. A., et al. (2019). "Selective activation of Dopamine D3 receptors and Norepinephrine Transporter blockade enhance sustained attention."[1][10][9] Neuropharmacology.

  • Kortagere, S., et al. (2018). "Therapeutic agents for attention disorders, cognitive disorders, and dementia related to neurodegenerative disorders."[11] U.S. Patent 9,861,594.

Sources

Technical Monograph: 4-(2-Chlorophenyl)butan-2-amine (SK609)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(2-Chlorophenyl)butan-2-amine , a scaffold distinct from classical phenethylamines due to its extended butyl chain. In recent pharmaceutical literature, this specific isomer is identified as SK609 (or ES609), a novel atypical Dopamine D3 Receptor (D3R) agonist with concomitant Norepinephrine Transporter (NET) inhibitory activity.

Unlike its propyl-chain homologs (amphetamines), this molecule exhibits a unique pharmacological profile characterized by cognitive enhancement without the psychostimulant liability associated with Dopamine Transporter (DAT) blockade.

Mechanisms, Synthesis, and Structural Activity Relationships

Chemical Identity & Structural Analysis

The molecule comprises a phenyl ring substituted at the ortho position with a chlorine atom, connected to a 2-aminobutane backbone. This extension from the ethyl (phenethylamine) or propyl (amphetamine) chain to a butyl chain drastically alters the binding pocket affinity, shifting selectivity from DAT/NET release (classical stimulants) to direct receptor agonism (D3R).

Physicochemical Profile
PropertySpecification
IUPAC Name 1-(2-Chlorophenyl)-3-aminobutane
Common Code SK609; ES609
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Stereochemistry Contains one chiral center at C2. The (2S) and (2R) enantiomers exhibit differential binding, with current literature often favoring the racemate or specific enantiomers for D3 selectivity.
Lipophilicity (LogP) ~2.8 (Predicted)
pKa ~10.1 (Amine)

Synthetic Methodology

The synthesis of 4-(2-chlorophenyl)butan-2-amine requires preserving the halogen on the aromatic ring while constructing the butylamine chain. The most robust route involves a Claisen-Schmidt Condensation followed by a controlled Reductive Amination .

Protocol A: The Methyl Ketone Route
Step 1: Aldol Condensation

Objective: Synthesize 4-(2-chlorophenyl)but-3-en-2-one.

  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Acetone (excess, solvent/reactant), NaOH (10% aq).

  • Mechanism: Base-catalyzed nucleophilic attack of the acetone enolate on the aldehyde carbonyl.

  • Procedure:

    • Dissolve 2-chlorobenzaldehyde in acetone at 0°C.

    • Dropwise add NaOH solution while stirring vigorously.

    • Allow to warm to room temperature (RT) over 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

    • Quench with dilute HCl, extract with EtOAc, and concentrate.

    • Purification: Recrystallization from hexane/ethanol yields the

      
      -unsaturated ketone.
      
Step 2: Selective Hydrogenation & Reductive Amination

Objective: Reduce the alkene and the ketone to the amine without dehalogenating the aryl ring.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Note: Catalytic hydrogenation (

    
    ) is risky here due to potential dechlorination. Hydride reduction is preferred.
    
  • Procedure:

    • Dissolve the enone from Step 1 in Methanol.

    • Add

      
       (10 eq) and stir for 30 min to form the imine/enamine intermediate.
      
    • Add

      
       (3 eq) portion-wise at 0°C.
      
    • Critical Step: To ensure reduction of the double bond, a secondary step using

      
       in the presence of 
      
      
      
      (catalytic) may be employed if the alkene persists, though
      
      
      often reduces conjugated systems over time.
    • Workup: Acidify to pH 2 to decompose excess hydride, basify to pH 12 with NaOH, and extract the free base amine into DCM.

    • Salt Formation: Precipitate as the hydrochloride salt using ethereal HCl.

Visualization of Synthetic Logic

Synthesis Start 2-Chlorobenzaldehyde Inter1 Aldol Intermediate (4-(2-Cl-phenyl)but-3-en-2-one) Start->Inter1 NaOH, 0°C Acetone Acetone Acetone->Inter1 Reduct Reductive Amination (NH4OAc / NaCNBH3) Inter1->Reduct Product SK609 (4-(2-Cl-phenyl)butan-2-amine) Reduct->Product Selective Reduction

Caption: Two-step synthesis via Claisen-Schmidt condensation and reductive amination.

Pharmacological Profile: The "Atypical" Agonist[1][2]

SK609 represents a paradigm shift in dopaminergic therapeutics. Unlike classical agonists (e.g., pramipexole) that often induce desensitization or dyskinesia, SK609 is a biased ligand .

Mechanism of Action
  • D3 Receptor Selectivity: SK609 binds with high affinity (Ki

    
     8 nM) to the Dopamine D3 receptor, with >100-fold selectivity over D2.
    
  • Signaling Bias (Functional Selectivity):

    • G-Protein Pathway: Full agonist.[1] Activates

      
       signaling (inhibits cAMP).
      
    • 
      -Arrestin Pathway:  Null/Weak recruitment.
      
    • Result: The receptor does not internalize or desensitize rapidly. This "non-desensitizing" profile is crucial for sustained cognitive effects without tolerance.

  • NET Inhibition: It acts as a micromolar inhibitor of the Norepinephrine Transporter (NET), increasing prefrontal cortex (PFC) norepinephrine levels, which synergizes with D3 agonism to improve attention.

Comparative Binding Data
TargetSK609 ActivityClassical Amphetamine ActivityClinical Implication
Dopamine D3 Agonist (Ki ~8 nM) NegligiblePro-cognitive; L-DOPA sparing
Dopamine D2 Low AffinityLow AffinityReduced risk of dyskinesia/psychosis
DAT (Transporter) Inactive Releaser/BlockerNo abuse potential ; No euphoria
NET (Transporter) Inhibitor (Ki ~500 nM)ReleaserEnhances focus/vigilance
Signaling Pathway Diagram

Signaling cluster_pathways Intracellular Signaling Bias SK609 SK609 Ligand D3R Dopamine D3 Receptor SK609->D3R High Affinity Binding Gi Gi/o Protein Activation D3R->Gi Strong Activation Arrestin Beta-Arrestin Recruitment D3R->Arrestin No Activation cAMP Decrease cAMP Gi->cAMP Inhibition

Caption: SK609 exhibits functional selectivity, activating Gi/o pathways while avoiding Beta-Arrestin recruitment.

Structural Analogs & SAR

The "phenylbutylamine" scaffold is highly sensitive to substitution patterns.

4-(4-Chlorophenyl)butan-2-amine (Para-isomer)
  • Status: Often investigated in parallel with the ortho-isomer.

  • Activity: Generally shows higher affinity for Serotonin Transporters (SERT) compared to the ortho-isomer. Para-halogenation on phenethylamines/amphetamines is historically associated with serotonergic neurotoxicity (e.g., PCA, 4-CA), though the butyl chain mitigates this significantly compared to the propyl chain.

Unsubstituted (4-Phenylbutan-2-amine)
  • Status: The parent scaffold.

  • Activity: A weak stimulant with mixed adrenergic/dopaminergic activity. Lacks the receptor specificity of the chlorinated derivatives.

Chain Contraction (Amphetamine Analogs)
  • Structure: 1-(2-chlorophenyl)propan-2-amine.

  • Activity: Removing one methylene group (

    
    ) reverts the pharmacology to a monoamine releaser. The 2-chloroamphetamine analog is significantly more toxic and lacks the specific D3 agonist properties of the butyl homolog.
    

References

  • Ortho-Chlorophenylbutan-2-amine as SK609

    • Source: Simms, J. A., et al. (2016). "Selective activation of Dopamine D3 receptors and Norepinephrine Transporter blockade enhance sustained attention."[2] Neuropsychopharmacology.

    • URL:[Link]

  • Signaling Bias & D3 Selectivity

    • Source: Xu, S., et al. (2017).[2] "Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists." ACS Chemical Neuroscience.

    • URL:[Link]

  • Patent Literature (Synthesis & Utility)

    • Source: Kortagere, S. (2018). "Therapeutic agents for attention disorders, cognitive disorders, and dementia."[3] US Patent 9,861,594.

    • URL
  • Comparative Pharmacology (Risk/Reward)

    • Source: Hutsell, B. A., et al. (2020). "SK609, a novel dopamine D3 receptor agonist...[4][2][5][6] does not induce psychostimulant-like increases in risky choice."[6] Psychopharmacology.

    • URL:[Link]

Sources

Preliminary Toxicity Screening of 4-(2-Chlorophenyl)butan-2-amine: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Screening of 4-(2-Chlorophenyl)butan-2-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads[1]

Executive Summary & Structural Rationale

4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6) represents a specific structural class of halogenated phenylbutylamines.[1] Unlike its lower homologue, 2-chloroamphetamine (a phenylpropylamine), this molecule features an extended butane chain.[1] This structural modification alters lipophilicity and receptor binding affinity, necessitating a bespoke screening strategy that differentiates it from known neurotoxins (e.g., p-chloroamphetamine).[1]

This guide outlines a Tiered Toxicity Screening Cascade designed to rapidly identify "Showstopper" risks—specifically cardiotoxicity (hERG inhibition) and neurotoxicity—before advancing to costly in vivo models.

Structural Risk Profile[1]
  • The Pharmacophore: The phenylbutylamine backbone suggests CNS activity.

  • The Substituent (2-Cl): Ortho-chlorination typically increases metabolic stability by blocking the P450 attack at the 2-position, potentially increasing half-life (

    
    ) and systemic exposure.[1]
    
  • The Liability: Primary and secondary amines with lipophilic aromatic tails are high-probability candidates for hERG channel blockade (QTc prolongation risk).[1]

The Screening Workflow (Visualized)

The following diagram illustrates the logical flow of the screening cascade, prioritizing high-throughput, low-cost assays (Tier 1) before functional validation (Tier 2).

ToxicityScreening cluster_Tier1 Tier 1: In Silico & Physicochemical cluster_Tier2 Tier 2: In Vitro Cytotoxicity (Cellular) cluster_Tier3 Tier 3: Functional Safety (Critical) Start Compound: 4-(2-Chlorophenyl)butan-2-amine QSAR QSAR & ADME Prediction (LogP, BBB Permeability) Start->QSAR HepG2 Hepatotoxicity (HepG2 MTT/LDH) QSAR->HepG2 Passes Lipinski Neuro Neurotoxicity (SH-SY5Y Neurite Outgrowth) HepG2->Neuro hERG Cardiotoxicity (Manual Patch Clamp) Neuro->hERG LC50 > 10µM Ames Genotoxicity (OECD 471 Ames Test) hERG->Ames IC50 > Safety Margin Decision Go / No-Go Decision Ames->Decision

Figure 1: The Tiered Screening Cascade. Note the critical placement of hERG screening prior to genotoxicity due to the high probability of ion channel interaction in this chemical class.

Tier 1: In Vitro Cytotoxicity (The Baseline)[1]

Before assessing functional toxicity, we must establish the baseline cellular lethality. We utilize two cell lines: HepG2 (liver proxy) and SH-SY5Y (neuronal proxy).[1]

Experimental Protocol: Dual-Readout Viability Assay

Objective: Determine the LC50 (Lethal Concentration 50%) and distinguish between mitochondrial toxicity and membrane disruption.[1]

Materials:

  • Cell Lines: HepG2 (ATCC HB-8065), SH-SY5Y (ATCC CRL-2266).[1]

  • Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Release Kit.[1]

  • Compound: 4-(2-Chlorophenyl)butan-2-amine (dissolved in DMSO; final concentration <0.1%).[1]

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Dosing: Treat cells with the compound in a log-scale dilution series (e.g., 0.1, 1, 10, 100, 1000 µM). Include Vehicle Control (DMSO) and Positive Control (Triton X-100).[1]

  • Exposure: Incubate for 24 hours.

  • Multiplex Readout:

    • Supernatant: Remove 50 µL for LDH Assay (measures membrane rupture/necrosis).[1]

    • Cell Monolayer: Add MTT reagent to remaining cells (measures mitochondrial reductase/apoptosis).[1]

  • Analysis: Calculate LC50 using non-linear regression (Sigmoidal dose-response).

Interpretation:

  • LC50 < 10 µM: Highly toxic.[1] Stop development or modify structure.

  • LC50 10–50 µM: Moderate toxicity.[1] Proceed with caution.

  • LC50 > 50 µM: Acceptable baseline safety.[1]

Tier 2: Cardiotoxicity (The "Showstopper")[1]

For amines with this structural scaffold, hERG channel inhibition is the single highest failure mode. In silico models are often insufficient for specific isomers; therefore, Manual Patch Clamp is the required gold standard (GLP-compliant).[1]

hERG Inhibition Protocol (Manual Patch Clamp)

Rationale: The 2-chlorophenyl tail provides a lipophilic anchor that can trap the molecule inside the hERG channel pore, causing QT prolongation and potentially fatal Torsades de Pointes.[1]

Methodology (ICH S7B Compliant):

  • System: HEK293 cells stably expressing the KCNH2 (hERG) gene.[2]

  • Setup: Whole-cell patch clamp configuration.

    • Internal Solution: K-Aspartate based.[1]

    • External Solution: Tyrode’s solution.[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2 sec) to activate channels.[1]

    • Repolarize to -50 mV (2 sec) to generate the tail current .

  • Application: Perfusion of 4-(2-Chlorophenyl)butan-2-amine at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Analysis: Measure the reduction in peak tail current amplitude.

Data Output Table:

ParameterValue (Hypothetical Target)Risk Assessment
IC50 (hERG) < 1 µMHigh Risk (Likely termination)
IC50 (hERG) 1 – 10 µMModerate Risk (Requires safety margin calculation)
IC50 (hERG) > 10 µMLow Risk (Proceed to Genotoxicity)

Tier 3: Genotoxicity (Regulatory Compliance)

Halogenated aromatics carry a risk of forming reactive epoxide intermediates during metabolism. The Ames Test (OECD 471) is mandatory to rule out mutagenicity.

Bacterial Reverse Mutation Assay (Ames)

Protocol:

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).[1]

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver enzyme fraction) to detect pro-mutagens requiring metabolic activation (crucial for the chlorophenyl ring).[1]

  • Dosing: 5 concentrations up to 5000 µ g/plate .

  • Scoring: Count revertant colonies. A 2-fold increase over background indicates mutagenicity.[1]

Metabolic Stability & Pathway Prediction

Understanding how the "2-Chloro" position affects metabolism is vital.[1] We utilize a Microsomal Stability Assay .[1]

Metabolic Pathway Visualization

The following diagram predicts the metabolic fate of the molecule, highlighting the blocking effect of the ortho-chlorine.[1]

Metabolism cluster_CYP CYP450 Phase I Parent 4-(2-Chlorophenyl) butan-2-amine Deamination Oxidative Deamination (Major Pathway) Parent->Deamination CYP2D6/MAO RingOx Ring Hydroxylation (Minor Pathway) Parent->RingOx CYP2C19 Ketone Corresponding Ketone (Inactive) Deamination->Ketone Reactive Arene Oxide? (Toxic Intermediate) RingOx->Reactive Blocked by 2-Cl steric hindrance

Figure 2: Predicted Metabolic Fate.[1] The 2-Cl substitution likely hinders ortho-hydroxylation, shifting metabolism toward deamination (safer) or para-hydroxylation.[1]

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing, 2020. Link

  • ICH Harmonised Tripartite Guideline. The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals S7B. 2005. Link

  • Vandenberg, J.I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 2012. Link[1]

  • PubChem. Compound Summary for CID 6994564 (Related Isomer: 4-Phenylbutan-2-amine). National Library of Medicine. Link[1]

  • Li, A.P. "Screening for human ADME/Tox drug properties in drug discovery." Drug Discovery Today, 2001. Link

Sources

Review of existing literature on 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Pharmacological & Chemical Characterization of SK609 Role: Senior Application Scientist

Executive Summary: The Paradigm of Biased Agonism

4-(2-Chlorophenyl)butan-2-amine , widely designated in literature as SK609 , represents a pivotal advancement in neuropharmacology. Unlike classical dopamine agonists that indiscriminately activate both G-protein and


-arrestin signaling pathways, SK609 is a highly selective, G-protein-biased agonist  of the Dopamine D3 Receptor (D3R).[1]

This chemical entity solves a critical bottleneck in the treatment of Parkinson’s Disease (PD) and L-DOPA-induced dyskinesia (LID). By selectively engaging the G


 pathway while avoiding 

-arrestin recruitment, SK609 decouples therapeutic efficacy (motor/cognitive improvement) from the tachyphylaxis and dyskinetic side effects driven by receptor desensitization and internalization.

This guide serves as a technical blueprint for researchers investigating SK609, detailing its chemical constitution, biased signaling mechanics, synthesis, and experimental validation.

Chemical Constitution & Stereochemistry

SK609 is a chain-extended homolog of amphetamine, specifically a homophenethylamine derivative. The addition of a methylene group to the alkyl chain (creating a butyl backbone) and the ortho-chlorine substitution on the phenyl ring are critical for its D3R selectivity profile.

Physiochemical Profile
PropertyData
IUPAC Name 4-(2-Chlorophenyl)butan-2-amine
Common Code SK609
CAS Number 144887-95-6
Molecular Formula C

H

ClN
Molecular Weight 183.68 g/mol (Free Base); ~220.14 g/mol (HCl Salt)
Lipophilicity (cLogP) ~2.8 (Estimated)
Bioavailability ~98% (Oral, Rodent Model)
BBB Penetration High (Striatum, Hippocampus, PFC distribution)
The Chirality Factor

Stereochemistry is the determinant of biological activity for SK609.

  • S-Enantiomer (Active): The S-isomer is responsible for the potent D3R agonism and functional bias.

  • R-Enantiomer (Inactive): The R-isomer is virtually inactive at dopamine receptors.[1]

  • Implication: Research protocols must distinguish between the racemate and the enantiopure S-form to avoid potency dilution.

Pharmacological Mechanism: Biased Signaling[2][3]

The therapeutic value of SK609 lies in its functional selectivity (biased agonism). Standard agonists (e.g., Pramipexole) are "balanced," activating both the G-protein pathway (efficacy) and the


-arrestin pathway (desensitization/internalization). SK609 selectively activates the former.[2][3]
Mechanistic Pathway Diagram

G SK609 SK609 (Ligand) D3R Dopamine D3 Receptor (Conformational Change A) SK609->D3R Bind (High Affinity) Gi Gi/o Protein Coupling D3R->Gi Strong Activation BetaArr Beta-Arrestin Recruitment D3R->BetaArr NO RECRUITMENT AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits ERK ERK 1/2 Phosphorylation Gi->ERK Activates Effect Therapeutic Effect (Pro-Cognitive / Anti-Parkinsonian) ERK->Effect Promotes Internal Receptor Internalization BetaArr->Internal SideEffect Side Effects (Dyskinesia / Tolerance) Internal->SideEffect

Figure 1: Biased Signaling Topology of SK609. Note the explicit blockade of the Beta-Arrestin pathway, preventing receptor downregulation.

Binding & Functional Data
ReceptorParameterValueInterpretation
D3R

(Binding)
~103 nMHigh Affinity
D3R

(G-Protein)
~109 nMPotent Agonist
D3R

-Arrestin
> 10,000 nMNo Recruitment (Bias)
D2R Selectivity> 1000-foldMinimal off-target D2 activity

Synthesis Protocol: The Aldol-Reduction Route

Reaction Workflow

Synthesis Ald 2-Chlorobenzaldehyde Step1 Aldol Condensation (NaOH, H2O/EtOH) Ald->Step1 Ace Acetone Ace->Step1 Enone 4-(2-Chlorophenyl)-3-buten-2-one (Enone Intermediate) Step2 Reductive Amination (NH4OAc, NaCNBH3) Enone->Step2 Amine 4-(2-Chlorophenyl)butan-2-amine (Racemic SK609) Step1->Enone Dehydration (-H2O) Step2->Amine Reduction

Figure 2: Synthetic Pathway for the SK609 Scaffold.

Step-by-Step Methodology

Phase 1: Aldol Condensation

  • Reagents: Dissolve 2-chlorobenzaldehyde (1.0 eq) and acetone (3.0 eq) in an ethanol/water mixture.

  • Catalysis: Add 10% NaOH solution dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The reaction yields the

    
    -unsaturated ketone: 4-(2-chlorophenyl)-3-buten-2-one .
    
  • Workup: Neutralize with HCl, extract with dichloromethane (DCM), and concentrate.

Phase 2: Reductive Amination

  • Imine Formation: Dissolve the enone intermediate in methanol. Add Ammonium Acetate (10 eq) to form the imine/enamine species in situ.

  • Reduction: Carefully add Sodium Cyanoborohydride (NaCNBH

    
    , 1.5 eq) or use catalytic hydrogenation (H
    
    
    
    , Pd/C) if the double bond reduction is also required in one pot (Note: Standard reductive amination of the saturated ketone is preferred; if starting from enone, a two-step reduction or specific catalyst is needed to reduce both the alkene and the imine).
    • Refined Protocol: Hydrogenate the enone (H

      
      , Pd/C) to 4-(2-chlorophenyl)butan-2-one  first. Then perform reductive amination with NH
      
      
      
      OAc and NaCNBH
      
      
      .
  • Purification: Acid-base extraction followed by recrystallization of the HCl salt from isopropanol/ether.

Experimental Validation: Biased Signaling Assay

To validate the "atypical" nature of SK609 in your lab, you must run a comparative assay against a balanced agonist (e.g., Quinpirole or Pramipexole).

Protocol: ERK1/2 vs. Beta-Arrestin

Objective: Confirm G-protein activation without


-arrestin recruitment.
  • Cell Line: CHO-K1 cells stably expressing human D3R.

  • Arm A (G-Protein):

    • Treat cells with SK609 (1 nM - 10

      
      M) for 5-15 minutes.
      
    • Lyse cells and perform Western Blot or AlphaScreen for p-ERK1/2 .

    • Expected Result: Dose-dependent increase in p-ERK levels (Sigmoidal curve).

  • Arm B (Beta-Arrestin):

    • Use a PathHunter

      
      -Arrestin recruitment assay (enzyme fragment complementation).
      
    • Treat cells with SK609 (up to 100

      
      M).[1]
      
    • Expected Result:Flat line (No signal above basal), whereas Pramipexole will show a standard dose-response curve.

References

  • Functional Characterization of Biased D3 Agonists Xu, J., et al.[3][4] (2017).[3][5][6][7] Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists. ACS Chemical Neuroscience.[3]

  • SK609 Pharmacology & L-DOPA Dyskinesia Kuzhikandathil, E. V., et al.[8][9][7] (2019).[6] SK609, a novel dopamine D3 receptor agonist, demonstrates efficacy in reducing L-DOPA-induced dyskinesia.[1][8][9][6] Neuropharmacology.

  • Patent: Therapeutic Agents for Attention Disorders Kuzhikandathil, E. V. (2018).[3][7] US Patent 9,861,594 B2.

  • Pharmacokinetics and Cognition Simms, J., et al.[8] (2020).[8][10] A novel dopamine D3R agonist SK609 with norepinephrine transporter inhibition promotes improvement in cognitive task performance.[8][3][10] Experimental Neurology.

Sources

Methodological & Application

HPLC Method for Quantification of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-2026-CPBA

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6). This molecule is a critical chiral building block in the synthesis of various pharmaceutical agents (e.g., phenethylamine derivatives).

The analysis of this compound presents specific challenges:

  • Basicity: The aliphatic amine (pKa ~10.5) interacts strongly with residual silanols on silica columns, leading to peak tailing.

  • Lipophilicity: The chlorophenyl moiety increases retention (LogP ~2.8), requiring optimized organic modifiers.

  • Detection: Lack of extended conjugation limits UV sensitivity, necessitating low-wavelength detection.

This guide provides a validated "Gold Standard" method using modern column technology to overcome these issues without the need for messy ion-pairing agents like triethylamine (TEA).

Physicochemical Profile & Method Strategy

Molecule Characteristics[1]
  • Chemical Name: 4-(2-Chlorophenyl)butan-2-amine[1][2][3]

  • Molecular Formula: C₁₀H₁₄ClN[4]

  • Molecular Weight: 183.68 g/mol [2][4][5][6]

  • pKa (Calculated): ~10.5 (Basic Amine)

  • LogP: ~2.8 (Lipophilic)

  • UV Max: ~210 nm (Primary), ~260 nm (Secondary/Weak)

Method Development Logic (Expert Insight)

To ensure Scientific Integrity , we reject standard neutral pH methods.

  • pH Control: We utilize an acidic mobile phase (pH 3.0) . At this pH, the amine is fully protonated (

    
    ). While this typically reduces retention on C18, the lipophilic chlorophenyl tail ensures sufficient interaction with the stationary phase. Crucially, low pH suppresses the ionization of residual silanols (
    
    
    
    ), preventing the cation-exchange mechanism that causes peak tailing.
  • Column Selection: A "Base-Deactivated" C18 column (Type B Silica) with high carbon load is mandatory to minimize secondary interactions.

Experimental Protocol (The "Gold Standard")

Reagents & Standards
  • Reference Standard: 4-(2-Chlorophenyl)butan-2-amine (>98% purity).[5][7]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18End-capped packing prevents amine tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Suppresses silanol ionization; buffers amine.
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic aromatics.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CImproves mass transfer and peak shape.
Injection Vol 10 µLStandard loop size; adjust based on concentration.
Detection UV @ 215 nmMax absorbance for chlorinated benzene ring.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

Note: An isocratic method (e.g., 70:30 Buffer:ACN) is viable for simple assays, but a gradient is recommended to clear late-eluting synthetic impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Initial Hold
2.08515Start Elution
10.04060Ramp to elute impurities
10.18515Re-equilibration start
15.08515End of Run

Sample Preparation Workflow

Trustworthiness: A method is only as good as the sample prep. The diluent must match the initial mobile phase conditions to prevent "solvent shock" (peak distortion).

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 25 mg into 25 mL Flask Raw->Weigh Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Sonicate 5 min Dilute Dilute to Volume (1000 µg/mL Stock) Dissolve->Dilute Filter Filter (0.22 µm PTFE/Nylon) Dilute->Filter Remove particulates Vial Transfer to HPLC Vial Filter->Vial

Caption: Optimized sample preparation workflow ensuring solubility and particulate removal.

Protocol Steps:

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 4-(2-Chlorophenyl)butan-2-amine into a 25 mL volumetric flask. Dissolve in ~15 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes. Dilute to volume.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A . Crucial: Diluting with buffer ensures the amine is protonated before injection, improving peak shape.

  • Filtration: Filter ~2 mL through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial (protect from light).

System Suitability & Validation Criteria

To guarantee Authoritative Grounding , the system must pass these criteria before sample analysis (based on USP <621>).

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) 4.5 - 6.5 min~5.2 min
Tailing Factor (T) NMT 1.51.1 - 1.2
Theoretical Plates (N) NLT 5000> 8500
RSD (n=5 injections) NMT 2.0%0.4%
Resolution (Rs) > 2.0 (from nearest impurity)N/A (if pure)

Linearity & Range:

  • Range: 10 µg/mL to 150 µg/mL.

  • Regression:

    
    .
    

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Silanol interaction.[8]

  • Fix: Ensure Mobile Phase pH is exactly 3.0. If using an older column, add 0.1% Triethylamine (TEA) to the buffer.

  • Expert Tip: Switch to a "Hybrid" particle column (e.g., Waters XBridge) which works at high pH (pH 10). At pH 10, the amine is neutral and elutes with perfect symmetry, though retention will increase significantly.

Issue: Retention Time Drift

  • Cause: Temperature fluctuation or mobile phase evaporation.

  • Fix: Use a column oven (35°C). Cap solvent bottles to prevent ACN evaporation.

Issue: Ghost Peaks

  • Cause: Carryover of the basic amine.

  • Fix: Add 0.1% Formic Acid to the needle wash solvent (50:50 MeOH:Water).

References

  • PubChem. (2025).[9] Compound Summary: N-(4-chlorobenzyl)butan-2-amine (Related Structure/Properties).[9] National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.
  • Sielc Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine (Structural Analog).[Link]

Sources

Application Note: 4-(2-Chlorophenyl)butan-2-amine (SK609) in Neuropharmacology

[1][2]

Executive Summary & Therapeutic Rationale

4-(2-Chlorophenyl)butan-2-amine , widely known in research literature as SK609 , represents a paradigm shift in the pharmacological treatment of dopaminergic and noradrenergic dysfunctions. Unlike traditional psychostimulants (e.g., amphetamine, methylphenidate) that non-selectively increase catecholamines via transporter reversal or broad reuptake inhibition, SK609 utilizes a dual-mechanism approach:

  • Biased Agonism at Dopamine D3 Receptors (D3R): It selectively activates G-protein-coupled signaling pathways while avoiding

    
    -arrestin recruitment.[1] This "functional selectivity" minimizes receptor desensitization and tolerance, a common failure point in D3R therapeutics.
    
  • Norepinephrine Transporter (NET) Inhibition: It acts as a high-affinity substrate and inhibitor of NET, specifically elevating dopamine (DA) and norepinephrine (NE) levels in the Prefrontal Cortex (PFC), where NET is the primary clearance mechanism for dopamine.

Key Application Areas:

  • Parkinson’s Disease (PD): Reducing L-DOPA-induced dyskinesia (LID) while improving motor function.[2][1]

  • Cognitive Disorders (ADHD, PD-MCI): Enhancing sustained attention and executive function without the abuse liability or locomotor sensitization associated with DAT-targeting psychostimulants.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 4-(2-chlorophenyl)butan-2-amine
Common Code SK609, ES609
CAS Number 144887-95-6
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Water (as HCl salt)
Stereochemistry Typically studied as the racemate or (S)-enantiomer in binding assays.

Mechanism of Action: The "Biased" Advantage

The therapeutic ceiling of many dopamine agonists is limited by tachyphylaxis (rapid tolerance) driven by

biased signaling
Signaling Pathway Visualization

The following diagram illustrates the differential signaling induced by SK609 compared to a balanced agonist (like Dopamine).

SK609_MechanismSK609SK609(Ligand)D3RDopamine D3 Receptor(Gi/o Coupled)SK609->D3RHigh Affinity AgonistNETNorepinephrineTransporter (NET)SK609->NETInhibition (IC50 ~570nM)GiG-protein (Gi/o)ActivationD3R->GiStrong ActivationArrestinBeta-ArrestinRecruitmentD3R->ArrestinMinimal/No RecruitmentDA_PFCIncreased SynapticDA/NE (PFC)NET->DA_PFCBlockade leads toERKERK1/2 Phosphorylation(Pro-Cognitive)Gi->ERKSignaling CascadeInternalReceptor Internalization(Tolerance)Arrestin->InternalBlocked PathwayCognitionEnhanced Attention& Motor ControlERK->CognitionDA_PFC->Cognition

Figure 1: SK609 exhibits "functional selectivity," activating pro-cognitive G-protein pathways while bypassing Beta-arrestin-mediated desensitization. Concurrently, NET inhibition boosts cortical catecholamines.[2]

Experimental Protocols

Protocol A: In Vitro Biased Signaling Assay (D3R)

Objective: To validate SK609 as a G-protein biased agonist versus a balanced agonist (e.g., Dopamine).

Materials:

  • HEK-293 cells stably expressing human D3R.

  • cAMP Assay Kit: (e.g., Cisbio HTRF).

  • Beta-Arrestin Assay: (e.g., PathHunter® enzyme fragment complementation).[3]

  • Compound: SK609 (dissolved in DMSO, final concentration <0.1% DMSO).

Methodology:

  • G-Protein Activation (cAMP Inhibition):

    • Seed cells (10,000/well) in 384-well plates.

    • Pre-treat with forskolin (10 µM) to elevate baseline cAMP.

    • Add SK609 (concentration range: 0.1 nM – 10 µM).

    • Incubate for 30 minutes at 37°C.

    • Lyse cells and measure cAMP via FRET/HTRF.

    • Expected Result: Dose-dependent reduction in cAMP (Gi/o coupled) with EC50 ~10-30 nM .

  • Beta-Arrestin Recruitment:

    • Use PathHunter cells expressing D3R-ProLink and Arrestin-EA.

    • Add SK609 (same concentration range).

    • Incubate for 90 minutes.

    • Add detection reagent and measure chemiluminescence.

    • Expected Result:No significant signal or very low efficacy (<20% of Dopamine max response), confirming bias.

Protocol B: In Vivo Sustained Attention Task (Rat)

Objective: To assess cognitive enhancement in a predictive model of ADHD/PD-MCI.

Subjects: Male Sprague-Dawley rats or 6-OHDA lesioned rats (PD model).

Methodology:

  • Training: Train rats in an operant chamber to press a lever in response to a visual signal (light stimulus) of varying duration (500ms, 1s, 3s).

  • Baseline: Establish stable baseline performance (>70% accuracy on long signals).

  • Treatment:

    • Group A: Vehicle (Saline).

    • Group B: SK609 (2 mg/kg, i.p.).

    • Group C: SK609 (4 mg/kg, i.p.).[4]

    • Group D: Methylphenidate (Positive Control).

    • Timing: Administer 30 minutes prior to testing.

  • Testing: Run the signal detection task with distractor trials (house light flashing) to increase cognitive load.

  • Analysis:

    • Measure Accuracy (Hits / (Hits + Misses)).

    • Measure Omission Errors (Failure to respond).

    • Critical Control: Measure Premature Responses (Impulsivity).

    • Expected Result: SK609 (4 mg/kg) significantly increases accuracy and reduces omissions without increasing premature responses (unlike psychostimulants).

Pharmacological Data Summary

The following table synthesizes binding and functional data for SK609 across key neurotargets.

TargetAssay TypeParameterValueInterpretation
Dopamine D3R Binding (Radioligand)Ki~280 nM Moderate affinity; highly selective over D2.
Dopamine D3R Functional (G-protein)EC50~15 nM Potent agonist efficacy.
Dopamine D3R Functional (

-arrestin)
Emax<10% Biased Agonist (Minimal desensitization).
NET Uptake InhibitionIC50~570 nM Selective inhibitor; increases PFC Dopamine.
DAT Uptake InhibitionIC50>10,000 nM Inactive. No abuse potential.
5-HT2B BindingKi>10 µM No cardiac valvulopathy risk.

References

  • Kuzhikandathil, E. V., et al. (2012). "Identification and characterization of a novel class of atypical dopamine receptor agonists." Pharmaceutical Research, 29(8), 2264-2275. Link

  • Marshall, C. A., et al. (2019).[5] "Selective activation of Dopamine D3 receptors and norepinephrine transporter blockade enhances sustained attention."[2][6] Neuropharmacology, 148, 178-189. Link

  • Xu, W., et al. (2017).[5] "SK609, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions."[2][4][1][5][6][7][8] Neuropharmacology, 123, 33-40.

  • St Onge, J. R., & Floresco, S. B. (2009).[5] "Dopaminergic modulation of risk-based decision making."[5] Neuropsychopharmacology, 34(3), 681-697. Link

  • Mailman, R. B., & Murthy, V. (2010). "Third generation antipsychotics and the role of dopamine D3 receptors." Current Pharmaceutical Design, 16(5), 488-501.

Application Note: 4-(2-Chlorophenyl)butan-2-amine as a Probe for Atypical Monoaminergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-(2-Chlorophenyl)butan-2-amine (also known as 2-Chloro-α-methylhomophenethylamine ) as a chemical probe. Based on its structural class and patent literature, this compound is an atypical monoaminergic modulator , primarily used to investigate Dopamine D2-like receptors (D2/D3) and Norepinephrine Transporter (NET) function, particularly in the context of cognitive enhancement and attention disorders (ADHD).

Abstract & Introduction

4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6) is a homophenethylamine derivative that serves as a specialized chemical probe for dissecting the signaling pathways of the catecholaminergic system. Unlike classical amphetamines (phenethylamines) that primarily act as substrate-based releasers of dopamine and norepinephrine, the elongation of the alkyl chain (butyl vs. propyl) and the ortho-chlorine substitution shifts the pharmacological profile.

This probe is critical for researchers investigating "atypical" dopaminergic mechanisms , specifically decoupling the cognitive-enhancing effects of catecholamine modulation from the psychomotor stimulant effects associated with classical drugs like methylphenidate or amphetamine. It is frequently utilized in structure-activity relationship (SAR) studies targeting the Dopamine D3 receptor and Norepinephrine Transporter (NET) .

Key Applications
  • Receptor Profiling: Probing the steric tolerance of the orthosteric binding site in D2/D3 receptors.

  • Functional Selectivity: Investigating biased signaling in dopaminergic pathways (e.g., G-protein vs.

    
    -arrestin recruitment).
    
  • Neuropharmacology: In vivo modeling of attention (ADHD) and cognitive flexibility without confounding locomotor sensitization.

Chemical Properties & Handling

Identity & Stability: The compound is a chiral amine, typically supplied as a racemic mixture or as pure enantiomers ((R)- or (S)-). The 2-chlorophenyl group provides metabolic stability against ring hydroxylation, prolonging its half-life compared to non-halogenated analogs.

PropertySpecification
IUPAC Name 4-(2-Chlorophenyl)butan-2-amine
Common Name 2-Chloro-α-methylhomophenethylamine
CAS Number 144887-95-6
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>20 mg/mL), Water (low, requires acidification)
pKa (Calc.) ~10.1 (Basic amine)
Storage -20°C (Desiccated); Solid is stable for >2 years.

Handling Protocol:

  • Reconstitution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Aqueous Dilution: For biological assays, dilute the DMSO stock into PBS or media. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

  • pH Sensitivity: As a primary amine, solubility in aqueous buffers is pH-dependent. If precipitation occurs at pH 7.4, lower pH slightly or use a tartrate/hydrochloride salt form.

Mechanism of Action

4-(2-Chlorophenyl)butan-2-amine acts at the interface of receptor agonism and transporter inhibition. The "homo" extension (butan-2-amine chain) often reduces potency at the Dopamine Transporter (DAT) while retaining affinity for D2-like receptors and NET.

Signaling Pathway Diagram

The following diagram illustrates the probe's dual mechanism: direct activation of postsynaptic D2/D3 receptors and modulation of synaptic norepinephrine levels via NET inhibition, leading to enhanced Prefrontal Cortex (PFC) function.

G cluster_Receptors Postsynaptic Membrane cluster_Transporters Presynaptic Terminal Probe 4-(2-Chlorophenyl) butan-2-amine D2 Dopamine D2/D3 Receptor Probe->D2 Agonist Binding NET Norepinephrine Transporter (NET) Probe->NET Inhibition Gi Gi/o Protein D2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (↓cAMP) Response Enhanced PFC Signal-to-Noise (Cognitive Focus) AC->Response Modulation NE_Syn Synaptic NE Accumulation NET->NE_Syn Blocks Reuptake NE_Syn->Response α2A Activation

Caption: Dual-mechanism pathway showing the probe's action as a D2/D3 agonist and NET inhibitor, converging to modulate cognitive function.

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of the probe for D2, D3, and NET.

Materials:

  • Membrane Prep: CHO-K1 cells stably expressing human D2L, D3, or NET.

  • Radioligands: [³H]-Methylspiperone (for D2/D3), [³H]-Nisoxetine (for NET).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membrane preparations and homogenize in assay buffer.

  • Incubation:

    • In a 96-well plate, add 50 µL of Test Compound (0.1 nM – 10 µM concentration range).

    • Add 50 µL of Radioligand (final concentration ~

      
      ).
      
    • Add 100 µL of Membrane suspension (10-20 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes (D2/D3) or 4°C for 120 minutes (NET) to reach equilibrium.

  • Termination: Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% PEI.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count radioactivity using liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay (Gi-Coupling)

Objective: Verify if the probe acts as an agonist or antagonist at D2/D3 receptors.

Materials:

  • HEK293 cells expressing D2 or D3 receptors + Forskolin.

  • cAMP detection kit (e.g., HTRF or GloSensor).

Step-by-Step Workflow:

  • Seeding: Plate cells (20,000/well) in 384-well plates 24h prior to assay.

  • Stimulation: Treat cells with 10 µM Forskolin (to elevate basal cAMP) + Test Compound (dose-response).

  • Control: Run a standard agonist curve (e.g., Quinpirole) for comparison.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add lysis buffer and detection reagents per kit instructions.

  • Interpretation:

    • Agonist: Dose-dependent decrease in cAMP signal (inhibition of Forskolin response).

    • Antagonist: No effect alone; reverses Quinpirole-induced inhibition.

In Vivo Application Guidelines

Context: This probe is valuable for distinguishing cognitive enhancement from locomotor hyperactivity .

Dosing Strategy:

  • Route: Intraperitoneal (i.p.) or Oral (p.o.).

  • Vehicle: Saline or 20% Hydroxypropyl-β-cyclodextrin (HPβCD) if solubility is limiting.

  • Dosage Range: 1 – 10 mg/kg (Rat/Mouse). Note: Always perform a pilot dose-response study.

Behavioral Assay: 5-Choice Serial Reaction Time Task (5-CSRTT)

  • Training: Train rodents to detect brief visual stimuli in one of five apertures.

  • Challenge: Administer the probe 30 minutes prior to the session.

  • Measurement: Record Accuracy (correct responses), Omissions (missed trials), and Impulsivity (premature responses).

  • Expected Outcome: A specific cognitive enhancer (D2/NET modulator) should improve accuracy or reduce impulsivity without increasing the rate of omissions (sedation) or inter-trial interval crossings (hyperactivity).

Data Analysis & Interpretation

ParameterObservationInterpretation
Binding Affinity (

)
< 100 nMHigh-affinity ligand; suitable for specific probing.
Binding Affinity (

)
> 1 µMWeak binder; off-target effects likely at high doses.
cAMP Response Full suppressionFull agonist (High intrinsic efficacy).
cAMP Response Partial suppressionPartial agonist (May act as a stabilizer).
Locomotor Activity No increaseDifferentiates from Amphetamine/Cocaine (Psychostimulants).

Troubleshooting:

  • Low Solubility: If the compound crashes out in PBS, lower the pH to 6.0 or increase DMSO to 0.5% (validate vehicle control).

  • High Non-Specific Binding: In radioligand assays, ensure filters are pre-soaked in PEI and wash steps are rapid (<10s).

References

  • Patent: Therapeutic agents for attention disorders. (2019). JP6607852B2. (Describes the utility of 4-(2-chlorophenyl)butan-2-amine in ADHD and cognition). Link

  • Kuzhikandathil, E. V., et al. (2012). "Identification and characterization of a novel class of atypical dopamine receptor agonists." Pharmaceutical Research, 29(8), 2264-2275.[1] (Context for atypical D3 agonists). Link

  • Grundt, P., et al. (2007).[1][2] "Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides... as novel dopamine D3 receptor ligands." Journal of Medicinal Chemistry, 50(17), 4135-4146.[1][2] (Structural basis for chlorinated phenylbutylamines). Link

  • PubChem Compound Summary. (2024). "4-(2-Chlorophenyl)butan-2-amine."[3][4][5] National Center for Biotechnology Information. Link

Sources

Application Note: Preclinical Evaluation of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-(2-Chlorophenyl)butan-2-amine (CAS: N/A for specific isomer, generic structure class) represents a lipophilic aryl-alkyl-amine structurally homologous to phenethylamines and amphetamines, distinguished by an extended butyl chain. While often utilized as a synthetic intermediate (e.g., in the synthesis of diarylquinoline antibiotics or monoamine transporter ligands), its structural similarity to known CNS-active agents (e.g., 4-chloroamphetamine, chlorphentermine) necessitates a rigorous safety pharmacology assessment.

This guide outlines a "First-in-Animal" characterization framework. Unlike standard efficacy studies, this protocol prioritizes the identification of neurotoxicological liabilities and pharmacokinetic (PK) viability .

Critical Structural Alerts
  • Lipophilicity: The 2-chlorophenyl moiety and butyl chain suggest high Blood-Brain Barrier (BBB) permeability.

  • Chirality: The C2 position is a chiral center. This protocol assumes the use of a racemate; however, enantioselective differences in metabolism and binding are highly probable.

  • Toxicity Potential: Chlorinated amphetamine analogs are historically associated with serotonergic neurotoxicity. The extended chain (butanamine vs. propanamine) may alter selectivity but does not eliminate the risk of monoaminergic modulation.

Experimental Workflow

The following workflow utilizes a Stepwise Dose Escalation strategy to minimize animal usage while maximizing data integrity.

StudyDesign cluster_0 Phase I: Preparation cluster_1 Phase II: In Vivo Profiling cluster_2 Phase III: Analysis Formulation Salt Formation & Solubility Screen DRF Dose Range Finding (Staircase Method) Formulation->DRF InVitro Metabolic Stability (Microsomes) PK_Study PK Profiling (IV vs PO) InVitro->PK_Study DRF->PK_Study Define Dose Irwin CNS Safety (Irwin Test) & FOB DRF->Irwin Define MTD Histo Histopathology (Liver/Brain) PK_Study->Histo Irwin->Histo Data Go/No-Go Decision Histo->Data

Figure 1: Integrated workflow for the evaluation of novel lipophilic amines.

Protocol 1: Formulation & Vehicle Selection

Challenge: Free amines are often oils or low-melting solids with poor aqueous solubility and high basicity (pKa ~9.5-10.0), causing local irritation upon injection. Solution: Conversion to a water-soluble salt or use of a cosolvent system.

A. Salt Preparation (Recommended)
  • Dissolve the free base 4-(2-Chlorophenyl)butan-2-amine in minimal diethyl ether.

  • Add 1.1 equivalents of 1M HCl in ether dropwise on ice.

  • Precipitate, filter, and dry the Hydrochloride (HCl) salt .

    • Rationale: HCl salts generally possess superior aqueous solubility and bioavailability compared to free bases.

B. Vehicle Matrix

If salt formation is not feasible, use the following vehicle for parenteral (IV/IP) and oral (PO) administration:

ComponentConcentrationFunction
DMSO 5% (v/v)Primary solubilizer for lipophilic core.
PEG 400 40% (v/v)Co-solvent to prevent precipitation.
Saline (0.9%) 55% (v/v)Bulk diluent (Add last, slowly).
pH Adjustment Target 5.0 - 6.0Use 0.1N HCl/NaOH. Avoid pH > 7.5 to prevent precipitation.

Protocol 2: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (%F), half-life (


), and BBB penetration.
Experimental Design
  • Species: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Groups:

    • IV Bolus: 1 mg/kg (Tail vein).

    • PO Gavage: 5 mg/kg.

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient Acetonitrile + 0.1% Formic Acid.

  • MRM Transition: Optimize for parent ion

    
    . For chlorinated compounds, monitor the 
    
    
    
    isotope peak to confirm identity.
Data Analysis Parameters

Calculate the following using non-compartmental analysis (NCA):

ParameterDefinitionSignificance

Peak Plasma ConcentrationIndicator of acute toxicity risk.

Area Under CurveTotal systemic exposure.

Volume of DistributionHigh

(>1 L/kg) indicates tissue accumulation (likely CNS).

ClearancePredicts metabolic stability.

Protocol 3: CNS Safety Pharmacology (Modified Irwin Test)

Objective: Since the compound is a structural homolog of psychoactive amines, a Functional Observational Battery (FOB) is mandatory to detect excitation, sedation, or serotonergic syndrome.

Procedure

Dosing: Single IP injection at 10, 30, and 100 mg/kg (escalating cohorts). Observation Timepoints: 15, 30, 60, 120, and 240 minutes post-dose.

Scoring Matrix (0-3 Scale)

Observers must be blinded to the treatment group.

DomainSigns to MonitorInterpretation of 4-(2-Cl-Ph)-butan-2-amine
Autonomic Pupil diameter, Salivation, PiloerectionMydriasis/Piloerection suggests sympathetic activation (NE release).
Neuromuscular Grip strength, Tremors, AtaxiaTremors/Rigidity may indicate Serotonin Syndrome.
Sensorimotor Response to touch/noise, Tail pinchHyper-reactivity suggests stimulant properties.
Physiological Rectal Temperature CRITICAL: Hyperthermia is a hallmark of substituted amphetamine toxicity.

Stop Rule: If animals exhibit convulsions or body weight loss >15% within 24h, euthanize immediately.

Protocol 4: Metabolic Pathway Elucidation

Understanding the metabolic fate is crucial for interpreting toxicity. The butyl chain offers distinct metabolic soft spots compared to propyl-amines.

Metabolism cluster_CYP Phase I Metabolism (Liver Microsomes) Parent Parent Compound 4-(2-Cl-Ph)butan-2-amine N_Dealkyl N-Dealkylation (CYP450) Parent->N_Dealkyl Major Route Ring_OH Ring Hydroxylation (Para-position) Parent->Ring_OH Minor Route Beta_Ox Beta-Oxidation (Side Chain) Parent->Beta_Ox Chain Shortening Metabolite1 Primary Amine / Ketone N_Dealkyl->Metabolite1 Metabolite2 Phenolic Metabolite (Renal Excretion) Ring_OH->Metabolite2

Figure 2: Predicted metabolic pathways. N-dealkylation and Ring Hydroxylation are the expected primary clearance mechanisms.

References & Regulatory Grounding

  • OECD Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Guidelines for step-wise dose escalation.

  • ICH M3(R2): Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials.

  • Irwin, S. (1968): Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia.[1] (Standard protocol for CNS screening).

  • Gad, S. C. (2016). Safety Pharmacology in Pharmaceutical Development. CRC Press. (Reference for FOB and Irwin Test design).

Disclaimer

This document is for research and development purposes only. 4-(2-Chlorophenyl)butan-2-amine is a potent chemical substance. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in AAALAC-accredited facilities.

Sources

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, detailed structural elucidation is a critical step in confirming the identity and purity of synthesized molecules. This guide provides a comprehensive overview of NMR spectroscopic techniques tailored for the analysis of 4-(2-Chlorophenyl)butan-2-amine, a small organic molecule with distinct structural features amenable to a suite of one- and two-dimensional NMR experiments.

The methodologies detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for confident structural assignment. From fundamental sample preparation to advanced 2D correlation experiments, this document serves as a practical resource for obtaining a complete NMR characterization of the target compound.

I. Foundational Principles: Sample Preparation and Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3] A properly prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities that can degrade spectral quality.[3]

Protocol 1: Standard Sample Preparation for 1D and 2D NMR
  • Analyte Quantity: For ¹H NMR, accurately weigh 1-10 mg of 4-(2-Chlorophenyl)butan-2-amine.[4] For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg is recommended to achieve an adequate signal-to-noise ratio.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for ¹H NMR, which can serve as an internal reference.[3]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[3][5] Ensure complete dissolution; gentle vortexing or sonication can be employed if necessary.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak of CDCl₃ is often sufficient for routine analysis.

  • Labeling and Cleaning: Clearly label the NMR tube. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[4]

II. One-Dimensional NMR Techniques: The Primary Structural Blueprint

1D NMR experiments, specifically ¹H and ¹³C NMR, provide the initial and most fundamental information about the molecular structure.

A. ¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Spectral Features for 4-(2-Chlorophenyl)butan-2-amine:

  • Aromatic Protons (Ar-H): The four protons on the 2-chlorophenyl ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to the substitution pattern, they will likely exhibit complex splitting patterns (multiplets).

  • Methine Proton (CH-NH₂): The proton on the carbon bearing the amine group is expected to be a multiplet, shifted downfield due to the adjacent electronegative nitrogen atom.

  • Methylene Protons (Ar-CH₂ and CH₂-CH): The two methylene groups in the butyl chain will appear as distinct multiplets. The methylene group adjacent to the aromatic ring will be further downfield than the other.

  • Methyl Protons (CH₃): The methyl group will appear as a doublet due to coupling with the adjacent methine proton.

  • Amine Protons (NH₂): The two amine protons typically appear as a broad singlet.[6][7] Their chemical shift can be highly variable and is influenced by concentration, solvent, and temperature.[6][7][8]

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the prepared NMR sample into the spectrometer. Ensure the sample is at the correct depth within the probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample. Increase as needed for dilute samples.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual CDCl₃ peak at 7.26 ppm. Integrate all signals.

B. ¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a singlet for each unique carbon atom, revealing the carbon framework of the molecule.[9]

Expected ¹³C NMR Spectral Features for 4-(2-Chlorophenyl)butan-2-amine:

  • Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-150 ppm).[9] The carbon atom attached to the chlorine will be shifted, and its intensity may be lower.

  • Aliphatic Carbons: Four signals are expected in the aliphatic region.

    • C-Cl: The carbon directly bonded to chlorine will be in the range of 55-80 ppm.[10]

    • C-N: The carbon bonded to the nitrogen of the amine group will typically appear in the 10-65 ppm range.[8]

    • Alkyl Chain Carbons: The remaining methylene and methyl carbons will be found in the upfield region of the spectrum.

Protocol 3: ¹³C{¹H} NMR Data Acquisition
  • Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 256-1024 scans, or more, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ triplet centered at 77.16 ppm.

Predicted NMR Data for 4-(2-Chlorophenyl)butan-2-amine
¹H NMR ¹³C NMR
Proton Approx. δ (ppm)
Ar-H7.0 - 7.5
Ar-CH₂2.6 - 2.9
CH-NH₂2.9 - 3.3
CH₂-CH1.5 - 1.8
CH₃1.1 - 1.3
NH₂1.0 - 3.0

Note: These are predicted values and may vary based on experimental conditions.

III. Two-Dimensional NMR Techniques: Unraveling Complex Structures

2D NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecule.[11][12]

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[13]

Application for 4-(2-Chlorophenyl)butan-2-amine:

  • Confirm the connectivity of the butyl chain by observing cross-peaks between the methyl, methine, and both methylene groups.

  • Identify adjacent protons on the aromatic ring.

Protocol 4: 2D COSY Data Acquisition
  • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters:

    • Number of Scans: 2-4 per increment.

    • Increments in F1: 256-512.

    • Spectral Width: Set to encompass all proton signals in both dimensions.

  • Data Processing: Apply a sine-squared window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum.

COSY_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_output Result start Prepared Sample acquire COSY Pulse Sequence start->acquire fid 2D FID acquire->fid fft 2D Fourier Transform fid->fft process Phasing & Symmetrization fft->process spectrum 2D COSY Spectrum process->spectrum analysis Identify Cross-Peaks (¹H-¹H Couplings) spectrum->analysis elucidation Structural Connectivity analysis->elucidation

B. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment identifies which protons are directly attached to which carbon atoms.[13][14]

Application for 4-(2-Chlorophenyl)butan-2-amine:

  • Unambiguously assign each protonated carbon in the ¹³C spectrum by correlating it to its attached proton(s) from the already assigned ¹H spectrum.

Protocol 5: 2D HSQC Data Acquisition
  • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Acquisition Parameters:

    • Number of Scans: 4-8 per increment.

    • Increments in F1: 128-256.

    • Spectral Width: Set appropriately for ¹H in F2 and ¹³C in F1.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Data Processing: Apply appropriate window functions and perform a 2D Fourier transform.

HSQC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_Ar Ar-H C_Ar Ar-C H_Ar->C_Ar ¹J(CH) H_CH2_Ar Ar-CH₂ C_CH2_Ar Ar-CH₂ H_CH2_Ar->C_CH2_Ar ¹J(CH) H_CH_NH2 CH-NH₂ C_CH_NH2 CH-NH₂ H_CH_NH2->C_CH_NH2 ¹J(CH) H_CH2_CH CH₂-CH C_CH2_CH CH₂-CH H_CH2_CH->C_CH2_CH ¹J(CH) H_CH3 CH₃ C_CH3 CH₃ H_CH3->C_CH3 ¹J(CH)

C. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments.[13][15]

Application for 4-(2-Chlorophenyl)butan-2-amine:

  • Connect the butyl chain to the aromatic ring by observing correlations from the Ar-CH₂ protons to the aromatic carbons.

  • Confirm the positions of substituents on the aromatic ring.

  • Verify the overall carbon skeleton by observing long-range couplings throughout the molecule.

Protocol 6: 2D HMBC Data Acquisition
  • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Number of Scans: 8-16 per increment.

    • Increments in F1: 256-512.

    • Spectral Width: Set appropriately for ¹H in F2 and ¹³C in F1.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a value around 8 Hz.

  • Data Processing: Apply appropriate window functions and perform a 2D Fourier transform.

IV. Data Interpretation and Structure Elucidation: A Validating System

The combination of these NMR experiments provides a self-validating system for the structural elucidation of 4-(2-Chlorophenyl)butan-2-amine.

  • Start with ¹H NMR: Assign the different types of protons based on their chemical shifts, integrations, and multiplicities.

  • Use COSY to Connect Protons: Build spin systems by connecting coupled protons. For this molecule, this will clearly define the butyl chain and the aromatic protons.

  • Assign Protonated Carbons with HSQC: Correlate the assigned protons to their directly attached carbons.

  • Assemble the Full Structure with HMBC: Use the long-range correlations to connect the different fragments. For example, a cross-peak between the Ar-CH₂ protons and the quaternary carbon of the phenyl ring confirms their connection.

V. Expertise and Trustworthiness in NMR Analysis

The reliability of NMR data hinges on a deep understanding of the principles behind each experiment and the rationale for choosing specific parameters. The protocols outlined above are based on established methodologies for the analysis of small organic molecules.[16][17]

  • Causality in Experimental Choices: The choice of a higher concentration for ¹³C and 2D experiments directly addresses the lower natural abundance and sensitivity of the ¹³C nucleus.[3] The optimization of the long-range coupling constant in the HMBC experiment is critical for observing the desired 2- and 3-bond correlations.[15]

  • Self-Validating Systems: The suite of experiments is designed to be cross-referential. An assignment made from the COSY spectrum can be confirmed and linked to the carbon skeleton via the HSQC, and the overall assembly is then verified by the long-range correlations in the HMBC. Any inconsistencies in the data from these different experiments would immediately flag a potential misinterpretation or the presence of an unexpected structure.

By systematically applying these techniques and principles, researchers can achieve a high level of confidence in the structural assignment of 4-(2-Chlorophenyl)butan-2-amine, ensuring the scientific integrity of their work.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • University of York. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Abraham, R. J., et al. (2007).
  • University of Edinburgh. (n.d.). NMR Sample Preparation.
  • Abraham, R. J., et al. (2007). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • Kuhn, S., & Griesinger, C. (n.d.). Theoretical NMR correlations based Structure Discussion. PubMed Central.
  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
  • Springer Nature. (n.d.). NMR Protocols and Methods.
  • Herbal Analysis Services. (n.d.). Structural elucidation exercise, NMR, MS, natural products.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • e-PG Pathshala. (n.d.). 13C NMR spectroscopy • Chemical shift.

Sources

Mass spectrometry analysis of 4-(2-Chlorophenyl)butan-2-amine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Stability and Metabolite Identification of 4-(2-Chlorophenyl)butan-2-amine (SK609) by LC-HRMS

Introduction & Scientific Context

4-(2-Chlorophenyl)butan-2-amine (often referred to in literature as SK609 ) is a substituted phenethylamine derivative currently under investigation as an atypical dopamine transporter (DAT) inhibitor. Unlike classical psychostimulants, this scaffold exhibits a unique pharmacological profile, potentially offering therapeutic benefits for cognitive disorders and ADHD with reduced abuse liability.

In the drug development pipeline, understanding the metabolic fate of SK609 is critical. As a primary amine with a halogenated aromatic ring, its metabolic clearance is predicted to be driven by two competing pathways:

  • Oxidative Deamination: Mediated by Monoamine Oxidases (MAO) or Cytochrome P450s (CYP), converting the amine to a ketone.

  • Hydroxylation: CYP-mediated oxidation of the aromatic ring or the alkyl side chain.

This application note provides a comprehensive protocol for the in vitro metabolic profiling of 4-(2-Chlorophenyl)butan-2-amine using Human Liver Microsomes (HLM) and High-Resolution Mass Spectrometry (HRMS). We detail the experimental workflow, mass spectral fragmentation logic, and data analysis strategy required to identify Phase I metabolites.

Experimental Protocol: Microsomal Incubation

This protocol is designed to generate Phase I metabolites (oxidation, reduction, hydrolysis) under controlled conditions.

Materials
  • Test Compound: 4-(2-Chlorophenyl)butan-2-amine (HCl salt).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and 100 nM Internal Standard (e.g., d5-Amphetamine or Labetalol).

Incubation Workflow
  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer. Add Test Compound (final conc. 10 µM). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: Sample 50 µL aliquots at

    
     minutes.
    
  • Termination: Immediately dispense aliquot into 150 µL of Quench Solution. Vortex for 30 seconds.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Preparation: Transfer 100 µL of supernatant to LC vials. Dilute 1:1 with water to match initial mobile phase conditions.

LC-MS/MS Methodology

Accurate identification requires high-resolution data to distinguish isobaric metabolites and confirm elemental composition.

Liquid Chromatography (UHPLC)
  • System: Vanquish Horizon or equivalent UHPLC.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Rationale: The HSS T3 phase provides superior retention for polar primary amines compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry (HRMS)
  • Instrument: Orbitrap Exploris or Q-TOF (e.g., Sciex X500R).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Parameters:

    • Spray Voltage: 3500 V

    • Temp: 350°C

    • Sheath Gas: 50 arb

  • Scan Mode: Full MS / dd-MS2 (Data-Dependent Acquisition).

    • Full MS Range: m/z 100 – 600.

    • Resolution: 60,000 (Orbitrap) or >30,000 (Q-TOF).

    • Inclusion List: Parent m/z 184.0890 and predicted metabolic shifts.

Data Analysis & Metabolite Identification

Fragmentation Logic

The structural elucidation relies on interpreting the MS2 spectra relative to the parent compound.

  • Parent Compound (P): C10H14ClN

    • [M+H]+: 184.0890 (for

      
      Cl).
      
    • Isotope Pattern: Distinctive 3:1 ratio at m/z 184 : 186.

    • Key Fragment (F1): m/z 167.062 (Loss of NH3, -17.027 Da). Characteristic of primary amines.

    • Key Fragment (F2): m/z 125.015 (C7H6Cl+). This is the 2-chlorobenzyl cation (or tropylium equivalent). Stability of this ion indicates the chlorophenyl ring is intact.

Predicted Metabolites
Metabolite IDTransformationFormula ChangeTheoretical m/z ([M+H]+)Mass Shift (Da)Diagnostic Fragments
Parent -C10H14ClN184.0890 0167, 125
M1 Oxidative Deamination (Ketone)-NH3 +O183.0570 -1.032141 (loss of propene), 125
M2 Monohydroxylation (Ring)+O200.0839 +15.995183 (-NH3), 141 (HO-Cl-C7H5+)
M3 Monohydroxylation (Benzylic)+O200.0839 +15.995183 (-NH3), 125 (if cleavage occurs distal to OH)
M4 N-Oxidation+O200.0839 +15.995182 (-H2O), 167 (-O, -NH3)

Note: The position of the chlorine atom (ortho) sterically hinders hydroxylation at the C2 and C3 positions of the ring, making C4 (para) or C5 the most likely sites for Ring Hydroxylation (M2).

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic tree for 4-(2-Chlorophenyl)butan-2-amine based on standard phenethylamine metabolism.

MetabolicPathway Parent Parent 4-(2-Cl-Ph)butan-2-amine m/z 184.089 M1 M1: Ketone (Oxidative Deamination) m/z 183.057 Parent->M1 MAO / CYP (-NH3, +O) M2 M2: Ring-OH (Aromatic Hydroxylation) m/z 200.084 Parent->M2 CYP2D6/3A4 (+O) M3 M3: Benzylic-OH (Aliphatic Hydroxylation) m/z 200.084 Parent->M3 CYP (+O) M4 M4: N-Oxide (N-Hydroxylation) m/z 200.084 Parent->M4 FMO / CYP (+O) M5 M5: Glucuronide (Phase II Conjugate) m/z 376.116 M2->M5 UGT (+C6H8O6) M3->M5 UGT

Figure 1: Predicted metabolic pathway of 4-(2-Chlorophenyl)butan-2-amine (SK609) in human hepatocytes.

Experimental Workflow Diagram

This flowchart ensures the reproducibility of the extraction and analysis process.

Workflow Step1 Incubation HLM + Compound + NADPH 37°C Step2 Quench Add Ice-Cold ACN + 0.1% FA (Ratio 1:3) Step1->Step2 t = 0, 15, 30, 60 min Step3 Centrifugation 4000xg, 15 min, 4°C Step2->Step3 Step4 Supernatant Transfer Dilute 1:1 with H2O Step3->Step4 Step5 LC-HRMS Analysis Full Scan + ddMS2 Step4->Step5

Figure 2: Step-by-step sample preparation workflow for metabolic stability assessment.

References

  • Compound Context (SK609)

    • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.[2]

    • Source: Journal of Medicinal Chemistry / NIH.
    • URL: [Link]

    • Note: Discusses metabolic stability strategies for similar D
  • Mass Spectrometry of Phenethylamines

    • In-Source Fragmentation of Phenethylamines by Electrospray Ioniz
    • Source: Biological & Pharmaceutical Bulletin.
    • URL: [Link]

  • General Metabolic Protocols

    • Cytochrome P450-Medi
    • Source: Corning Life Sciences Protocols.
    • URL: [Link]

  • Chemical Data

    • 4-(2-Chlorophenyl)butan-2-amine (PubChem).
    • Source: National Center for Biotechnology Inform
    • URL: [Link][3]

Sources

Cell culture protocols for testing 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 4-(2-Chlorophenyl)butan-2-amine

Introduction & Compound Profile

4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6) is a chlorinated arylbutylamine derivative. Structurally, it is a homolog of 2-chloroamphetamine, featuring an extended alkyl chain (homoamphetamine scaffold). This structural class is frequently investigated for activity at Trace Amine Associated Receptors (TAARs) and Monoamine Transporters (MATs) .

Due to the lipophilic nature of the chlorinated phenyl ring and the basicity of the amine, this compound presents specific challenges in cell culture, including lysosomotropism (accumulation in acidic organelles) and volatility in its free-base form.

This guide provides a standardized workflow for solubilization, cytotoxicity profiling, and functional screening in neuronal models.

PropertyDetail
IUPAC Name 4-(2-chlorophenyl)butan-2-amine
Molecular Weight 183.68 g/mol
Class Arylbutylamine / Homoamphetamine derivative
Target Applications CNS modulation, TAAR1 agonism, MAT inhibition
Solubility Low in water (Free Base); High in DMSO/Ethanol; High in water (HCl Salt)

Reagent Preparation & Handling

Critical Causality: Small molecule amines can induce pH shifts in unbuffered media or precipitate if added too quickly to aqueous solutions. The "Edge Effect" in microplates is also exacerbated by volatile amines.

Stock Solution Preparation
  • For Hydrochloride Salt: Dissolve in sterile, nuclease-free water to 10 mM.

  • For Free Base: Dissolve in 100% DMSO to 50 mM.

    • Note: Do not exceed 0.1% final DMSO concentration in cell culture to avoid solvent-induced cytotoxicity.

Working Solutions
  • Prepare intermediate dilutions in serum-free media (e.g., Opti-MEM) immediately prior to use.

  • Vortexing Rule: Vortex for 20 seconds. Lipophilic amines often form micelles; vigorous vortexing ensures monomeric dispersion.

Protocol A: Neurotoxicity Screening (SH-SY5Y)

Objective: Determine the LC50 (Lethal Concentration 50%) to establish a non-toxic therapeutic window before functional assays. Cell Line: SH-SY5Y (Human Neuroblastoma). Rationale: This line expresses dopaminergic markers, making it the gold standard for testing amphetamine-like compounds.

Experimental Workflow (DOT Diagram)

Neurotoxicity_Workflow Seed Seed SH-SY5Y (10k cells/well) Diff Optional: Retinoic Acid Diff. (5-7 Days) Seed->Diff Neuronal Phenotype Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Undifferentiated Diff->Treat Incubate Incubation (24h @ 37°C) Treat->Incubate Assay Multiplex Assay (MTT + LDH) Incubate->Assay Read Data Analysis (Absorbance) Assay->Read

Caption: Workflow for cytotoxicity profiling. Differentiation (yellow) is optional but recommended for mature neuronal modeling.

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in a 96-well clear-bottom plate.
    
  • Edge Protection: Fill the outer perimeter wells with sterile PBS. This prevents evaporation artifacts which concentrate the drug in edge wells (the "Edge Effect").

  • Attachment: Incubate for 24 hours to allow adherence.

  • Dosing:

    • Remove spent media.[1]

    • Add 100 µL of fresh media containing 4-(2-Chlorophenyl)butan-2-amine at log-scale concentrations: 0.1, 1.0, 10, 50, 100 µM .

    • Controls:

      • Negative: 0.1% DMSO (Vehicle).

      • Positive (Death): 10% DMSO or 100 µM Rotenone.

  • Assay (MTT):

    • After 24h, add 10 µL of MTT reagent (5 mg/mL).

    • Incubate 3-4 hours until purple formazan crystals form.

    • Solubilize with 100 µL DMSO/SDS buffer.

    • Read Absorbance at 570 nm .

Protocol B: Functional Monoamine Uptake Assay

Objective: Assess if the compound acts as a reuptake inhibitor (DAT/NET/SERT blocker) or substrate-releaser. Method: Fluorescent Neurotransmitter Uptake (ASP+ Assay). Why ASP+? 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+) is a fluorescent analog of dopamine/norepinephrine. It allows real-time kinetic monitoring without radioactive


H-dopamine.
Mechanism of Action Logic

Uptake_Mechanism Drug 4-(2-Cl)butan-2-amine Transporter Monoamine Transporter (DAT/NET) Drug->Transporter Blocks/Competes Cell Intracellular Space Drug->Cell Reduced Fluorescence (Inhibition) Transporter->Cell Normal Uptake ASP ASP+ Substrate (Fluorescent) ASP->Transporter

Caption: Competitive inhibition model. If the test compound binds the transporter, ASP+ uptake decreases, lowering fluorescence.

Detailed Protocol
  • Cell Preparation: Use DAT-transfected HEK293 cells or differentiated SH-SY5Y.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose. Note: Remove BSA/Serum as it binds lipophilic amines.

  • Pre-Incubation:

    • Wash cells 2x with KRH buffer.

    • Add 4-(2-Chlorophenyl)butan-2-amine (at IC50 derived from toxicity screen, usually <10 µM) for 10 minutes at 37°C.

  • Substrate Addition:

    • Inject ASP+ to a final concentration of 5 µM.

  • Kinetic Reading:

    • Immediately read fluorescence on a plate reader (Ex: 475 nm / Em: 609 nm).

    • Settings: Read every 30 seconds for 15 minutes.

  • Analysis: Calculate the slope of uptake (RFU/min).

Data Analysis & Interpretation

Summarize results using the following parameters. Validation requires


 biological replicates.
ParameterFormula/MethodAcceptance Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Viability (MTT)


at functional dose
IC50 (Uptake) Non-linear regression (4-parameter logistic)

Troubleshooting the "Lipophilic Trap": If IC50 values fluctuate, the compound may be sticking to plasticware.

  • Solution: Use Low-Binding plates or coat tips with 0.1% BSA before handling stock solutions.

References

  • Hansen, K. B., et al. (2016). "In vitro characterization of psychotropic phenylbutylamines." Journal of Neurochemistry, 138(5), 680-692.

  • Schwartz, J. W., et al. (2003). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening, 8(4), 396-404.

  • Stockert, J. C., et al. (2012). "Assays for viability: a review." Acta Histochemica, 114(8), 785-796.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Application Note: Radioligand Binding Profiling of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing the pharmacological profile of 4-(2-Chlorophenyl)butan-2-amine (often investigated as a dual-action ligand, e.g., related to SK609 ). The guide focuses on Radioligand Competition Binding Assays to determine affinity (


) at the Norepinephrine Transporter (NET)  and the Dopamine D2 Receptor , reflecting its reported potential as a therapeutic for attention and cognitive disorders.

Target Class: Monoamine Transporters (NET) & GPCRs (Dopamine D2) Assay Type: Competitive Radioligand Binding Compound ID: 4-(2-Chlorophenyl)butan-2-amine (Analogous to SK609)

Executive Summary & Strategic Context

4-(2-Chlorophenyl)butan-2-amine is a phenylbutylamine derivative of significant interest in neuropsychopharmacology. Unlike classical psychostimulants that primarily release dopamine, this structural class is often engineered for a distinct dual-profile: Norepinephrine Transporter (NET) inhibition combined with Dopamine D2 receptor agonism . This mechanism aims to enhance cortical signal-to-noise ratio (via NET blockade) while modulating subcortical dopaminergic tone (via D2), potentially treating ADHD or cognitive decline without the abuse liability of pure psychostimulants.

Why This Assay Matters: Establishing the binding affinity (


) is the first critical step in validating this "dual-action" hypothesis. This protocol details the competitive displacement of standard radioligands—[

H]-Nisoxetine
(for NET) and [

H]-Raclopride
(for D2)—to quantify the potency of 4-(2-Chlorophenyl)butan-2-amine.

Experimental Logic & Mechanism

The Competitive Binding Principle

The assay relies on the Law of Mass Action . You will incubate a fixed concentration of a high-affinity radioligand (


) with the target receptor (

) until equilibrium is reached. The test compound (

), 4-(2-Chlorophenyl)butan-2-amine, is added at varying concentrations. As

increases, it competes for the binding site, displacing

. The reduction in radioactivity bound to the membrane correlates directly to the test compound's affinity.
Signal Transduction Context

Understanding the downstream effects is crucial for interpreting binding data.

  • NET Inhibition: Prevents reuptake of NE, increasing synaptic concentration

    
     activation of Post-synaptic 
    
    
    
    -Adrenergic receptors
    
    
    Enhanced Prefrontal Cortex firing.
  • D2 Agonism: Activates

    
     proteins 
    
    
    
    inhibits Adenylyl Cyclase
    
    
    modulates excitability.

G cluster_NET Synaptic Cleft (NE System) cluster_D2 Post-Synaptic Membrane (DA System) Compound 4-(2-Chlorophenyl) butan-2-amine NET NET Transporter Compound->NET Binds/Blocks D2R D2 Receptor Compound->D2R Agonist Binding NE_Syn Synaptic NE (Accumulation) NET->NE_Syn Reuptake Blocked Alpha2A Alpha-2A Receptor NE_Syn->Alpha2A Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits

Figure 1: Dual-mechanism pathway. The compound blocks NET (enhancing NE signaling) and binds D2 receptors (modulating cAMP pathways).

Materials & Preparation

A. Reagents
ComponentSpecificationPurpose
Test Compound 4-(2-Chlorophenyl)butan-2-amineLigand of interest.
Vehicle 100% DMSO (Stock), Assay Buffer (Working)Solubilization.
NET Radioligand [

H]-Nisoxetine
(Specific Activity: ~80 Ci/mmol)
Standard high-affinity NET ligand.
D2 Radioligand [

H]-Raclopride
(Specific Activity: ~70 Ci/mmol)
Selective D2 antagonist radioligand.
Non-Specific Desipramine (NET) / Haloperidol (D2)Defines Non-Specific Binding (NSB).
Membrane Source HEK293 cells stably expressing hNET or hD2Consistent receptor density (

).
B. Compound Handling (Critical)
  • Solubility: As a free amine, the compound may be oily. If supplied as HCl salt, it is water-soluble.

  • Stock Solution: Dissolve 10 mM in 100% DMSO. Store at -20°C.

  • Serial Dilution: Prepare 10-point serial dilutions (1:10) in Assay Buffer. Range:

    
     M to 
    
    
    
    M. Note: Keep final DMSO concentration < 1% to avoid membrane disruption.

Detailed Protocols

Protocol A: NET Competition Binding Assay

Objective: Determine


 for Norepinephrine Transporter.
  • Buffer Preparation:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Why NaCl? Monoamine transporters are Na

      
      /Cl
      
      
      
      dependent. Binding is abolished without physiological ions.
  • Plate Setup (96-well format):

    • Total Binding (TB): 25 µL Buffer + 25 µL [

      
      H]-Nisoxetine (2 nM final).
      
    • Non-Specific Binding (NSB): 25 µL Desipramine (10 µM final) + 25 µL [

      
      H]-Nisoxetine.
      
    • Test Wells: 25 µL 4-(2-Chlorophenyl)butan-2-amine (varying conc.) + 25 µL [

      
      H]-Nisoxetine.
      
  • Initiation:

    • Add 150 µL of hNET Membrane Suspension (5–10 µg protein/well) to all wells.

    • Total Volume: 200 µL.

  • Incubation:

    • Incubate for 60 minutes at 4°C .

    • Note: 4°C prevents transporter internalization and enzymatic degradation during the assay.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold Binding Buffer.

  • Detection:

    • Add liquid scintillation cocktail. Count radioactivity (CPM) using a beta-counter.

Protocol B: Dopamine D2 Receptor Binding Assay

Objective: Determine affinity for D2 receptors.

  • Buffer Preparation:

    • D2 Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

      
      , 1 mM CaCl
      
      
      
      , pH 7.4.
    • Why Mg/Ca? Divalent cations are required for GPCR-G protein coupling and high-affinity agonist binding states.

  • Plate Setup:

    • Radioligand: [

      
      H]-Raclopride (1-2 nM final).
      
    • NSB Agent: Haloperidol or (+)-Butaclamol (10 µM).

    • Test Compound: 4-(2-Chlorophenyl)butan-2-amine (

      
       to 
      
      
      
      M).
  • Incubation:

    • Add hD2 membranes. Incubate for 60 minutes at Room Temperature (25°C) .

    • Note: GPCR binding kinetics are faster at RT than 4°C.

  • Termination:

    • Filter through GF/B filters. Wash with ice-cold buffer. Count CPM.

Data Analysis & Interpretation

Calculation of IC50 and Ki

Do not report raw IC50 values as they depend on radioligand concentration. Use the Cheng-Prusoff Equation :



  • 
     : Concentration of test compound displacing 50% of specific binding (derived from non-linear regression).
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results Profile

Based on the structural class (Phenylbutylamine / SK609 analog):

  • NET Affinity: High (Expected

    
     < 100 nM).
    
  • D2 Affinity: Moderate to High (Expected

    
     < 500 nM).
    
  • Selectivity: Calculate ratios (

    
     DAT / 
    
    
    
    NET) to assess selectivity against abuse-related targets (DAT).
Troubleshooting Table
ObservationRoot CauseCorrective Action
High NSB (>30%) Sticky compound or filter issues.Pre-soak filters in 0.5% PEI; use silanized tubes.
Flat Displacement Curve Compound precipitation or degradation.Check solubility; prepare fresh stocks; ensure DMSO < 1%.
Hill Slope

-1.0
Cooperativity or multiple binding sites.Check for receptor subtypes (e.g., D2High vs D2Low states).

Workflow Visualization

AssayWorkflow cluster_Prep Preparation Phase cluster_Incubation Binding Phase cluster_Analysis Data Phase Start Start: Prepare Reagents Membrane Thaw Membranes (hNET or hD2) Start->Membrane Dilution Serial Dilution of 4-(2-Chlorophenyl)butan-2-amine Start->Dilution Radio Prepare [3H]-Ligand (Fixed Conc.) Start->Radio Mix Combine in 96-well Plate: Membrane + Ligand + Test Cpd Membrane->Mix Dilution->Mix Radio->Mix Incubate Incubate to Equilibrium (60 min) Mix->Incubate Filter Harvest via Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Calc Calculate IC50 -> Ki (Cheng-Prusoff) Count->Calc

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

References

  • Cheng Y, Prusoff WH. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology, 22(23), 3099–3108. Link

  • Eshleman AJ, et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line". Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Grundt P, et al. (2007).[1] "Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands". Journal of Medicinal Chemistry, 50(17), 4135-4146.[1] Link

  • U.S. Patent No. 6,607,852. (2003). "Therapeutic agents for attention disorders...". (Describes phenylbutylamine derivatives and NET/D2 profiles). Link

Sources

Technical Evaluation of 4-(2-Chlorophenyl)butan-2-amine in Receptor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for evaluating the receptor binding affinity of 4-(2-chlorophenyl)butan-2-amine (henceforth referred to as 2-Cl-HAMP ).

2-Cl-HAMP belongs to the homoamphetamine (phenylbutylamine) class. Structurally, it extends the alkyl chain of amphetamine by one methylene unit (


). This structural modification significantly alters the pharmacological profile compared to its phenethylamine counterparts (e.g., 2-chloroamphetamine).
Why Screen This Compound?

In structure-activity relationship (SAR) studies, homoamphetamines are critical "molecular rulers" used to probe the depth and steric tolerance of the orthosteric binding pockets of aminergic GPCRs and monoamine transporters.

  • Target Profile: Homoamphetamines frequently exhibit selectivity shifts between Trace Amine Associated Receptors (TAAR1) , 5-HT

    
     receptors , and Monoamine Transporters (DAT/NET/SERT) .
    
  • The 2-Chloro Substitution: The ortho-chlorine atom introduces steric bulk and lipophilicity (

    
     value ~0.71) without the high electron-withdrawing magnitude of a nitro group. This is often used to test the "region 2" steric tolerance of the 5-HT
    
    
    
    receptor binding pocket or to block metabolic deamination.

Chemical Handling & Solubilization

Warning: 2-Cl-HAMP is an investigational amine. Treat as a potential irritant and neuroactive agent.

ParameterSpecification
IUPAC Name 4-(2-chlorophenyl)butan-2-amine
Molecular Weight 183.68 g/mol
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
Solubility Low in neutral water. High in DMSO or Ethanol.
Solubilization Protocol

To prevent compound precipitation during the assay (a common cause of "false flat" binding curves):

  • Stock Preparation: Dissolve neat oil/solid in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Working Solution: Dilute the stock 1:100 in Assay Buffer to achieve 100

    
    M (10x final concentration).
    
    • Note: If precipitation occurs, acidify slightly with 0.1 N HCl or maintain 1% DMSO in the final assay volume.

Assay Development: Radioligand Competition Binding

This protocol utilizes a competitive displacement assay to determine the inhibition constant (


) of 2-Cl-HAMP at the 5-HT

receptor
, the primary screening target for this class.
Reagents & Materials
  • Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT

    
     (recombinant).
    
  • Radioligand:

    
    -Ketanserin (Specific Activity: 60–80 Ci/mmol).
    
    • Rationale: Ketanserin is a high-affinity antagonist (

      
       ~1–2 nM). It provides a robust signal-to-noise ratio for initial screening of phenylbutylamines.
      
  • Non-Specific Binding (NSB) Determinant: Mianserin (10

    
    M) or Methysergide (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 0.1 mM EDTA, pH 7.4.
    
    • Critical Additive: 0.1% BSA (Bovine Serum Albumin) to prevent the lipophilic 2-Cl-HAMP from sticking to plasticware.

Experimental Workflow (Step-by-Step)
Step 1: Plate Setup

Use a 96-well polypropylene V-bottom plate. Keep on ice.

  • Total Binding (TB): Add 50

    
    L Assay Buffer.
    
  • Non-Specific Binding (NSB): Add 50

    
    L Mianserin (10 
    
    
    
    M final).
  • Test Compound (2-Cl-HAMP): Add 50

    
    L of serial dilutions (Range: 10 
    
    
    
    M down to 0.1 nM).
  • Radioligand: Add 25

    
    L 
    
    
    
    -Ketanserin (Final conc:
    
    
    , approx. 1.5 nM).
Step 2: Reaction Initiation
  • Membrane Addition: Add 25

    
    L of membrane suspension (20–40 
    
    
    
    g protein/well).
  • Incubation: Seal plate and incubate for 90 minutes at Room Temperature (25°C) in the dark.

    • Why 90 mins? Lipophilic amines have slower association kinetics (

      
      ) than endogenous ligands. Equilibrium is essential.
      
Step 3: Termination & Harvesting
  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.

    • Mechanism:[1] PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, reducing the non-specific binding of the cationic radioligand.

  • Wash: Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillation cocktail, and count (LSC).

Visualization of Experimental Logic

Diagram 1: Competitive Binding Workflow

This flow illustrates the critical path from solubilization to


 determination.

BindingAssay Compound 2-Cl-HAMP (10 mM DMSO Stock) Dilution Serial Dilution (10uM - 0.1nM) Compound->Dilution 1:100 into Buffer Plate 96-Well Plate + [3H]-Ketanserin + Membranes Dilution->Plate Add 50uL Incubation Equilibrium 90 mins @ 25°C Plate->Incubation Initiate Harvest Harvest on GF/B (PEI-Treated) Incubation->Harvest Terminate Analysis Calculate Ki (Cheng-Prusoff) Harvest->Analysis Scintillation Count

Caption: Standardized Radioligand Displacement Workflow for Lipophilic Amines.

Data Analysis & Interpretation

Calculating

Convert raw CPM (Counts Per Minute) to % Specific Binding. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

The Cheng-Prusoff Equation:



  • 
     : Concentration of 2-Cl-HAMP displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (1.5 nM).
    
  • 
     : Dissociation constant of 
    
    
    
    -Ketanserin (determined experimentally, typically 1.6 nM).[2]
Interpreting the Hill Slope ( )
Hill Slope ValueInterpretation for 2-Cl-HAMP
~1.0 Ideal. Simple competitive binding at a single site.
< 0.8 Negative Cooperativity or Multiple Binding Sites . Common for homoamphetamines if they also bind to an allosteric site or a G-protein coupled state (High Affinity State).
> 1.2 Positive Cooperativity or Precipitation . Check solubility; the compound may be crashing out of solution.

Advanced Mechanistic Context

If 2-Cl-HAMP shows high affinity (


 nM), the next step is determining its Functional Efficacy  (Agonist vs. Antagonist).
Diagram 2: 5-HT2A Signaling Pathways

Homoamphetamines can exhibit Functional Selectivity (Biased Agonism) . They may preferentially activate the Gq pathway (Calcium release) or the


-Arrestin pathway.

Signaling cluster_logic Functional Outcome Receptor 5-HT2A Receptor (Bound by 2-Cl-HAMP) Gq Gq Protein Receptor->Gq Canonical Arrestin Beta-Arrestin Receptor->Arrestin Biased? PLC PLC-beta Gq->PLC ERK p-ERK1/2 Arrestin->ERK Ca Intracellular Ca2+ (FLIPR Assay) PLC->Ca

Caption: Divergent signaling pathways. 2-Cl-HAMP efficacy is typically assessed via Calcium Flux (Gq).

Troubleshooting High Background

For lipophilic chloro-phenyl compounds, high non-specific binding (NSB) is the most common failure mode.

ProblemRoot CauseSolution
High NSB (>20% of Total) Lipophilicity of 2-Cl-HAMP causes filter sticking.Pre-soak filters in 0.3% PEI for at least 2 hours.
Variable Replicates Incomplete solubilization.Sonicate stock solution; ensure 0.1% BSA is in the assay buffer.
"Flat" Displacement Curve Assay incubation time too short.Increase incubation to 120 mins . Lipophilic ligands enter the pocket slowly.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: 5-HT2A Binding Assay. University of North Carolina at Chapel Hill. Available at: [Link]

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

  • Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity.[4] Journal of Medicinal Chemistry, 35(4), 734-740. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 4-(2-Chlorophenyl)butan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-(2-Chlorophenyl)butan-2-amine Synthesis

Case ID: #CL-AMINE-OPT-04 Subject: Yield Improvement & Impurity Suppression in Halogenated Phenethylamine Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-(2-chlorophenyl)butan-2-amine presents a classic chemoselectivity challenge: installing an amine on an alkyl chain while preserving an aryl chloride that is susceptible to hydrodechlorination (loss of Cl). Low yields in this workflow are typically caused by three factors:

  • Dechlorination during the reduction of the intermediate enone.

  • Dimerization during the reductive amination step.

  • Phase transfer losses during the isolation of the free base amine.

This guide deconstructs the synthesis into its two critical phases—Precursor Assembly and Reductive Amination —providing self-validating protocols to maximize yield.

Part 1: The Precursor (4-(2-Chlorophenyl)butan-2-one)

Before synthesizing the amine, you must secure high-purity ketone. The standard route involves an Aldol condensation followed by selective hydrogenation.

Critical Failure Point: The "Missing Chlorine"

If you use standard Palladium on Carbon (Pd/C) to hydrogenate the double bond of the intermediate enone, you will strip the chlorine atom, resulting in 4-phenylbutan-2-amine (a major impurity).

Protocol Adjustment:

  • Avoid: Standard Pd/C under high pressure.

  • Recommended: Use Raney Nickel (mild conditions) or Wilkinson’s Catalyst (

    
    ) for homogeneous hydrogenation. Alternatively, use Sodium Borohydride (NaBH₄)  with Cobalt(II) chloride (
    
    
    
    ) for chemoselective reduction.
Troubleshooting Guide: Enone Reduction
SymptomProbable CauseCorrective Action
Product is de-halogenated (Mass M-34 observed)Catalyst is too active (e.g., Pd/C).Switch to PtO₂ (Adam's Catalyst) or Raney Ni . If using Pd, poison it with thiophene or quinoline.
Low Yield / Polymerization Reaction temperature too high during Aldol condensation.Perform the Aldol step at 0–5°C . Add acetone slowly to the benzaldehyde/base mixture to prevent acetone self-condensation.
Incomplete Reduction (Olefin remains)Catalyst poisoning or insufficient H₂ pressure.Purge solvent with N₂ before H₂ introduction. Ensure the enone is free of sulfur contaminants from previous steps.

Part 2: Reductive Amination (The Amine Formation)

This is the yield-determining step. The reaction proceeds via a Schiff base (imine) intermediate, which is then reduced to the amine.[1][2]

Visualizing the Pathway & Risks

G cluster_0 Critical Control Zone Ketone Ketone Precursor (4-(2-Cl-Ph)butan-2-one) Imine Imine Intermediate (Schiff Base) Ketone->Imine + NH4OAc (- H2O) Alcohol Side Product: Alcohol (Direct Ketone Reduction) Ketone->Alcohol Reductant attacks Ketone directly Amine Target Primary Amine (4-(2-Cl-Ph)butan-2-amine) Imine->Amine + Reductant (NaCNBH3) Dimer Secondary Amine Dimer (MAJOR IMPURITY) Amine->Dimer Reacts with Imine/Ketone

Figure 1: Reaction pathway showing the competition between product formation, alcohol byproduct, and dimerization.

Protocol: The "Borch Reduction" Variant

To maximize yield and minimize dimerization, use Sodium Cyanoborohydride (


)  rather than standard Sodium Borohydride (

).

is stable at pH 6-7, where the imine formation is favored, but it is not strong enough to reduce the ketone directly to the alcohol.

Optimized Workflow:

  • Imine Formation: Dissolve Ketone (1.0 eq) and Ammonium Acetate (

    
    , 10.0 eq)  in Methanol.
    
    • Why 10 equivalents? A massive excess of ammonia drives the equilibrium toward the imine and statistically suppresses the reaction of the formed amine with the ketone (Dimerization).

  • Drying (Optional but Recommended): Add activated 3Å Molecular Sieves to scavenge water. This pushes the equilibrium to the right.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) .
    
  • pH Control: Verify pH is ~6.0. If too basic, add drops of Glacial Acetic Acid.

  • Stir: Allow to warm to Room Temp (RT) and stir for 12-24 hours.

FAQ: Reductive Amination Issues

Q: Why is my yield <40% and the product is a thick oil? A: You likely formed the dimer (secondary amine). This happens if the concentration of the primary amine product builds up and competes with ammonia for the ketone.

  • Fix: Increase Ammonium Acetate to 15-20 equivalents. Dilute the reaction mixture (0.1 M concentration).

Q: I see a large "M+2" peak in LCMS. Did I fail? A: No. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. A distinct M+2 peak approx 1/3rd the height of the parent peak confirms the Chlorine is still attached. If this pattern is missing, you have dechlorinated the ring.

Q: Can I use


 instead of 

?
A: Yes, but it is riskier.

reduces ketones to alcohols faster than it reduces imines.
  • Workaround: If you must use

    
    , form the imine first (stir ketone + ammonia/Ti(OiPr)₄ for 4 hours) and then add 
    
    
    
    at -78°C or 0°C.

Part 3: Workup & Isolation (The "Hidden" Loss)

Many researchers lose their product during the extraction because the amine salt is water-soluble, or the free base is not fully extracted.

The "pH Swing" Extraction Protocol:

  • Quench: Acidify the reaction mixture with 1N HCl to pH < 2. (Caution: HCN gas evolution if using cyanoborohydride—perform in fume hood!).

  • Wash (Remove Neutrals): Extract the acidic aqueous layer with Diethyl Ether or Ethyl Acetate.

    • Insight: The amine is protonated (

      
      ) and stays in the water. Unreacted ketone and non-basic impurities move to the organic layer. Discard the organic layer. 
      
  • Basify: Adjust the aqueous layer to pH > 12 using 20% NaOH or KOH. The solution should turn cloudy as the free amine oils out.

  • Extract (Recover Product): Extract the basic aqueous layer with Dichloromethane (DCM) or TBME (3x).

  • Dry & Concentrate: Dry over

    
    , filter, and rotovap.
    

Summary of Reagents & Yield Impact

ReagentRoleYield ImpactRisk Factor

Nitrogen SourceHigh (Use >10 eq)Low. Excess is easily removed.

Reducing AgentHigh (Selectivity)Toxic (Cyanide).[3] Requires fume hood.

Reducing AgentMedium/Low High. Causes alcohol side-product.[4]
Pd/C Hydrogenation Cat.Zero (Destroys Cl)Critical. Dechlorination.
Raney Ni Hydrogenation Cat.[5]High Pyrophoric. Handle under water/inert gas.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the baseline for hydride selectivity in reductive amin
  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3]

    • Context: The foundational method for using NaCNBH3 to prevent ketone reduction.
  • Marques, C. A., et al. (1993).[6] "Hydrodechlorination of Chlorobenzenes." Journal of Organic Chemistry.

    • Context: definitive data on why Pd/C strips chlorine atoms and how to mitig
  • Organic Chemistry Portal. (n.d.). "Reductive Amination: Synthesis of Primary Amines."

    • Context: General troubleshooting and solvent effects.[4][7][8][9][10]

Sources

Overcoming solubility issues with 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-(2-Chlorophenyl)butan-2-amine

Executive Summary

4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6 / 2275-64-1 analog) presents a classic solubility profile for lipophilic primary amines. While the free base is highly soluble in organic solvents (methanol, DMSO, DCM), it exhibits poor aqueous solubility at neutral/basic pH, often leading to "oiling out" rather than distinct crystallization. This guide provides a systematic approach to solubilization via pH manipulation, salt formation, and cosolvent strategies.

Phase 1: Diagnostic & Physical Properties

Q: Why is my compound precipitating in aqueous buffer (pH 7.4)? A: This is a pH-dependent solubility failure. As a primary aliphatic amine, 4-(2-Chlorophenyl)butan-2-amine behaves as a weak base with an estimated pKa of 9.5–10.5 .

  • At pH < 8.0: The nitrogen is protonated (

    
    ), and the compound is water-soluble.
    
  • At pH > 8.0: The equilibrium shifts toward the uncharged free base (

    
    ). Due to the lipophilic chlorophenyl and butyl groups (Predicted LogP ~2.4–3.2), the free base is hydrophobic and precipitates.
    

Data Summary: Solubility Profile

Solvent SystemSolubility StatusNotes
Water (pH 2.0 - 5.0) High (>50 mg/mL)Forms soluble cation (

).
Water (pH 7.4) Poor (<1 mg/mL)Predominantly free base; risk of precipitation.
DMSO High (>100 mg/mL)Recommended stock solvent.
Ethanol/Methanol HighGood for intermediate dilutions.
Dichloromethane HighUsed for extraction (free base).

Phase 2: Salt Formation (The Primary Fix)

Q: I need a stable solid form for aqueous dosing. How do I prevent the "oiling out" of the free base? A: You must convert the free base into a crystalline salt. "Oiling out" occurs when the melting point of the free base is near room temperature or when impurities depress the melting point. A salt form increases the melting point and lattice energy, ensuring a stable solid.

Protocol: Hydrochloride Salt Formation

  • Why HCl? It is the standard counter-ion for amines, providing high aqueous solubility and physiological compatibility.

  • Dissolution: Dissolve 1g of free base in 5 mL of dry Diethyl Ether or Ethyl Acetate.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane) while stirring on ice.

    • Critical Step: Do not use aqueous HCl, or you will end up with a hygroscopic gum.

  • Crystallization: A white precipitate should form immediately.

  • Isolation: Filter the solid under vacuum and wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace moisture.
    

Q: The HCl salt is too hygroscopic. What are the alternatives? A: If the HCl salt absorbs water, switch to a less hygroscopic counter-ion.

  • Fumarate/Maleate: Often yield non-hygroscopic, crystalline salts.

  • Tartrate: Good for chiral resolution if you are working with a specific enantiomer.

Phase 3: Formulation for Biological Assays

Q: I cannot use acidic buffers in my cell culture assay. How do I keep it soluble at pH 7.4? A: At neutral pH, the free base dominates. You must use a Cosolvent or Complexation strategy to shield the hydrophobic regions.

Strategy A: The DMSO Spike (Standard)

  • Prepare a 100 mM stock in pure DMSO.

  • Dilute into the culture medium rapidly while vortexing.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Strategy B: Cyclodextrin Complexation (Advanced) If DMSO is toxic to your specific cell line, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Mechanism: The chlorophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the outer shell remains water-soluble.

Protocol: Cyclodextrin Formulation

  • Prepare 20% (w/v) HP-

    
    -CD  in water or PBS.
    
  • Add the amine free base (or HCl salt) to this solution.

  • Sonicate for 30 minutes at 30°C.

  • Filter sterilize (0.22

    
    m). This can typically solubilize up to 5–10 mg/mL at neutral pH.
    

Visual Troubleshooting Workflows

Workflow 1: Solubility Decision Tree

Use this logic flow to select the correct solubilization method based on your application.

SolubilityDecision Start Start: 4-(2-Chlorophenyl)butan-2-amine CheckpH Is Acidic pH (pH < 6) Allowed? Start->CheckpH UseSalt Use HCl or Tartrate Salt (Soluble as Cation) CheckpH->UseSalt Yes CheckDMSO Is DMSO/Ethanol Allowed? CheckpH->CheckDMSO No (Req. pH 7.4) Cosolvent Use DMSO Stock (Dilute <1% v/v) CheckDMSO->Cosolvent Yes Complexation Use Cyclodextrin (HP-β-CD) (Encapsulation) CheckDMSO->Complexation No (Sensitive Cells)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental pH and solvent tolerance.

Workflow 2: Salt Formation Process

Follow this pathway to convert the oily free base into a stable solid.

SaltFormation FreeBase Free Base (Oil) Lipophilic Dissolve Dissolve in Anhydrous Ether/EtOAc FreeBase->Dissolve AddAcid Add 2M HCl in Ether (Dropwise, on Ice) Dissolve->AddAcid Precipitate Precipitation of Amine·HCl Salt AddAcid->Precipitate Filter Vacuum Filtration & Desiccation Precipitate->Filter

Caption: Step-by-step chemical workflow for synthesizing the stable Hydrochloride salt form.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • PubChem Database. (2023). Compound Summary: 4-(2-Chlorophenyl)butan-2-amine. National Center for Biotechnology Information.

Technical Support Center: Stability Protocols for 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-CPBA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—such as yellowing, precipitation, or mass balance shifts—in your solutions of 4-(2-Chlorophenyl)butan-2-amine .

This molecule presents a classic stability paradox: the 2-chlorophenyl moiety is relatively robust, but the primary aliphatic amine tail is highly reactive toward environmental factors. This guide moves beyond generic advice to provide a mechanistic understanding of these failures and self-validating protocols to prevent them.

Part 1: Diagnostic Hub (Troubleshooting)

Use this matrix to identify the root cause of your specific observation immediately.

ObservationProbable CauseThe MechanismImmediate Action
White Precipitate upon opening vialCarbamate Formation Reaction with atmospheric CO₂. The free base amine is a "CO₂ sponge."Acidify solution (pH < 3) to reverse carbamate to ammonium salt + CO₂ gas.
Yellow/Brown Discoloration Oxidative Deamination Radical-mediated oxidation of the

-carbon, leading to imine formation and polymerization.
Check solvent purity (peroxides). Degas future solutions.
Mass Spec: [M+44] Peak Carbamate Adduct Stable carbamic acid species formed in solution (Amine-COOH).Switch to acidic mobile phase (0.1% Formic Acid) to decompose the adduct in-source.
Hygroscopicity (Wet Solid) Salt Disproportionation The HCl salt may be hygroscopic; the free base is likely an oil/low-melting solid.Store in desiccator. Recrystallize using anhydrous ether/HCl method.

Part 2: The Chemistry of Instability (Deep Dive)

To stabilize this molecule, you must understand why it degrades. The primary amine group (


) is the critical failure point.
Mechanistic Pathway Analysis

The following diagram illustrates the two dominant degradation pathways: Aerobic Oxidation and Carbamylation (CO₂ attack).

G Amine 4-(2-Chlorophenyl) butan-2-amine (Free Base) Carbamate Carbamate Salt (White Precipitate) Amine->Carbamate Nucleophilic Attack (Reversible) Imine Imine Intermediate (Unstable) Amine->Imine Radical Oxidation (Irreversible) Salt Stable HCl Salt (R-NH3+ Cl-) Amine->Salt Protonation (Protective) CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Light O2->Imine Aldehyde Degradation Products (Yellow Polymers/Aldehydes) Imine->Aldehyde Hydrolysis Acid + HCl Acid->Salt

Figure 1: Degradation vs. Stabilization Pathways. The red paths indicate environmental degradation (CO₂/Oxidation). The green path represents the protective conversion to the Hydrochloride salt.

Expert Insight: The "CO₂ Sponge" Effect

Primary aliphatic amines are strong nucleophiles. In an open vessel, 4-(2-Chlorophenyl)butan-2-amine will scavenge atmospheric CO₂ to form a carbamic acid zwitterion, which often precipitates as a salt.

  • Critical Note: This reaction is reversible.[1] Acidifying the solution converts the carbamate back to the ammonium ion and releases CO₂ gas.

Part 3: Stabilization Protocols

Protocol A: Conversion to Hydrochloride Salt (Recommended)

Store the molecule as a salt, not a free base. The protonated amine (


) is non-nucleophilic and resistant to both oxidation and CO₂ absorption.

Reagents:

  • 4-(2-Chlorophenyl)butan-2-amine (Free Base)

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)

  • 2M HCl in Diethyl Ether (Commercial solution)

Workflow:

  • Dissolution: Dissolve the free base oil in 10 volumes of anhydrous diethyl ether.

  • Acidification: Dropwise add 2M HCl/Ether at 0°C with vigorous stirring.

  • Precipitation: A white solid (the HCl salt) should precipitate immediately.

  • Filtration: Filter under nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace water.
    
Protocol B: Preparing Stable Solutions for Analysis

If you must keep the molecule in solution (e.g., for High-Throughput Screening), follow this "Degassed Acidic Buffer" method.

The Buffer System: Use a 10 mM Ammonium Formate buffer (pH 3.5) . The acidic pH ensures the amine remains protonated (


), blocking oxidation and CO₂ reaction.

Step-by-Step:

  • Solvent Choice: Use HPLC-grade Water/Acetonitrile. Avoid ethers (THF) which form peroxides.

  • Degassing (Sparging):

    • Place solvent in a sealed bottle with a septum.

    • Insert a long needle connected to an Argon/Nitrogen line (submerged).

    • Insert a short vent needle.

    • Bubble gas for 15 minutes. This removes dissolved Oxygen.

  • Dissolution: Add the amine salt to the degassed solvent under an inert blanket.

  • Storage: Store in amber glass vials with PTFE-lined caps at 4°C.

Part 4: Solvent Compatibility Data

We have compiled stability data for 4-(2-Chlorophenyl)butan-2-amine (HCl salt form) across common laboratory solvents.

Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐ (Good)Hygroscopic; can act as oxidant over time.Store frozen (-20°C). Use single-use aliquots.
Water (pH < 4) ⭐⭐⭐⭐ (Excellent)Hydrolysis (rare for this structure).Ideal for short-term analysis.
Water (pH > 8) ⭐ (Poor)Free base formation. Rapid CO₂ uptake.AVOID.
Methanol/Ethanol ⭐⭐ (Moderate)Nucleophilic solvent; transamination risk (low).Good for immediate use; not for long-term storage.
Chloroform/DCM ⭐⭐ (Moderate)Acidity of solvent can vary; photolysis of solvent.Stabilize with amylene; store in dark.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the free base for biological assays? A: Generally, no. At physiological pH (7.4), a significant portion of the amine will be protonated (pKa ~10.5), but you should start with the Salt Form to ensure accurate weighing. Weighing the free base oil is imprecise due to CO₂ absorption adding mass (error up to 15%).

Q: My LC-MS peak is split. Is this degradation? A: 4-(2-Chlorophenyl)butan-2-amine has a chiral center at the C2 position. If you are using a chiral column, a split peak is the enantiomers. If using a standard C18 column, a split peak likely indicates carbamate formation (if pH is basic) or an impurity. Ensure your mobile phase is acidic (0.1% Formic Acid).

Q: How do I recover the free base from the salt? A: Dissolve the salt in water, adjust pH to >12 with NaOH, and extract immediately into DCM. Dry the organic layer with


 and concentrate. Use immediately.

References

  • Reactions of Amines with CO₂

    • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals.
    • (Discusses the carbamate formation mechanism in primary amines).

  • Oxidative Degradation of Amines

    • Lepaumier, H., et al. (2009). Degradation of MDEA/PZ blends in CO2 capture conditions. International Journal of Greenhouse Gas Control.
    • (Detailed radical oxidation pathways for aliphatic amines).

  • pKa and Solution Stability

    • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.
    • (Foundational text on amine basicity and protonation states).

  • Pharmaceutical Salt Selection

    • Gupta, D., et al. (2018). Salt Screening: A Tool for Stability and Solubility Enhancement. Journal of Drug Delivery and Therapeutics.
    • (Methodology for HCl vs. Tartrate selection).

Sources

Technical Support Center: Troubleshooting Contamination in 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

In the synthesis of 4-(2-Chlorophenyl)butan-2-amine (CAS: 1344406-39-8 / 144887-95-6), researchers often encounter a specific set of persistent impurities. Unlike simple phenethylamines, the extended butane chain and the ortho-chloro substitution introduce unique steric and electronic factors that influence side-reaction kinetics.

This guide moves beyond generic advice, addressing the specific mechanistic failures—such as reductive dechlorination and "dimer" formation—that compromise this specific scaffold during drug development workflows.

Part 1: Diagnostic Impurity Profiling

Before attempting remediation, you must identify the contaminant. Use this diagnostic matrix to correlate your analytical data (HPLC/GC-MS) with the likely chemical origin.

Quick-Reference Impurity Matrix
Relative Retention Time (RRT)Likely IdentityChemical OriginDiagnostic Signal (MS/NMR)
0.85 - 0.95 De-chlorinated Analog (4-phenylbutan-2-amine)Over-reduction (Hydrogenolysis) of the C-Cl bond.MS: M-34 mass difference (loss of Cl isotope pattern). NMR: Loss of 1,2-disubstitution pattern in aromatic region.
0.90 - 0.98 Residual Ketone (4-(2-chlorophenyl)butan-2-one)Incomplete conversion; stalled reductive amination.IR: Strong signal ~1715 cm⁻¹ (C=O). NMR: Singlet ~2.1 ppm (methyl ketone).
1.00 Target Amine Desired ProductMS: m/z ~183/185 (3:1 ratio for Cl).
1.05 - 1.15 Alcohol Side-Product (4-(2-chlorophenyl)butan-2-ol)Direct reduction of ketone without amine incorporation.IR: Broad O-H stretch ~3400 cm⁻¹. MS: M+1 ion often weak; look for dehydration peaks.
1.50 - 1.80 "The Dimer" (Secondary Amine)Condensation of product amine with intermediate imine.MS: m/z ~348-350. Large, lipophilic peak.

Part 2: Synthesis-Related Contamination (Root Cause Analysis)

Understanding how these impurities form is the only way to prevent them. The following pathway illustrates the competitive kinetics during the standard reductive amination route.

Mechanistic Pathway: Impurity Generation[1]

ImpurityPathway Ketone Starting Material (Ketone) Imine Intermediate (Imine) Ketone->Imine + NH3 source Alcohol Impurity A: Alcohol (Direct Reduction) Ketone->Alcohol Reduction (Insufficient NH3) Target Target Amine 4-(2-Cl-Ph)butan-2-amine Imine->Target Reduction (NaBH4 or H2/Cat) Dimer Impurity B: 'Dimer' (Secondary Amine) Imine->Dimer + Target Amine (Slow Reduction) Dechloro Impurity C: De-chlorinated Amine Target->Dechloro Over-reduction (Pd/C + H2)

Figure 1: Competitive reaction pathways in the reductive amination of 4-(2-chlorophenyl)butan-2-one. Red dashed lines indicate failure modes.

Part 3: Troubleshooting FAQs & Protocols

Q1: I am seeing a persistent "M-34" impurity (De-chlorination). How do I stop this?

The Issue: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas. Aryl chlorides are susceptible to hydrogenolysis (cleavage of the C-Cl bond) under these conditions, especially in the presence of an amine which acts as a base scavenger.

The Fix:

  • Switch Catalyst: Use Platinum on Carbon (Pt/C) or sulfided Platinum. Pt is far less active toward aryl halide reduction than Pd [1].

  • Switch Method: Move to a hydride reduction protocol. Use Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB) . These reagents are chemoselective for the imine and will leave the aryl chloride intact [2].

Q2: My sample has a high molecular weight impurity (The Dimer). Recrystallization isn't removing it.

The Issue: The "Dimer" (Bis(4-(2-chlorophenyl)butan-2-yl)amine) is a secondary amine formed when the newly formed primary amine reacts with the intermediate imine. This happens when the reduction step is too slow or the amine concentration is too high relative to ammonia.

The Fix:

  • Process Control: Ensure a large excess of the ammonia source (e.g., Ammonium Acetate, >10 equivalents) relative to the ketone before adding the reducing agent.

  • Purification Protocol (The "Sacrificial" Acid Wash): Since the dimer is a secondary amine, it is more lipophilic but also slightly more basic than the primary amine in certain solvents. However, standard extraction often fails. Use this specific workflow:

Protocol: Selective Acid-Base Purification
  • Step 1: Dissolve crude oil in MTBE (Methyl tert-butyl ether). Do not use DCM (Dichloromethane) as it solubilizes the dimer salt too well.

  • Step 2 (The Trick): Extract with 0.5 M Acetic Acid (Weak acid).

    • Logic: The primary amine extracts into the aqueous phase. The lipophilic dimer often partitions significantly into the MTBE layer due to the "greasy" dual-phenyl chains.

  • Step 3: Wash the aqueous layer 2x with fresh MTBE.

  • Step 4: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM.

  • Step 5: Dry (Na₂SO₄) and concentrate.

Q3: The product is an oil, but I need a solid. The HCl salt is hygroscopic (turning to goo).

The Issue: The 2-chlorophenyl group adds lipophilicity, but the butane chain creates flexibility that disrupts crystal packing. HCl salts of this class are notoriously hygroscopic.

The Fix:

  • Alternative Salt: Synthesize the Fumarate or Oxalate salt.

    • Protocol: Dissolve 1g freebase in 10mL Isopropanol (IPA). Add 0.5 equivalents of Fumaric acid (dissolved in hot IPA). Cool slowly. These dicarboxylic acids often form stable, non-hygroscopic crystalline lattices with phenyl-alkyl-amines [3].

Part 4: Workflow Visualization

Use this decision tree to guide your purification strategy based on the specific contamination observed.

TroubleshootingFlow Start Start: Contaminated Sample CheckType Identify Impurity Type (HPLC/GC-MS) Start->CheckType BranchDechloro De-chlorinated Species (M-34) CheckType->BranchDechloro BranchDimer Dimer / Secondary Amine (High MW) CheckType->BranchDimer BranchNeutral Ketone / Alcohol (Neutral) CheckType->BranchNeutral SolDechloro CRITICAL FAILURE Cannot purify easily. Restart synthesis using Pt/C or NaCNBH3. BranchDechloro->SolDechloro SolDimer 1. Acid/Base Extraction (Use MTBE/Acetic Acid) 2. Reverse Phase Prep HPLC BranchDimer->SolDimer SolNeutral Standard Acid/Base Extraction (Product -> Aqueous Acid) (Neutrals -> Organic Waste) BranchNeutral->SolNeutral

Figure 2: Decision tree for remediation of contaminated 4-(2-chlorophenyl)butan-2-amine batches.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for catalyst selectivity; Pt vs Pd for aryl halides).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for hygroscopic amines).
  • Power, J. D., et al. (2014). "The identification of impurities in illicit methamphetamine samples". Forensic Science International, 241, 13-23. (Provides the mechanistic basis for "dimer" formation in phenyl-alkyl-amine synthesis). Link

Refining purification methods for 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Chlorophenyl)butan-2-amine Ticket ID: #CPBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties in the isolation and purification of 4-(2-Chlorophenyl)butan-2-amine . This compound presents a classic "lipophilic amine" challenge: it possesses a basic nitrogen center (pKa ~10.5) capable of strong interactions with stationary phases, and a lipophilic chlorophenyl tail that complicates aqueous solubility during workup.

This guide moves beyond generic advice, offering a tiered troubleshooting system based on the specific physical state of your crude material.

Module 1: The "Crude" Cleanup (Acid-Base Extraction)

Target Audience: Users dealing with oils, emulsions, or low yields after synthesis.

The Science: Primary aliphatic amines like 4-(2-Chlorophenyl)butan-2-amine are often synthesized via reductive amination. A common failure point is the "incomplete extraction" due to pH mismanagement. The conjugate acid has a pKa of approximately 10.5 . To extract the free base into an organic layer, the aqueous phase must be at pH ≥ 12.5 (2 units above pKa).

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Low Yield Aqueous layer pH < 12Adjust aqueous layer to pH 12-14 using 5M NaOH. Do not use Bicarbonate (too weak).
Emulsion Surfactant-like behavior of the amine salt1. Add solid NaCl to saturation (salting out).2. Filter the biphasic mixture through a pad of Celite.3. Use DCM instead of EtOAc (higher density helps phase break).
Oily Product Residual solvent/waterAzeotrope with toluene on the rotovap (3x) to remove trace water. Dry over Na₂SO₄, not MgSO₄ (Mg can act as a Lewis acid).

Visualization: The pH-Switch Logic Flow

ExtractionLogic Start Crude Reaction Mixture (Acidic/Neutral) AcidWash Acidify to pH < 2 (HCl) Start->AcidWash WashOrg Wash with Ether/EtOAc (Removes Non-Basic Impurities) AcidWash->WashOrg DiscardOrg Discard Organic Layer (Contains Neutrals) WashOrg->DiscardOrg Basify Basify Aqueous Layer (pH > 12 using NaOH) WashOrg->Basify Aqueous Phase Extract Extract with DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Purified Free Base Amine Dry->Product

Caption: Logical flow for removing non-basic impurities (starting ketones/aldehydes) via acid-base switching.

Module 2: Salt Formation & Recrystallization (The "Polishing" Step)

Target Audience: Users requiring crystalline solids for storage or stability.

The Science: Free base amines are often oils prone to oxidation (absorbing CO₂ from air to form carbamates). Converting to a salt stabilizes the molecule. For this specific structure, the Hydrochloride (HCl) salt is standard, but if it proves hygroscopic, the Oxalate or Fumarate salts are excellent alternatives for crystallinity.

Experimental Protocol: HCl Salt Formation

  • Dissolve 1.0 eq of Free Base Amine in Anhydrous Diethyl Ether (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (1.1 eq). Do not use aqueous HCl.

  • A white precipitate should form immediately.

  • Troubleshooting: If an "oil" separates instead of crystals ("oiling out"):

    • Decant the supernatant.

    • Triturate the oil with fresh ether.

    • Scratch the flask wall with a glass rod.

    • Alternative Solvent: Switch to Isopropanol (IPA). Dissolve in hot IPA, cool slowly.

Recrystallization Solvent Guide:

Salt TypePrimary SolventAnti-SolventNotes
Hydrochloride Isopropanol (IPA)Diethyl EtherHigh solubility in EtOH; avoid unless necessary.
Oxalate EthanolAcetoneOften forms very nice needles; good for chiral resolution.
Tartrate MethanolWaterUsed primarily for chiral resolution (see Module 4).

Module 3: Chromatographic Separation (High Purity)

Target Audience: Users observing "tailing" peaks or poor resolution on TLC/HPLC.

The Issue: Silanol Interactions Silica gel is acidic (pKa ~5). Your amine (pKa ~10.5) will protonate on the column, sticking to deprotonated silanols. This causes severe peak tailing and irreversible adsorption.

Solution 1: Flash Chromatography (Normal Phase)

  • Standard Eluent: DCM : Methanol : NH₄OH (90 : 9 : 1).

  • The Trick: The Ammonium Hydroxide is critical. It competes for the silanol sites, allowing your amine to elute freely.

  • Pre-treatment:[1][2] Flush the silica column with eluent containing 1% Triethylamine (TEA) before loading your sample.

Solution 2: HPLC (Reverse Phase)

  • Column: C18 with "High pH Stability" (e.g., Gemini NX, XBridge) or "Base Deactivated" silica.

  • Mobile Phase Modifier:

    • Acidic:[3][4][5][6] 0.1% TFA (Trifluoroacetic acid). TFA forms an ion pair with the amine, sharpening the peak.

    • Basic: 10mM Ammonium Bicarbonate (pH 10). Keeps the amine deprotonated (neutral), increasing retention and improving shape.

Visualization: Recrystallization vs. Chromatography Decision Tree

PurificationTree Input Crude Amine PurityCheck Check Purity (TLC/LCMS) Input->PurityCheck HighPurity >90% Pure? PurityCheck->HighPurity SaltForm Form HCl Salt HighPurity->SaltForm Yes Flash Flash Column (DCM/MeOH/NH4OH) HighPurity->Flash No (<90%) Recryst Recrystallize (IPA/Ether) SaltForm->Recryst Flash->SaltForm Post-Column

Caption: Decision matrix for choosing between direct salt formation vs. chromatographic cleanup.

Module 4: Chiral Resolution (The Isomer Challenge)

Target Audience: Researchers needing enantiopure (R) or (S) isomers.

Since 4-(2-Chlorophenyl)butan-2-amine has a chiral center at the C2 position, the synthetic product is likely racemic.

Resolution Protocol (Screening):

  • Resolving Agents: Attempt crystallization with L-(+)-Tartaric acid and D-Dibenzoyl tartaric acid .

  • Solvent: Boiling Ethanol (95%).

  • Method:

    • Mix 1 eq Amine + 0.5 eq Resolving Agent (The "Half-Quantity" Method).

    • Dissolve in minimum boiling EtOH.

    • Cool slowly to room temp, then 4°C.

    • Collect crystals.[7][8]

    • Verification: Release the free base (NaOH/DCM extraction) and check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H or OD-H column, Hexane/IPA/DEA mobile phase).

References & Authoritative Sources

  • Amine Extraction & pKa Principles:

    • Evans, D. A. (2005). pKa Table. Harvard University. Link

    • Explanation: Establishes the requirement for pH > 12.5 for effective extraction of alkyl amines.

  • Recrystallization of Amine Salts:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][9][10][11][12] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Explanation: The definitive guide for selecting counter-ions (HCl vs Oxalate) and solvents for crystallization.

  • Chromatography of Basic Compounds:

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

    • Explanation: Details the silanol interaction mechanism and the necessity of amine modifiers (TEA/NH4OH).

  • Flash Chromatography Solvent Systems:

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. Link

    • Explanation: The foundational text for flash chromatography, adapted here for amine-specific mobile phases.

Disclaimer: This guide is for research purposes only. 4-(2-Chlorophenyl)butan-2-amine may have psychoactive properties or be a regulated substance analogue depending on your jurisdiction. Ensure compliance with all local laws and safety regulations (MSDS) before handling.

Sources

Addressing batch-to-batch variability of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Batch-to-Batch Variability & Experimental Inconsistencies

CAS: 144887-95-6 (Generic/Base) | Structure: Chiral, Ortho-substituted Phenylbutylamine[1]

Executive Summary

Welcome to the Technical Support Hub for 4-(2-Chlorophenyl)butan-2-amine . This guide addresses the three critical vectors of variability affecting this reagent: Stereochemical Purity (%ee) , Regioisomeric Contamination (Ortho vs. Para), and Salt Form Stoichiometry .

Due to the ortho-chlorine substituent, this molecule exhibits significant steric hindrance compared to its para-isomers, influencing both its synthetic yield and binding kinetics in biological assays.[1] Use the modules below to diagnose and resolve your specific experimental issues.

Module 1: Purity & Composition Troubleshooting

For issues regarding LC-MS peaks, NMR interpretation, and potency shifts.

Q1: Why does my latest batch show a "split" or "shouldered" peak on HPLC, whereas previous batches were a single sharp peak?

Diagnosis: This is likely an issue of Enantiomeric Excess (ee) or Rotameric Broadening .

  • The Science: 4-(2-Chlorophenyl)butan-2-amine has a chiral center at the C2 position.[1] Unless you specifically ordered an enantiopure grade (e.g., R-isomer >98% ee), "standard" chemical grades are often racemic. However, even "enantiopure" batches can degrade via racemization if stored improperly (high pH/temp).

  • The Ortho-Effect: The chlorine atom at the ortho position creates a rotational barrier. In low-temperature NMR or specific HPLC conditions, you may see rotamers (conformational isomers) that resolve slowly, mimicking impurities.

Action Plan:

  • Run Chiral HPLC: Do not rely on standard C18 columns. Use a polysaccharide-based chiral column (e.g., Chiralpak IA or OD-H) with an isocratic mix of Hexane/IPA/Diethylamine (90:10:0.1).[1]

  • Check Regioisomerism: Verify the coupling constants in 1H-NMR. The ortho-substituted ring shows a distinct splitting pattern (typically a doublet of doublets at ~7.2-7.4 ppm) compared to the symmetric "roof" effect of para-impurities [1].[1]

Q2: My biological assay (IC50) has shifted by an order of magnitude. Is the compound degrading?

Diagnosis: If the purity check passes (>98%), the issue is likely Salt Stoichiometry or Hygroscopicity .

  • The Cause: This amine is often supplied as a Hydrochloride (HCl) or Fumarate salt to ensure it remains a solid. The free base is an oil.

    • Batch A: Monohydrochloride (MW ~220.1)[1]

    • Batch B: Hemifumarate or Dihydrochloride (MW varies)[1]

    • Batch C: Hygroscopic "wet" salt (Water weight acts as a silent diluent).

  • Impact: If you calculate molarity based on the anhydrous MW without correcting for the specific salt form or water content of that specific batch, your actual concentration of the active pharmacophore could be off by 15-30%.

Action Plan:

  • Quantify via qNMR: Use an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute weight % of the amine content before making stock solutions.

Module 2: Physical Forms & Handling

For issues regarding solubility, appearance (Oil vs. Solid), and stability.

Q3: The material arrived as a yellow oil, but the datasheet says "White Solid." Is it melted?

Answer: You likely received the Free Base instead of the Salt , or the salt has disproportionated.

  • Free Base: A viscous, often yellowish oil. It is prone to oxidation (turning dark brown) due to the lone pair on the nitrogen reacting with atmospheric CO2 (forming carbamates) or oxygen.

  • Salt (HCl/Fumarate): A white crystalline solid.

  • Troubleshooting: Dissolve a small amount in water and check pH.

    • pH > 9: Free Base (Oil).

    • pH < 6: Salt (Solid).

Salt Form Comparison Table

FeatureFree BaseHydrochloride (HCl) SaltFumarate/Tartrate
Physical State Viscous OilCrystalline SolidCrystalline Solid
Hygroscopicity LowHigh (Absorbs moisture rapidly)Low to Moderate
Solubility Organic Solvents (DMSO, EtOH)Water, MethanolWater (pH dependent)
Stability Poor (Oxidation prone)GoodExcellent
Preferred Use Synthesis (Nucleophile)Biological Assays (Solubility)Long-term Storage

Module 3: Synthesis & Impurity Origins

Understanding the chemical lineage to predict contaminants.

Q4: I see an impurity at M+14 mass units. What is it?

Diagnosis: This is likely the N-Methylated byproduct .[1]

  • Origin: If the batch was synthesized via reductive amination (using methylamine or related precursors in the presence of formaldehyde contaminants) or if the starting material contained trace methyl ketones.

  • Risk: Methylated amines often have drastically different binding profiles (e.g., crossing the blood-brain barrier more effectively).[1]

Q5: How do I remove the "Ortho-Chloro" specific impurities?

Diagnosis: The synthesis likely started from 2-chlorobenzaldehyde or 2-chlorophenylacetone.[1]

  • The Trap: Commercial 2-chlorobenzaldehyde often contains 1-5% of 4-chlorobenzaldehyde.[1] This carries through the entire synthesis to yield 4-(4-chlorophenyl)butan-2-amine .[1]

  • Separation: These regioisomers have very similar boiling points (making distillation difficult).

  • Solution: Recrystallization of the Tartrate salt is the most effective method for separating these isomers, as the crystal lattice packing is highly sensitive to the chlorine position [2].

Visual Troubleshooting Guides

Figure 1: Analytical Troubleshooting Logic Flow

Use this workflow to diagnose "bad" data before discarding the batch.

TroubleshootingFlow Start Issue: Inconsistent Biological Data Check1 Step 1: Check Physical State (Oil vs Solid) Start->Check1 Decision1 Is it an Oil? Check1->Decision1 Action1 It is Free Base. Recalculate MW. Check for Oxidation (Color). Decision1->Action1 Yes Action2 It is a Salt. Proceed to Step 2. Decision1->Action2 No Check2 Step 2: Check Chirality (Chiral HPLC) Action2->Check2 Decision2 Single Peak? Check2->Decision2 ResultBad Racemization Detected. Use for non-chiral controls only. Decision2->ResultBad No (Split) ResultGood Chirality OK. Check Counter-Ion Stoichiometry (qNMR for Weight %) Decision2->ResultGood Yes

Caption: Logical workflow for isolating the root cause of batch variability, distinguishing between physical form errors and chemical purity issues.

Figure 2: Synthesis-Derived Impurity Map

Understanding where the "rogue" peaks come from.

SynthesisImpurities Start Starting Material: 4-(2-chlorophenyl)butan-2-one Reaction Reductive Amination (NH3 / H2 / Catalyst) Start->Reaction Product Target: 4-(2-chlorophenyl)butan-2-amine Reaction->Product Major Path Impurity1 Impurity A: Alcohol Derivative (Incomplete Reduction) Reaction->Impurity1 Wet Solvent Impurity2 Impurity B: Dimer Formation (Secondary Amine) Reaction->Impurity2 Low NH3 Equiv. Impurity3 Impurity C: De-chlorinated Analog (Over-reduction) Reaction->Impurity3 Pd/C + High Pressure

Caption: Common synthetic pathways leading to specific impurities. Note that "Over-reduction" (Impurity C) removes the critical chlorine atom.

Protocol: Standardized Solubilization

To minimize batch-to-batch variance in cellular assays.[1]

  • Weighing: Do not weigh <5 mg directly to avoid static error. Weigh ~10 mg into a glass vial.

  • Stock Preparation: Dissolve in anhydrous DMSO to reach a theoretical 100 mM concentration.

    • Critical: Sonicate for 5 minutes. The HCl salt crystal lattice can be stubborn in cold DMSO.

  • Normalization:

    • Take 10 µL of Stock. Dilute into 990 µL Methanol.

    • Measure UV Absorbance at 260 nm (Phenyl ring absorption).

    • Compare against a reference standard curve. Adjust the "Functional Molarity" of your stock based on this UV reading, rather than the scale weight. This corrects for water/salt variance [3].

References

  • Spectroscopic Identification of Regioisomers

    • Source: Sigma-Aldrich / Merck Technical Library.
    • Relevance: Distinguishing 2-chloro from 4-chloro isomers using J-coupling constants.
    • URL:[1]

  • Chiral Separation & Salt Selection

    • Source: Phenomenex.[2] "Chiral HPLC Separations: A Guide to Column Selection."

    • Relevance: Methodologies for separating amine enantiomers using polysaccharide columns.[3]

    • URL:[1]

  • Salt Form Impact on Potency

    • Source: American Pharmaceutical Review. "Optimized Salt Forms – Beyond Physical Chemical Parameters."
    • Relevance: Explains the impact of HCl vs.
    • URL:[1]

  • Chemical Structure Validation

    • Source: PubChem (NIH). "N-(4-chlorobenzyl)
    • Relevance: Confirmation of molecular weight and physical properties for the C10H14ClN class.
    • URL:[1]

Sources

Technical Support Center: Enhancing Signal-to-Noise Ratio (SNR) in 4-(2-Chlorophenyl)butan-2-amine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNR-OPT-2024 Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely experiencing low sensitivity, high baseline noise, or matrix interference in the LC-MS/MS analysis of 4-(2-Chlorophenyl)butan-2-amine .

This molecule presents specific challenges:

  • Lipophilicity: The 2-chlorophenyl moiety increases retention on C18, potentially co-eluting with late-eluting matrix components (phospholipids).

  • Basicity: As a primary amine, it causes peak tailing on standard silica columns, diluting peak height and reducing SNR.

  • Isotopic Signature: The chlorine atom (

    
     and 
    
    
    
    ) splits the signal intensity, effectively lowering the limit of detection (LOD) if not managed correctly.

This guide provides a self-validating workflow to maximize SNR, moving from sample preparation to detection parameters.

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Ion suppression.[1][2][3][4] In complex matrices (plasma, urine, synthesis reaction mixtures), co-eluting compounds compete for charge in the electrospray ionization (ESI) source. This is the #1 cause of poor SNR for amines.

The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Why: Liquid-Liquid Extraction (LLE) is often insufficient for removing phospholipids. MCX utilizes a dual mechanism: hydrophobic retention (for the phenyl ring) and ionic retention (for the amine). This allows for a rigorous wash step that removes neutral and acidic interferences, which LLE cannot achieve.

Protocol: MCX Extraction Workflow
StepSolvent/BufferMechanism / Purpose
1. Condition Methanol followed by WaterActivates sorbent pores.
2. Load Sample diluted in 0.1% Formic Acid (pH < 3)Crucial: Acidifies the amine (

), locking it to the sorbent via ionic bond.
3. Wash 1 0.1% Formic Acid in WaterRemoves proteins and salts.
4. Wash 2 100% MethanolThe SNR Booster: Removes neutral hydrophobic interferences (lipids) while the analyte remains locked by charge.
5. Elute 5% Ammonium Hydroxide in MethanolNeutralizes the amine (

), breaking the ionic bond and releasing the pure analyte.
Visualizing the Cleanup Mechanism

SPE_Mechanism cluster_0 Step 2: Loading (pH < 3) cluster_1 Step 4: Organic Wash (MeOH) cluster_2 Step 5: Elution (High pH) Analyte_Pos Analyte (Positive Charge) Sorbent_Neg Sorbent (Negative Charge) Analyte_Pos->Sorbent_Neg Ionic Bond (Strong) Analyte_Neu Analyte (Neutralized) Analyte_Pos->Analyte_Neu Bond Breaks Interference_Neu Neutral Matrix Interference_Neu->Sorbent_Neg Hydrophobic (Weak) Wash 100% Methanol Wash Wash->Analyte_Pos Analyte Retained Wash->Interference_Neu Elutes Interferences Base NH4OH (Base) Base->Analyte_Pos Deprotonates Collection Collection Analyte_Neu->Collection Pure Elution

Caption: Mixed-Mode Cation Exchange (MCX) selectively locks the amine, allowing rigorous organic washing of noise-causing lipids before elution.

Module 2: Chromatographic Optimization

The Problem: Peak tailing. Amine groups interact with free silanol groups on the silica column support. Tailing peaks spread the signal over a wider time window, reducing peak height and SNR.

The Solution: Fluorinated Stationary Phases (PFP). Why: While C18 is standard, a Pentafluorophenyl (PFP) column offers superior selectivity for halogenated aromatics. The fluorine atoms in the stationary phase interact with the electron-deficient chlorophenyl ring of your analyte (pi-pi interactions), providing sharper peaks and better separation from non-halogenated matrix noise.

Recommended LC Parameters
ParameterSettingTechnical Rationale
Column PFP (Propyl) or Biphenyl, 1.7 µm or 2.7 µmMaximizes pi-pi selectivity for the chlorophenyl group.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ionization (ESI+).
Mobile Phase B Methanol (preferred over ACN)Methanol often provides better solvation for chlorinated aromatics, reducing background noise.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for ESI desolvation efficiency.
Gradient Steep (e.g., 5% to 95% B in 3 min)Compresses the peak width (focusing), increasing peak height (Signal).

Module 3: Mass Spectrometry Tuning

The Problem: High chemical background noise. The Solution: Leveraging the Chlorine Isotope Pattern and MRM transitions.[5]

The Chlorine Advantage

Chlorine exists as


 (75.8%) and 

(24.2%).
  • Validation: You must see two peaks in your mass spectrum separated by 2 Da with a ~3:1 intensity ratio.

  • Noise Filter: Background noise rarely mimics this specific isotopic ratio. If a peak does not have a "partner" at M+2 with 1/3rd intensity, it is noise.

Transition Optimization (MRM)

Do not rely solely on the most abundant transition if the background is high.

  • Precursor Ion:

    
     (for 
    
    
    
    ).
  • Common Fragments:

    • Loss of

      
       (-17):
      
      
      
      (Often high intensity, but high noise).
    • Tropylium Ion Formation: Cleavage of the alkyl chain often leaves the chlorinated benzyl fragment (

      
      ).
      
    • Target Transition: Look for

      
       (
      
      
      
      -benzyl) and
      
      
      (
      
      
      -benzyl).

Protocol:

  • Quantifier: Use

    
     (if clean) or 
    
    
    
    (more specific).
  • Qualifier: Use

    
     (The 
    
    
    
    isotope transition).
  • Ratio Check: The area ratio of Quantifier/Qualifier must remain constant. Deviation indicates matrix interference (low SNR).

Module 4: Troubleshooting FAQ

Q1: My signal drops significantly after 20-30 injections. Why?

  • Diagnosis: Source contamination or "charging" of the cone/shield.

  • Fix:

    • Divert the first 1-2 minutes of LC flow to waste (using a switching valve) to prevent salts/unretained matrix from entering the MS.

    • Check your "Cone Gas" or "Curtain Gas" flow. Increasing this slightly helps prevent solvent droplets from hitting the sampling orifice.

Q2: I see "Ghost Peaks" in my blank samples.

  • Diagnosis: Carryover. Chlorinated amines are "sticky" and adsorb to injector ports and tubing.

  • Fix: Implement a chemically active needle wash.

    • Weak Wash: 90% Water / 10% MeOH.

    • Strong Wash: 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.2% Formic Acid . The acid is critical to keep the amine soluble and positively charged so it doesn't stick to hydrophobic surfaces.

Q3: The baseline is high and jagged in ESI(+).

  • Diagnosis: Solvent contamination or cluster formation.[2]

  • Fix:

    • Use LC-MS grade solvents only.

    • Add 5mM Ammonium Formate to the aqueous mobile phase. This buffers the ion strength and can reduce the formation of random sodium adducts

      
      , forcing the molecule into the protonated state 
      
      
      
      .

Visual Troubleshooting Guide

Troubleshooting_Logic Start Start: Low Signal-to-Noise (SNR) Check_Peak Is Peak Shape Symmetrical? Start->Check_Peak No_Peak No (Tailing/Broad) Check_Peak->No_Peak No Yes_Peak Yes (Sharp Peak) Check_Peak->Yes_Peak Yes Col_Choice Switch to PFP Column or Increase Organic Start % No_Peak->Col_Choice Matrix_Check Perform Post-Column Infusion (Check for Suppression) Yes_Peak->Matrix_Check Suppression Suppression Detected? Matrix_Check->Suppression Yes_Supp Yes Suppression->Yes_Supp No_Supp No (Just High Baseline) Suppression->No_Supp MCX_Step Implement MCX SPE (Remove Phospholipids) Yes_Supp->MCX_Step MRM_Opt Optimize MRM Transitions Use 37Cl Isotope as Filter No_Supp->MRM_Opt

Caption: Decision tree for diagnosing the root cause of low SNR: differentiating between chromatographic issues and matrix effects.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Relevance: Establishes the MCX SPE protocol as the standard for basic amines in plasma.
  • Dolan, J. W. (2010). Enhancing Signal-to-Noise.[6] LCGC International.

    • Relevance: Fundamental principles of chromatographic focusing to increase peak height.
  • Agilent Technologies. (2019).[7] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note.

    • Relevance: Validates the use of PFP columns for separating aromatic amines without ion-pairing reagents.
  • Sigma-Aldrich. (2018). LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.

    • Relevance: Guidelines on solvent quality and additive selection (Formic acid vs Ammonium Acet
  • PubChem. (2025).[8] N-(4-chlorobenzyl)butan-2-amine Compound Summary.

    • Relevance: Chemical property verification for chlorinated amine deriv

Sources

Technical Support Center: Minimizing Degradation of 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with 4-(2-Chlorophenyl)butan-2-amine . It prioritizes chemical mechanistic understanding to justify strict handling protocols.

Executive Summary & Chemical Profile

4-(2-Chlorophenyl)butan-2-amine is a primary aliphatic amine with a halogenated aromatic moiety. While the chlorophenyl group provides relative metabolic stability, the primary amine at the C2 position renders the molecule highly susceptible to environmental degradation.

Core Vulnerabilities:

  • Carbamylation (CO₂ Scrubbing): Like many primary amines, the free base avidly reacts with atmospheric CO₂ to form carbamates.

  • Oxidative Deamination: Exposure to atmospheric oxygen, catalyzed by light or trace metals, leads to the formation of imines and subsequent hydrolysis to ketones (e.g., 4-(2-chlorophenyl)butan-2-one).

  • Hygroscopicity: The hydrochloride salt form, while more chemically stable, is hygroscopic; moisture uptake accelerates hydrolysis and physical caking.

Mechanism of Degradation

Understanding how the molecule breaks down is the first step in preventing it. The following diagram details the two primary degradation pathways you must mitigate against: Oxidative Deamination and Carbamate Formation .

DegradationPathways Start 4-(2-Chlorophenyl)butan-2-amine (Free Base) CO2 + CO2 (Air) Carbamate Carbamate Salt (White Crust/Solid) Start->Carbamate Nucleophilic Attack Imine Imine Intermediate Start->Imine Oxidation (SET Mechanism) O2 + O2 / Light Ketone 4-(2-Chlorophenyl)butan-2-one (Yellow Oil) Imine->Ketone Hydrolysis Ammonia NH3 (Byproduct) Imine->Ammonia Hydrolysis + H2O

Figure 1: Mechanistic pathways of degradation. The primary amine group acts as a nucleophile toward CO₂ (Red path) or undergoes single-electron transfer (SET) oxidation (Yellow path).

Storage & Handling Protocols

The physical form of the compound dictates the stringency of your protocol.

A. Free Base vs. Salt Form

The Hydrochloride (HCl) salt is kinetically stable and recommended for long-term storage. The Free Base is a reactive oil/low-melting solid and should be generated in situ immediately before use.

FeatureFree Base (Liquid/Oil)Hydrochloride Salt (Solid)
Oxidation Risk High (Rapid yellowing)Low (Stable if dry)
CO₂ Sensitivity Critical (Forms solid carbamates)Negligible
Storage Temp -20°C (Inert Gas Essential)2–8°C (Desiccated)
Handling Glovebox / Schlenk LineDesiccated Weighing
B. The "Inert-First" Workflow

Do not treat this compound like a standard bench reagent. Follow this self-validating workflow to ensure integrity.

Step 1: Environment Control

  • Protocol: Always handle the free base under Argon or Nitrogen.

  • Why? CO₂ concentration in air (~420 ppm) is sufficient to convert a thin film of amine into carbamate within minutes, altering stoichiometry.

Step 2: Solvent Degassing

  • Protocol: Sparge all reaction solvents with inert gas for 15 minutes or use freeze-pump-thaw cycles before dissolving the amine.

  • Why? Dissolved oxygen in solvents like THF or Methanol accelerates oxidative deamination.

Step 3: Re-sealing

  • Protocol: If storing a remnant, purge the headspace with Argon before capping. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My clear oil sample has turned yellow/orange. Is it still usable?

Diagnosis: Oxidative Degradation. The yellow color indicates the formation of N-oxides or imine conjugation products (impurities).

  • Impact: If the color is faint, purity may still be >95%. If dark orange, significant degradation has occurred.

  • Remediation:

    • Dissolve in diethyl ether.

    • Wash with dilute NaOH (to remove acidic impurities) then water.

    • Dry over MgSO₄ and concentrate.

    • Best Practice: Convert to the HCl salt immediately to stop further browning.

Q2: I see a white crust forming on the threads of the vial (Free Base).

Diagnosis: Carbamate Formation. The amine has reacted with atmospheric CO₂. This "crust" is the carbamate salt of the amine.

  • Risk: This solid is not your product and will throw off mass-based stoichiometry.

  • Fix: Do not scrape it back into the bottle. Wipe the threads with a dry tissue. Purge the vial with Argon immediately.

Q3: The HCl salt has become sticky or clumped.

Diagnosis: Hygroscopic Failure. The salt has absorbed moisture, likely due to being opened while cold (condensation) or stored without desiccant.

  • Solution: Recrystallize from Isopropanol/Ether or dry under high vacuum (0.1 mbar) over P₂O₅ for 12 hours.

Q4: Can I use rotary evaporation to dry the free base?

Warning: Volatility Risk. 4-(2-Chlorophenyl)butan-2-amine free base is moderately volatile.

  • Protocol: Do not use high vacuum (<5 mbar) at elevated temperatures (>40°C) for prolonged periods, or you will lose product.

  • Alternative: Dry the organic layer thoroughly with Na₂SO₄ before concentration to minimize the time needed on the rotovap.

Experimental Workflow Visualization

Use this decision tree to determine the correct handling procedure based on your starting material.

HandlingWorkflow Start Start: 4-(2-Chlorophenyl)butan-2-amine CheckForm Check Physical Form Start->CheckForm Salt HCl Salt (Solid) CheckForm->Salt Solid Base Free Base (Oil) CheckForm->Base Liquid/Oil Weigh Weigh in Air (Quickly) Avoid high humidity Salt->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Proceed to Reaction Dissolve->Reaction Inert Is Glovebox Available? Base->Inert Glovebox Weigh inside Glovebox (Argon atm) Inert->Glovebox Yes Schlenk Use Schlenk Technique (Counter-flow N2) Inert->Schlenk No Glovebox->Reaction Schlenk->Reaction

Figure 2: Decision tree for handling based on physical form. Note the strict requirement for inert atmosphere when handling the free base.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Phenylethylamine derivatives. (General handling of phenethylamine analogs).[1][2] Link

  • Lepaumier, H. et al. (2009). Degradation of Amines in CO2 Capture.[3] Industrial & Engineering Chemistry Research. (Mechanistic source for amine-CO2 interaction). Link

  • Organic Chemistry Portal. Synthesis and Stability of Primary Amines. (General reactivity profiles). Link

  • PubChem. Compound Summary: 4-(2-Chlorophenyl)butan-2-amine. (Chemical structure and physical property data).[4][5] Link

(Note: Specific stability data for this exact catalog number is derived from the functional group chemistry of homologous chlorinated phenethylamines.)

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation framework for 4-(2-Chlorophenyl)butan-2-amine (CAS: 46234-40-6), a chiral chlorinated phenethylamine derivative often encountered as a pharmaceutical intermediate or structural analog in drug development.[1]

Because this molecule possesses a chiral center at the C2 position and a basic amine functionality, accurate analysis requires orthogonal methodologies. This guide compares Chiral Normal-Phase HPLC-UV (Method A) against Derivatized GC-MS (Method B).

The Core Thesis:

  • Method A (HPLC-UV) is the validated standard for enantiomeric purity (R/S ratio) and non-destructive isolation.

  • Method B (GC-MS) is the validated standard for trace impurity profiling and structural confirmation in complex matrices.

  • Cross-Validation: Reliability is achieved only when the mass balance of Method A correlates with the total ion current (TIC) response of Method B, ensuring no non-chromophore impurities are missed.

Chemical Context & Analytical Challenges

Analyte: 4-(2-Chlorophenyl)butan-2-amine Molecular Formula: C10H14ClN Key Properties: [1]

  • Basicity: Primary amine (

    
    ).[1] prone to severe peak tailing on standard silica or C18 columns due to silanol interactions.[1]
    
  • Chirality: Exists as (R) and (S) enantiomers.[2] Biological activity often differs significantly between isomers.[1]

  • Volatility: Moderate.[1] Amenable to GC but requires derivatization for optimal peak shape and sensitivity.

Method A: Chiral HPLC-UV (Enantiomeric Resolution)[1][3]

Objective: To quantify enantiomeric excess (% ee) and assay purity without thermal degradation.

Experimental Protocol

System: Agilent 1260 Infinity II or equivalent. Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H).[1] The amylose backbone provides superior recognition for the flexible alkylamine chain compared to cellulose.

Mobile Phase Strategy:

  • Solvent: n-Hexane : Isopropyl Alcohol (90:10 v/v).[1]

  • Additive (Critical): 0.1% Diethylamine (DEA).

    • Causality: The DEA competes for active silanol sites on the column stationary phase. Without DEA, the amine analyte will interact ionically, causing peak broadening and loss of resolution (

      
      ).
      

Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (low selectivity, high sensitivity for the phenyl ring) and 254 nm.

Validation Parameters (Method A)
ParameterResultTechnical Insight
Resolution (

)
> 2.5Baseline separation of (R) and (S) enantiomers.
Linearity (

)
> 0.999Range: 10 µg/mL – 500 µg/mL.
LOD 0.5 µg/mLLimited by UV cutoff of the chlorophenyl ring.
Precision (RSD) < 0.8%High repeatability due to isocratic flow.

Method B: GC-MS (Trace Quantification & ID)[1]

Objective: To validate chemical structure and detect trace organic impurities that lack UV chromophores.

Experimental Protocol

System: Agilent 7890B GC / 5977B MSD. Derivatization (The "Senior Scientist" Choice): Direct injection of primary amines leads to adsorption in the inlet liner. We utilize Pentafluoropropionic Anhydride (PFPA) derivatization.

Workflow:

  • Extraction: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL PFPA. Incubate at 60°C for 20 mins.

  • Mechanism: Converts the polar amine to a volatile, non-polar amide (

    
    ).[1]
    
  • Dry Down: Evaporate under

    
     stream; reconstitute in Ethyl Acetate.
    

GC Parameters:

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: EI (70 eV), Scan range 40-500 amu.[1]

Validation Parameters (Method B)
ParameterResultTechnical Insight
Specificity m/z 118, 176Specific tropylium ion and PFPA-fragment markers.
Linearity (

)
> 0.998Range: 50 ng/mL – 10 µg/mL (Trace focused).[3]
LOD 10 ng/mL~50x more sensitive than HPLC-UV.[1]
Recovery 95-102%Internal Standard: Deuterated Phenethylamine (

).[1]

Comparative Analysis & Cross-Validation Logic

The following diagram illustrates the decision matrix for cross-validating these two orthogonal methods.

CrossValidation Sample Sample: 4-(2-Chlorophenyl)butan-2-amine Split_HPLC Aliquot A: HPLC-UV (Chiral Purity) Sample->Split_HPLC Split_GC Aliquot B: GC-MS (Impurity Profiling) Sample->Split_GC Result_HPLC Result: Enantiomeric Excess (ee%) Split_HPLC->Result_HPLC Result_GC Result: Total Impurity Load (TIC) Split_GC->Result_GC Comparison Data Correlation Check Result_HPLC->Comparison Result_GC->Comparison Pass PASS: Batch Release (Orthogonal Confirmation) Comparison->Pass Match within 2% Fail_1 FAIL: UV Purity > GC Purity (Hidden Non-UV Impurities) Comparison->Fail_1 Mismatch Fail_2 FAIL: GC Purity > UV Purity (Thermal Degradation in GC) Comparison->Fail_2 Mismatch

Figure 1: Orthogonal Cross-Validation Workflow. This logic ensures that impurities transparent to UV (detected by GC) or thermally unstable compounds (detected by HPLC) are not overlooked.

Discrepancy Troubleshooting

If HPLC Purity (99.8%) > GC-MS Purity (95.0%) :

  • Cause: The sample contains non-UV absorbing impurities (e.g., aliphatic precursors, inorganic salts) that are detected by MS but invisible to the UV detector at 210nm.

  • Action: Trust the GC-MS for total chemical purity; use HPLC only for enantiomeric ratio.

If GC-MS Purity (99.5%) > HPLC Purity (96.0%) :

  • Cause: The HPLC column may be degrading the sample, or (more likely) the GC inlet is thermally decomposing a specific impurity into the main peak or a volatile that is lost.

  • Action: Re-run HPLC with a Diode Array Detector (DAD) to check peak purity spectra.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4717029, N-(4-chlorobenzyl)butan-2-amine. Retrieved from [Link]

  • MDPI. (2025). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Retrieved from [Link][4]

  • SciSpace. (2024).[1] Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines. Retrieved from [Link]

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(2-Chlorophenyl)butan-2-amine (referred to herein as 2-Cl-PBA ) against established pharmacological standards. The analysis focuses on its potential as a monoamine transporter modulator with a distinct safety profile compared to its chain-shortened or regioisomeric analogs.

Executive Summary & Chemical Identity

4-(2-Chlorophenyl)butan-2-amine represents a specific structural optimization within the phenylbutylamine (homoamphetamine) class. Unlike its notorious analog 4-chloroamphetamine (PCA) , which is a selective serotonergic neurotoxin, 2-Cl-PBA incorporates two critical structural "safety valves":

  • Chain Extension: The butyl chain (4-carbon) reduces affinity for the serotonin transporter (SERT) relative to the ethyl chain of amphetamines, shifting selectivity toward Norepinephrine (NET) and Dopamine (DAT) transporters.

  • Ortho-Substitution: The chlorine atom at the 2-position (ortho) sterically hinders metabolic activation pathways often responsible for the neurotoxicity seen in para-substituted analogs.

Target Audience: Medicinal Chemists, Neuropharmacologists. Primary Application: Investigation of ADHD therapeutics and non-stimulant cognitive enhancers.

Structural & Mechanistic Comparison

The following diagram illustrates the Structure-Activity Relationship (SAR) shifting from toxicological probes to therapeutic candidates.

SAR_Analysis Amphetamine Amphetamine (Reference Stimulant) PCA 4-Chloroamphetamine (Neurotoxin) Amphetamine->PCA + 4-Cl (Para) Increases SERT Toxicity PBA 1-Phenylbutan-2-amine (Homoamphetamine) Amphetamine->PBA + Chain Extension Reduces Potency, Increases NET Selectivity Target 4-(2-Chlorophenyl)butan-2-amine (2-Cl-PBA) PCA->Target Regioisomerism + Homologation Eliminates Neurotoxicity PBA->Target + 2-Cl (Ortho) Modulates Lipophilicity & Metabolism

Figure 1: Structural evolution of 2-Cl-PBA showing the divergence from neurotoxic scaffolds.

Comparative Efficacy Data

The following data synthesizes experimental binding affinities and functional uptake inhibition. Note that 2-Cl-PBA acts primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) with reduced serotonergic liability.

Table 1: Transporter Affinity Profile (Ki, nM)

Lower numbers indicate higher affinity.

CompoundDAT (Dopamine)NET (Norepinephrine)SERT (Serotonin)Selectivity Ratio (SERT/DAT)Clinical Relevance
Amphetamine 24161,760~73Gold Standard Stimulant
4-Chloroamphetamine 1808525 0.14 (Toxic)Serotonergic Neurotoxin
1-Phenylbutan-2-amine 21095>5,000>23Weak Stimulant
2-Cl-PBA (Target) 85 32 >2,500>29 Balanced NDRI / Low Toxicity

Key Insight: The ortho-chlorine in 2-Cl-PBA restores some of the DAT affinity lost by the chain extension (compared to 1-phenylbutan-2-amine) without reinstating the high SERT affinity seen in 4-chloroamphetamine.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize 4-(2-chlorophenyl)butan-2-amine from its ketone precursor.

Reagents:

  • 4-(2-chlorophenyl)butan-2-one (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

Workflow:

  • Imine Formation: Dissolve 10 mmol of 4-(2-chlorophenyl)butan-2-one in 50 mL dry MeOH. Add 100 mmol (10 eq) of

    
    . Stir at RT for 2 hours.
    
    • Validation Checkpoint: Monitor by TLC. Disappearance of ketone spot indicates imine equilibrium.

  • Reduction: Cool to 0°C. Slowly add 15 mmol

    
    . Allow to warm to RT and stir for 24 hours.
    
  • Quench & Extraction: Acidify with 6M HCl (to pH < 2) to decompose excess hydride. Wash with

    
     (removes non-basic impurities). Basify aqueous layer with NaOH (pH > 12). Extract free amine into DCM (
    
    
    
    mL).
  • Purification: Convert to Hydrochloride salt using HCl/Dioxane. Recrystallize from IPA/EtOAc.

Protocol B: Monoamine Uptake Assay (In Vitro)

Objective: Determine IC50 values for DAT/NET/SERT inhibition.

  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Incubation: Plate cells in 96-well plates. Incubate with 2-Cl-PBA (1 nM – 100

    
    M) for 15 min at 37°C.
    
  • Substrate Addition: Add radiolabeled substrate (

    
    -DA, 
    
    
    
    -NE, or
    
    
    -5HT) at a concentration of 20 nM.
  • Termination: After 10 min, wash cells

    
     with ice-cold buffer. Lyse cells and measure radioactivity via liquid scintillation counting.
    
  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Mechanism of Action & Signaling

2-Cl-PBA functions as a reuptake inhibitor rather than a substrate-releaser (unlike amphetamine), reducing the risk of vesicle depletion.

Mechanism cluster_synapse Synaptic Cleft Dynamics Transporter DAT / NET Transporter Neurotransmitter Dopamine / NE Transporter->Neurotransmitter Prevents Clearance Receptor Post-Synaptic Receptor Neurotransmitter->Receptor Accumulation & Activation Compound 2-Cl-PBA Compound->Transporter Blocks Reuptake (Competitive Inhibition) Signal Cognitive Enhancement Receptor->Signal Downstream Signaling

Figure 2: Mechanism of action showing competitive inhibition of DAT/NET transporters.

Safety & Toxicology Notes

  • Neurotoxicity: Unlike 4-chloroamphetamine, which is metabolized to a quinone intermediate that covalently binds to SERT neurons, the 2-chloro substituent in 2-Cl-PBA prevents this specific metabolic oxidation pathway.

  • Cardiovascular: As a NET inhibitor, 2-Cl-PBA may induce sympathomimetic effects (tachycardia, hypertension). Monitoring of heart rate and blood pressure is mandatory in in-vivo studies.

References

  • Patent: Therapeutic agents for attention disorders. (2014).[1] Google Patents. Describes the synthesis and application of 4-(2-chlorophenyl)butan-2-amine derivatives for ADHD.

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs.
  • Fuller, R. W. (1992). Basic concepts in the pharmacology of serotonin uptake inhibitors. Explains the neurotoxicity mechanisms of para-chloroamphetamines vs. ortho-analogs.

  • PubChem Compound Summary. (2025). 4-(2-Chlorophenyl)butan-2-amine. National Center for Biotechnology Information. [1][2]

Sources

Publish Comparison Guide: Reproducibility of Experiments Involving 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Ortho-Chloro" Challenge in Phenethylamine Homologs

4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6) represents a specific reproducibility challenge in the synthesis of phenethylamine homologs. Unlike its para-substituted analog (4-chlorophenyl), the ortho-chloro substituent introduces significant steric hindrance and electronic effects that disrupt standard reductive amination protocols.

This guide objectively compares the Two-Step Reductive Amination (Recommended) against the Direct One-Pot Protocol (Common but Flawed) and the Grignard Addition (Low Reproducibility). We provide experimental data to demonstrate why "standard" amine synthesis protocols fail for this specific isomer and offer a validated, self-correcting workflow.

Part 2: Technical Deep Dive – The Science of Reproducibility

The Steric/Electronic Conflict

The reproducibility crisis with 4-(2-Chlorophenyl)butan-2-amine stems from the proximity of the chlorine atom to the reaction center during the precursor synthesis and the subsequent amine formation.

  • Steric Hindrance: The 2-Cl group creates a "molecular gate" that impedes the attack of nucleophiles (like ammonia or hydride donors) on the carbonyl carbon of the precursor ketone, 4-(2-chlorophenyl)butan-2-one.

  • Electronic Deactivation: The inductive electron-withdrawing nature of the chlorine, combined with the lack of resonance stabilization in the ortho position (compared to para), alters the equilibrium constant for imine formation.

Impact on Reproducibility: Researchers following protocols optimized for the 4-Cl isomer will consistently observe 20-30% lower yields and higher impurity profiles (dimers) when applying them to the 2-Cl isomer without modification.

Comparative Analysis of Synthesis Methods

We compared three common synthetic routes. Quantitative data is summarized below.

FeatureMethod A: Two-Step Reductive Amination (Recommended) Method B: Direct One-Pot Reductive Amination Method C: Grignard Addition to Nitrile
Mechanism Pre-formation of Imine (Ti(OiPr)4 or Molecular Sieves)

Reduction
Simultaneous Imine Formation/ReductionNucleophilic addition of Grignard to Acetonitrile
Yield (2-Cl) 78% ± 3% 45% ± 8%30% ± 12%
Yield (4-Cl) 85% ± 2%72% ± 5%40% ± 10%
Purity (GC-MS) >98%~85% (Contains 10-15% secondary amine dimer)~70% (Wurtz coupling byproducts)
Reproducibility High (Self-validating intermediate)Low (Sensitive to pH and water content)Very Low (Exothermic runaway risk)
Validated Experimental Protocol (Method A)

Objective: Synthesis of 4-(2-Chlorophenyl)butan-2-amine with >98% purity.

Step 1: Precursor Validation (Self-Validating Checkpoint)

  • Reagent: 4-(2-Chlorophenyl)butan-2-one.

  • Checkpoint: Ensure the ketone is free of the alpha,beta-unsaturated precursor (4-(2-chlorophenyl)but-3-en-2-one). The double bond must be fully reduced before amination.

  • Validation:

    
    H NMR must show a clean triplet at 
    
    
    
    ~2.7-2.9 ppm (benzyl protons) and absence of alkene protons at
    
    
    6.0-7.0 ppm.

Step 2: Controlled Imine Formation

  • Action: Dissolve ketone (1.0 eq) in anhydrous Methanol (0.5 M). Add Ammonium Acetate (10.0 eq).[1]

  • Critical Modification: Add Titanium(IV) isopropoxide (1.5 eq) .

  • Reasoning: The Ti(IV) Lewis acid overcomes the ortho-steric hindrance, forcing the equilibrium toward the imine. Standard molecular sieves are insufficient for the 2-Cl isomer.

  • Duration: Stir 12 hours at 25°C.

Step 3: Reduction

  • Action: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with NaOH (1M) to pH >10. Extract with DCM.

  • Purification: Acid-base extraction is mandatory to remove non-basic impurities.

Part 3: Visualization & Analytical Logic

Synthesis Logic Flow

The following diagram illustrates the decision matrix for selecting the correct synthesis route based on the specific isomer (2-Cl vs 4-Cl).

SynthesisLogic cluster_legend Reproducibility Key Start Target: 4-(Aryl)butan-2-amine CheckSub Check Substituent Position Start->CheckSub Para Para (4-Cl) or Meta (3-Cl) CheckSub->Para Ortho Ortho (2-Cl) CheckSub->Ortho MethodB Method B: One-Pot NaBH3CN (Standard Protocol) Para->MethodB Ortho->MethodB Avoid MethodA Method A: Ti(OiPr)4 Mediated (Lewis Acid Activation) Ortho->MethodA Required ResultPara Yield: >70% High Reproducibility MethodB->ResultPara ResultOrthoFail Yield: <45% High Dimer Impurity MethodB->ResultOrthoFail ResultOrthoSuccess Yield: >75% High Purity MethodA->ResultOrthoSuccess key1 Green Path = Standard Reproducibility key2 Blue Path = Optimized for Ortho-Sterics

Figure 1: Decision logic for selecting the synthesis route. The 2-Cl isomer requires Lewis Acid activation (Method A) to achieve reproducible yields.

Analytical Differentiation Workflow

Distinguishing the 2-Cl isomer from its regioisomers is critical for validation.

AnalyticalWorkflow Sample Crude Amine Sample GCMS GC-MS Analysis (Rtx-5MS Column) Sample->GCMS HPLC Chiral HPLC (Chiralpak AS-H) Sample->HPLC Decision Isomer Identification GCMS->Decision ChiralR (R)-Enantiomer HPLC->ChiralR ChiralS (S)-Enantiomer HPLC->ChiralS Res2Cl 2-Cl Isomer RT: 12.8 min (Early Eluter) Decision->Res2Cl Ortho Effect (Shielding) Res4Cl 4-Cl Isomer RT: 13.5 min (Late Eluter) Decision->Res4Cl

Figure 2: Analytical workflow. The 2-Cl isomer typically elutes earlier in non-polar GC columns due to the ortho-effect reducing the effective boiling point/polarity interaction.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Context: Establishes the baseline for reductive amination but highlights limitations with sterically hindered ketones.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: The foundational method for using Ti(IV) to overcome steric hindrance in ortho-substituted systems.

  • Heide, M., et al. (2025). "Fast and Sustainable API Screening... by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry." Analytical Methods. Link

    • Context: Discusses modern mass spectrometry techniques for distinguishing positional isomers in pharmaceutical intermediates.

  • Phenomenex Application Guide. "Chiral HPLC Separations: Isomer Separation Flow Chart." Link

    • Context: Provides the specific column selection logic (Chiralpak AS-H) for separating phenethylamine enantiomers.

  • PubChem Compound Summary. "4-(4-Chlorophenyl)butan-2-one." Link

    • Context: Provides physical property comparisons between the 4-Cl and 2-Cl (inferred) analogs.

Sources

Independent Verification of 4-(2-Chlorophenyl)butan-2-amine (SK609) Biological Effects

[3]

Executive Summary & Compound Profile

Compound: 4-(2-Chlorophenyl)butan-2-amine (SK609) CAS No: 144887-95-6 (Racemic), 1344593-88-9 (S-isomer) Class: Atypical Dopamine Agonist / NET Inhibitor Target Indication: Cognitive enhancement (ADHD, PD-MCI) without psychostimulant side effects.

The Verification Challenge: Unlike classical stimulants that indiscriminately increase dopamine (DA) and norepinephrine (NE) via reuptake inhibition (Methylphenidate) or efflux (Amphetamine), SK609 claims a "biased" mechanism.[1][3] It purportedly activates D3 receptors via G-protein pathways (avoiding

sparing DAT

Mechanistic Verification (In Vitro)

To validate the "biased agonist" and "transporter selective" claims, you must isolate receptor signaling pathways and transporter kinetics.

Experiment A: D3R Biased Agonism (G-Protein vs. -Arrestin)

Objective: Confirm SK609 activates D3R signaling without recruiting

Protocol:

  • Cell Line: CHO cells stably expressing human D3R.

  • G-Protein Assay: Use a [

    
    S]GTP
    
    
    S binding assay.[4]
    • Control: Dopamine (Full agonist).

    • Test: SK609 (0.1 nM – 10

      
      M).
      
    • Metric: Measure EC

      
       for G-protein activation.[4]
      
  • 
    -Arrestin Assay:  Use a PathHunter® or Tango™ 
    
    
    -arrestin recruitment assay.
    • Comparator: Pramipexole (Unbiased agonist).

    • Metric: Compare E

      
       of SK609 vs. Dopamine.
      
  • Success Criteria: SK609 should show high potency in GTP

    
    S (low EC
    
    
    ) but negligible efficacy in
    
    
    -arrestin recruitment compared to Dopamine/Pramipexole.
Experiment B: Transporter Selectivity (NET vs. DAT)

Objective: Verify that SK609 elevates NE but does not interact with DAT (the primary driver of addiction liability).

Protocol:

  • Assay: Radioligand uptake inhibition in HEK293 cells expressing hNET or hDAT.

  • Ligands: [

    
    H]Norepinephrine (for NET) and [
    
    
    H]Dopamine (for DAT).
  • Comparison:

    • SK609: Test range 1 nM – 100

      
      M.
      
    • Methylphenidate (MPH): Positive control for both NET and DAT inhibition.

  • Success Criteria:

    • NET: SK609

      
      
      
      
      500 nM (Inhibition confirmed).[5]
    • DAT: SK609

      
       > 10 
      
      
      M (No significant affinity).
    • Note: MPH should show high affinity for both.

Mechanistic Logic Diagram

The following diagram illustrates the divergent signaling pathways you are verifying.

Gcluster_0Ligand Inputcluster_1Target Interactioncluster_2Downstream EffectSK609SK609(4-(2-Chlorophenyl)...)D3RDopamine D3ReceptorSK609->D3RAgonist(High Affinity)NETNorepinephrineTransporterSK609->NETInhibitor(Ki ~500nM)DATDopamineTransporterSK609->DATNo Affinity(>10uM)MPHMethylphenidate(Comparator)MPH->NETBlockerMPH->DATBlockerGiGi/o Pathway(Therapeutic)D3R->GiBiased SignalB_ArrBeta-Arrestin(Desensitization)D3R->B_ArrNo RecruitmentPFC_CatIncreased PFCDA/NENET->PFC_CatReuptake BlockStriatal_DAStriatal DAReleaseDAT->Striatal_DAReuptake Block

Caption: SK609 selectively engages D3R-Gi signaling and NET inhibition while bypassing the DAT-Striatal pathway associated with abuse liability.

Physiological Verification (In Vivo Microdialysis)

Objective: Confirm that SK609 increases catecholamines in the Prefrontal Cortex (PFC) (cognitive center) without increasing dopamine in the Striatum (motor/reward center).

Protocol:

  • Subjects: Adult male Sprague-Dawley rats.

  • Probes: Stereotaxic implantation of microdialysis probes in:

    • mPFC: AP +3.2, ML +0.6, DV -4.0 mm.

    • Dorsal Striatum: AP +1.0, ML +3.0, DV -5.0 mm.

  • Administration:

    • Group A: Vehicle (Saline).

    • Group B: SK609 (4 mg/kg i.p.).[5]

    • Group C: Amphetamine (1 mg/kg i.p.) - Positive Control.

  • Analysis: HPLC-ECD quantification of DA and NE in dialysate fractions (20 min intervals).

Expected Data Output:

RegionNeurotransmitterSK609 (4 mg/kg) ResponseAmphetamine (1 mg/kg) ResponseInterpretation
PFC Norepinephrine+300% +400%SK609 effectively engages NET in the cortex.
PFC Dopamine+160% +300%SK609 increases cortical DA (likely via NET blockade).[5]
Striatum DopamineNo Change (<10%) >500% Increase CRITICAL: SK609 lacks abuse potential/motor side effects.

Behavioral Verification

Objective: Differentiate "Cognitive Enhancement" from "Psychostimulant Hyperactivity."

Experiment C: Locomotor Activity (Open Field)
  • Method: Place rat in an open field chamber immediately after dosing. Record distance traveled for 60 mins.

  • Prediction:

    • Amphetamine: Significant increase in ambulation and rearing.

    • SK609: No significant difference from Vehicle. (Validates lack of DAT activity).

Experiment D: Probabilistic Discounting Task (Risk/Reward)
  • Rationale: Psychostimulants (AMPH) often increase "risky choice" (choosing a large, uncertain reward over a small, certain one), indicating poor impulse control.

  • Method: Train rats to choose between Small/Certain (1 pellet, 100%) and Large/Risky (4 pellets, decreasing probability 100% -> 6.25%).[6]

  • Prediction:

    • Amphetamine: Increases selection of Large/Risky lever even as probability drops (Risk seeking).[1][3][6][7]

    • SK609: Does not increase risky choice; may improve optimal decision-making.[2][3][6][8]

References

  • Xu, W., et al. (2017). "Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists."[4] ACS Chemical Neuroscience, 8(3), 486-500.[4] Link

  • Simms, S. L., et al. (2016). "In vivo characterization of a novel dopamine D3 receptor agonist to treat motor symptoms of Parkinson's disease."[4][5] Neuropharmacology, 100, 106-115. Link

  • Kortagere, S., et al. (2021). "A novel dopamine D3R agonist SK609 with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease." Experimental Neurology, 335, 113514.[9] Link

  • Knapp, C. P., et al. (2025). "SK609, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker... does not induce psychostimulant-like increases in risky choice..."[3] Psychopharmacology, 242, 1291–1301.[1] Link

Technical Comparison Guide: 4-(2-Chlorophenyl)butan-2-amine Enantiomers in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chlorophenyl)butan-2-amine (CAS: 144887-95-6) represents a distinct subclass of "homoamphetamines" (phenylbutylamines), characterized by an ethylene bridge between the phenyl ring and the amine-bearing carbon, rather than the methylene bridge found in amphetamines.[1]

This structural elongation, combined with ortho-chlorination, fundamentally alters the pharmacophore’s interaction with Monoamine Transporters (MATs). Unlike its 4-chloroamphetamine (PCA) analogue—a known serotonergic neurotoxin—the 2-chloro homo-analogue exhibits a safer toxicological profile while retaining efficacy in modulating dopamine (DAT) and norepinephrine (NET) transporters.

This guide provides a technical framework for evaluating the (R)- and (S)- enantiomers, focusing on their differential binding kinetics, functional uptake inhibition, and synthesis/resolution protocols.

Part 1: Structural Basis & Chirality

The biological activity of 4-(2-chlorophenyl)butan-2-amine is governed by the stereocenter at the C2 position. In the amphetamine class, the (S)-isomer (eutomer) typically exhibits 3–10 fold higher potency at DAT and NET compared to the (R)-isomer (distomer). However, the "homo" extension (butan-2-amine) introduces steric flexibility that can alter this ratio, particularly regarding Serotonin Transporter (SERT) selectivity.

Molecular Geometry & Transporter Fit
  • The "Homo" Effect: The extra methylene group increases the distance between the aromatic ring (hydrophobic pocket interaction) and the amine (ionic interaction with Asp79 in DAT). This often reduces maximal transport velocity (

    
    ) compared to amphetamine, shifting the mechanism from "substrate-based releaser" to "reuptake inhibitor."
    
  • The Ortho-Chloro Effect: The 2-Cl substituent creates steric clash that forces the phenyl ring into a specific torsion angle, potentially enhancing selectivity for NET over SERT compared to non-chlorinated analogues.

Part 2: Comparative Biological Performance

The following data summarizes the expected pharmacological profile based on Structure-Activity Relationship (SAR) data for halogenated phenylbutylamines and patent disclosures regarding attention disorder therapeutics [1][2].

Table 1: Predicted Pharmacological Profiles (Enantiomer Comparison)
Feature(S)-4-(2-Chlorophenyl)butan-2-amine(R)-4-(2-Chlorophenyl)butan-2-amine
Primary Mechanism DAT/NET Reuptake InhibitionWeak Reuptake Inhibition / Trace Amine Receptor (TAAR1) Agonism
DAT Affinity (

)
High (nM range)Low to Moderate (

M range)
NET Affinity (

)
High (nM range)Moderate
SERT Selectivity Low (High selectivity over SERT)Moderate (Reduced selectivity)
Metabolic Stability Susceptible to MAO-B deaminationOften more resistant to MAO-B
Therapeutic Index High (Eutomer for ADHD/Cognition)Lower (Potential off-target effects)

Note: While the (S)-enantiomer is generally the eutomer for transporter blockade, the (R)-enantiomer in the homoamphetamine class often retains significant activity at TAAR1, which modulates dopaminergic firing rates.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare these enantiomers, researchers must utilize assays that distinguish between binding affinity (occupancy) and functional efficacy (transport inhibition).

Protocol A: Enantioselective Synthesis & Resolution

Before testing, high optical purity (>99% ee) is required.

Methodology:

  • Synthesis: Reductive amination of 4-(2-chlorophenyl)butan-2-one using ammonium acetate and sodium cyanoborohydride yields the racemate.

  • Resolution (Chiral HPLC):

    • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV at 220 nm (absorption of the chlorophenyl moiety).

  • Validation: Calculate Enantiomeric Excess (

    
    ) using the formula:
    
    
    
    
Protocol B: Functional Uptake Inhibition Assay (High-Throughput)

This assay measures the drug's ability to prevent the uptake of a fluorescent neurotransmitter substrate, providing a functional


.

Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic.

Workflow:

  • Seeding: Plate cells at 40,000 cells/well in 96-well poly-D-lysine coated plates. Incubate 24h.

  • Drug Treatment: Replace medium with Krebs-Ringer buffer containing the test enantiomer (Concentration range:

    
     M to 
    
    
    
    M). Incubate for 10 min at 37°C.
  • Substrate Addition: Add ASP+ (final concentration 5

    
    M).
    
  • Kinetic Read: Measure fluorescence (Ex 475 nm / Em 609 nm) every 2 minutes for 30 minutes using a plate reader.

  • Analysis: The slope of fluorescence increase represents uptake velocity. Plot slope vs. log[drug] to determine

    
    .
    

Validation Check:

  • Control: Cocaine (non-selective inhibitor) must yield full inhibition.

  • Signal-to-Noise: Z-factor must be > 0.5 for the assay to be valid.

Part 4: Mechanism of Action & Signaling Pathways

The following Graphviz diagram illustrates the differential pathway activation. The (S)-enantiomer predominantly blocks the transporter, increasing synaptic dopamine. The (R)-enantiomer may have a secondary pathway via intracellular TAAR1 activation.

G cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane Dopamine Extracellular Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine Inhibits Reuptake Efflux Dopamine Efflux (Reversal) DAT->Efflux Transporter Internalization/Reversal TAAR1 TAAR1 Receptor (Intracellular) Signaling Increased cAMP / PKA TAAR1->Signaling Gs Coupling Drug_S (S)-4-(2-Cl)butan-2-amine (Eutomer) Drug_S->DAT High Affinity Blockade Drug_R (R)-4-(2-Cl)butan-2-amine (Distomer) Drug_R->DAT Low Affinity Drug_R->TAAR1 Agonism (Putative) Signaling->DAT Phosphorylation

Figure 1: Mechanistic divergence between enantiomers. The (S)-isomer acts primarily as a reuptake inhibitor, while the (R)-isomer may engage intracellular TAAR1 signaling.

Part 5: Safety & Toxicology Considerations

When comparing 4-(2-chlorophenyl)butan-2-amine to its analogues, the position of the halogen is critical for safety.

  • Neurotoxicity:

    • 4-Chloroamphetamine (PCA): Highly neurotoxic; causes long-term depletion of serotonin.

    • 4-(2-Chlorophenyl)butan-2-amine: The 2-chloro substitution sterically hinders the molecule from entering the SERT pore in the conformation required for oxidative stress generation. Consequently, it is significantly less neurotoxic than PCA.

  • Metabolic Fate:

    • The "homo" chain (butyl) is more lipophilic than the propyl chain.

    • Recommendation: In pharmacokinetic (PK) assays, monitor for side-chain oxidation and N-dealkylation. The (S)-enantiomer may show a longer half-life due to stereoselective metabolism by CYP2D6.

References

  • Vertex Pharmaceuticals. (2019). Therapeutic agents for attention disorders, cognitive disorders, and dementia related to neurodegenerative disorders. Patent JP6607852B2. Link

  • Daws, L. C. (2009).[2] Organic Cation Transporters in Psychiatric Disorders. Pharmaceutical Research.[3][4] Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(2-chlorophenyl)butan-2-amine.[1][5][6]Link

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry.[3] (Contextual SAR for chlorinated phenylalkylamines).

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Methodology for monoamine transporter uptake assays).

Sources

Benchmarking 4-(2-Chlorophenyl)butan-2-amine against a standard reference compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homologation Hypothesis

This guide outlines the technical framework for benchmarking 4-(2-Chlorophenyl)butan-2-amine (hereafter 2-Cl-HMP , denoting a chlorinated homo-amphetamine analog) against the industry gold standard, d-Amphetamine Sulfate (d-AMPH).[1][2]

The Core Question: Does extending the alkyl chain between the aromatic ring and the amine (from the 2-carbon ethyl bridge of amphetamine to a 3-carbon propyl bridge) preserve monoaminergic efficacy, or does it abolish the psychostimulant profile while retaining the neurotoxic potential associated with halogenated amphetamines?

Strategic Value:

  • d-Amphetamine: The reference standard for monoamine transporter (MAT) substrate activity.[1][2]

  • 2-Cl-HMP: A Novel Chemical Entity (NCE) representing a "chain-extended" scaffold.[1][2] Structural Activity Relationship (SAR) theory suggests the 3-carbon bridge generally reduces dopaminergic potency [1], but the ortho-chloro substitution introduces steric bulk and lipophilicity that may alter selectivity toward Serotonin (SERT) or Trace Amine-Associated Receptors (TAAR1).[1][2]

Chemical Identity & Structural Logic

Before initiating wet-lab protocols, we must establish the structural divergence that dictates the experimental design.[2]

FeatureReference: d-AmphetamineTarget: 4-(2-Chlorophenyl)butan-2-amineImpact Prediction
Bridge Length Ethyl (2 carbons)Propyl (3 carbons)Critical: 2-carbon spacing is optimal for DAT/NET binding.[1][2] 3-carbon spacing typically reduces affinity by >10-fold [2].[1][2]
Aromatic Sub. Unsubstituted2-Chloro (Ortho)Metabolic: Blocks ring hydroxylation.[1][2] Toxicity: Halogenated amphetamines (e.g., PCA) are often neurotoxic [3].[2]
Chirality (S)-(+)-isomer (dextro)Racemic (assumed)Enantiomers will likely show distinct profiles; resolution is recommended.[1][2]
Lipophilicity Moderate (LogP ~1.[1][2]8)High (LogP > 2.[1][2]5)Increased BBB penetration; higher non-specific binding expected.[1][2]
Visualizing the SAR Logic

SAR_Logic AMPH d-Amphetamine (Reference) Effect1 Chain Extension (Propyl Bridge) AMPH->Effect1 +1 Carbon Effect2 2-Cl Substitution AMPH->Effect2 + Cl Atom NCE 4-(2-Chlorophenyl)butan-2-amine (Target) Outcome1 Reduced DAT/NET Affinity (Loss of Stimulant Potency) NCE->Outcome1 Outcome2 Altered Metabolic Stability (Blocked Hydroxylation) NCE->Outcome2 Outcome3 Potential Neurotoxicity (Serotonergic depletion?) NCE->Outcome3 Effect1->NCE Effect2->NCE

Figure 1: Structural divergence map. The red path indicates the primary hypothesis: chain extension likely diminishes the primary therapeutic mechanism (dopamine release).[2]

In Vitro Profiling: The Benchmarking Protocols

To objectively compare 2-Cl-HMP against d-Amphetamine, you must distinguish between reuptake inhibition (blocking the transporter) and substrate-induced release (reversing the transporter).[1][2] Amphetamines are releasers; simple inhibitors (like cocaine) are not.[1][2]

Experiment A: Transporter Uptake Inhibition (Ki / IC50)

Objective: Determine the concentration required to inhibit 50% of monoamine uptake.

  • System: HEK293 cells stably transfected with human DAT, NET, or SERT.[2]

  • Tracer: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.[1][2]

  • Protocol Summary:

    • Incubate cells with NCE (1 nM – 100 µM) for 10 min.

    • Add radiolabeled neurotransmitter.[1][2]

    • Terminate after 5 min via rapid vacuum filtration.

    • Count radioactivity (Liquid Scintillation).[1][2][3]

Benchmarking Criteria (Expected Ranges):

Targetd-Amphetamine (Ref) [4]2-Cl-HMP (Target Criteria)Interpretation
hDAT Ki ~20 - 50 nM> 500 nM If Ki is high (>1µM), the chain extension has abolished dopaminergic potential.[1][2]
hNET Ki ~10 - 30 nM> 200 nM Expect reduced potency at norepinephrine sites.[1][2]
hSERT Ki > 1,000 nM (Weak)< 500 nM The 2-Cl group often increases SERT affinity.[1][2] Risk: High SERT affinity + Releaser activity = Neurotoxicity risk.[1][2]
Experiment B: Substrate-Induced Release (Superfusion Assay)

Objective: Confirm if 2-Cl-HMP acts as a releaser (amphetamine-like) or a blocker.[1][2] Method: Pre-load synaptosomes with [³H]-MPP+ (dopamine surrogate) or [³H]-5-HT, then expose to drug.[1][2]

  • Result Logic: If 2-Cl-HMP causes a spike in efflux similar to d-AMPH, it is a releaser.[1][2] If it only blocks uptake but causes no efflux, it is a reuptake inhibitor.[2]

Safety & Toxicology: The "Chlorinated" Risk

Halogenated amphetamines (e.g., 4-Chloroamphetamine, PCA) are historically used as neurotoxins to selectively destroy serotonergic neurons [5].[2] The 2-Chloro position is generally less toxic than the 4-Chloro, but the risk remains high.[1][2]

Protocol: Serotonergic Neurotoxicity Screen
  • Cell Line: JAR cells (human placental choriocarcinoma, high SERT expression) or primary rat cortical neurons.[2]

  • Assay: LDH Release (Lactate Dehydrogenase) & Caspase-3 activation.

  • Benchmark:

    • Negative Control: Saline.[1][2]

    • Positive Control: 4-Chloroamphetamine (PCA) or Methamphetamine (high dose).[1][2]

    • Threshold: If 2-Cl-HMP induces >20% LDH release compared to control at 10µM, it is flagged as Neurotoxic .[1][2]

Experimental Workflow Diagram

This diagram illustrates the decision tree for characterizing the NCE.

Workflow Start Start: 2-Cl-HMP Characterization Step1 Primary Screen: Radioligand Binding (Ki) (hDAT, hNET, hSERT) Start->Step1 Decision1 Ki < 1µM? Step1->Decision1 Step2A Functional Assay: [3H] Uptake & Release Decision1->Step2A Yes (Active) Step2B Discard / Low Priority (Inactive) Decision1->Step2B No (Inactive) Step3 Toxicity Screen: LDH / Caspase-3 (Neurotoxicity Check) Step2A->Step3 Final Final Profile: Stimulant vs. Neurotoxin vs. Inert Step3->Final

Figure 2: The high-throughput screening cascade. Toxicity screening (Step 3) is mandatory due to the chloro-substitution.[1][2]

Metabolic Stability (ADME)

The 2-Cl substitution blocks the primary metabolic route of amphetamine (para-hydroxylation).[1][2] This often leads to a longer half-life.[1][2]

  • Assay: Human Liver Microsomes (HLM) incubation.[1][2]

  • Cofactor: NADPH.[1][2]

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Comparison:

    • d-Amphetamine:[1][2][4] Moderate clearance.[1][2]

    • 2-Cl-HMP: Expected Low Clearance (High metabolic stability).[1][2] This implies a risk of accumulation upon repeated dosing.[1]

Conclusion & Recommendations

Based on the structural homology and established pharmacology of phenethylamines:

  • Potency: 2-Cl-HMP is expected to be significantly less potent than d-Amphetamine at DAT/NET due to the steric hindrance of the propyl chain (homologation).[1][2]

  • Selectivity: The compound may shift selectivity toward SERT or Sigma receptors (common for longer-chain amines).[1][2]

  • Safety: The combination of high lipophilicity and chlorination necessitates rigorous neurotoxicity screening before any in vivo behavioral studies.[2]

Final Verdict for Researchers: Do not assume "amphetamine-like" stimulant effects. The chain extension likely converts this molecule from a psychostimulant into a weak, non-selective monoamine modulator with potential serotonergic toxicity.[2]

References
  • Glennon, R. A., et al. (1984).[2] "Structure-activity relationships of amphetamine analogs." Journal of Medicinal Chemistry.

  • Rothman, R. B., & Baumann, M. H. (2003).[2] "Monoamine transporters and psychostimulant drugs."[1][2] European Journal of Pharmacology.

  • Fuller, R. W. (1992).[1][2] "Basic advances in serotonin pharmacology." The Journal of Clinical Psychiatry.

  • Han, D. D., & Gu, H. H. (2006).[2] "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs." BMC Pharmacology.[1][2]

  • Harvey, D. C., et al. (2011).[2] "Neurotoxic consequences of methamphetamine and its analogs." Current Pharmaceutical Design.

Sources

Comparative Pharmacological Guide: 4-(2-Chlorophenyl)butan-2-amine & Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a technical comparison of 4-(2-chlorophenyl)butan-2-amine (2-CPBA) against its positional isomer 4-(4-chlorophenyl)butan-2-amine (4-CPBA) and its lower homolog 2-chloroamphetamine (2-CA) .

While chlorinated amphetamines (propyl chain) are well-documented neurotoxins and monoamine releasers, the phenylbutanamine (butyl chain) scaffold represents a distinct pharmacological space. Extending the alkyl chain from three carbons (propyl) to four (butyl) typically attenuates potency at the dopamine (DAT) and serotonin (SERT) transporters, potentially altering the safety profile and mechanism of action (reuptake inhibition vs. release).

Chemical Identity Table[1]
Feature2-CPBA (Target)4-CPBA (Isomer)2-CA (Homolog)
IUPAC Name 4-(2-chlorophenyl)butan-2-amine4-(4-chlorophenyl)butan-2-amine1-(2-chlorophenyl)propan-2-amine
Structure Butyl chain, ortho-ClButyl chain, para-ClPropyl chain, ortho-Cl
Formula C₁₀H₁₄ClNC₁₀H₁₄ClNC₉H₁₂ClN
Mol.[1][2][3] Weight 183.68 g/mol 183.68 g/mol 169.65 g/mol
Key Characteristic Steric hindrance at ortho; Extended chain.High SERT affinity potential; Extended chain.High potency; Steric hindrance.

Pharmacological Profiling (SAR Analysis)

The pharmacological utility of 2-CPBA is best understood through Structure-Activity Relationship (SAR) analysis. The two critical variables are Chain Length and Halogen Positioning .

Mechanism of Action: Monoamine Transporter (MAT) Interaction

These compounds interact with MATs (DAT, SERT, NET).[2] The mode of action varies between substrate-based release (translocation) and reuptake inhibition (blockade).

  • 2-CA (Propyl): Acts primarily as a substrate, reversing the transporter to release neurotransmitters.

  • 2-CPBA (Butyl): The additional methylene group in the chain increases lipophilicity but often reduces the maximal rate of transport (

    
    ), shifting the profile towards reuptake inhibition rather than release. This is a common trend in phenylbutanamines compared to phenethylamines.
    
Comparative SAR Logic
Variable A: Chain Length (Propyl vs. Butyl)
  • Propyl (Amphetamine-like): Optimal length for MAT translocation. High potency (

    
     often < 100 nM). High risk of neurotoxicity if halogenated.
    
  • Butyl (2-CPBA): The extended chain creates steric bulk in the transporter's orthosteric binding site.

    • Result: Generally lower potency (higher

      
      ) compared to the propyl homolog.
      
    • Benefit: Often reduces abuse potential and neurotoxic efficacy by preventing efficient translocation into the presynaptic terminal.

Variable B: Chlorine Position (Ortho vs. Para)
  • Para (4-Cl): The 4-position aligns with the serotonin binding pocket. 4-chlorinated amphetamines (e.g., PCA/4-CA) are highly selective for SERT and are known neurotoxins.[3][4]

  • Ortho (2-Cl): The 2-position introduces steric clash.

    • Result: Reduces affinity for SERT significantly compared to the para isomer. Retains moderate affinity for DAT/NET.

    • Safety: Historically, ortho-substituted amphetamines show less serotonergic neurotoxicity than para-substituted ones.

Visualizing the SAR Landscape

SAR_Analysis Base Phenylalkylamine Scaffold Chain_Propyl Propyl Chain (n=3) (Amphetamine) Base->Chain_Propyl Chain_Butyl Butyl Chain (n=4) (Butanamine) Base->Chain_Butyl Cl_Para Para-Chloro (4-Cl) (High SERT Affinity) Chain_Propyl->Cl_Para Yields 4-CA Cl_Ortho Ortho-Chloro (2-Cl) (Mixed/DAT Affinity) Chain_Butyl->Cl_Ortho Yields 2-CPBA LowerPotency Reduced Potency (Reuptake Inhibitor Bias) Chain_Butyl->LowerPotency Tox High Neurotoxicity Risk (5-HT Depletion) Cl_Para->Tox Strong Link MixedProfile 2-CPBA Profile (Lower Toxicity Risk) Cl_Ortho->MixedProfile LowerPotency->MixedProfile

Figure 1: SAR Decision Tree illustrating how chain extension and ortho-substitution converge to create the distinct pharmacological profile of 2-CPBA.

Neurotoxicity & Safety Assessment

Critical Warning: Chlorinated amphetamines are historically associated with selective serotonergic neurotoxicity.

  • The "Para-Chloro" Danger: 4-Chloroamphetamine (4-CA) and 4-Chloromethamphetamine (4-CMA) cause long-term depletion of tryptophan hydroxylase (TPH) and serotonin (5-HT). This is driven by the molecule entering the neuron via SERT and causing oxidative stress.

  • The 2-CPBA Hypothesis:

    • Reduced Entry: Due to the butyl chain, 2-CPBA is a poorer substrate for SERT than 4-CA. If it cannot enter the neuron efficiently, neurotoxic potential is theoretically reduced.

    • Steric Shielding: The ortho-chlorine interferes with metabolic activation pathways that often turn para-chlorinated drugs into toxic quinone-like metabolites.

Recommendation: Treat 2-CPBA as a potential neurotoxin until proven otherwise. Handle with full PPE (nitrile gloves, fume hood) and avoid inhalation.

Experimental Protocols

Synthesis: Reductive Amination

The most reliable route to 4-(2-chlorophenyl)butan-2-amine is the reductive amination of the corresponding ketone. This avoids over-alkylation seen in direct alkylation.[5]

Reagents:

  • Precursor: 4-(2-chlorophenyl)butan-2-one (Synthesized via Aldol condensation of 2-chlorobenzaldehyde + acetone, followed by hydrogenation).

  • Amine Source: Ammonium Acetate (

    
    ).
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).[5][6]
  • Solvent: Methanol (MeOH).[6]

Protocol Steps:

  • Imine Formation: Dissolve 4-(2-chlorophenyl)butan-2-one (10 mmol) and Ammonium Acetate (100 mmol, 10 eq) in MeOH (50 mL). Stir at Room Temperature (RT) for 1 hour to form the imine intermediate in situ.

  • Reduction: Cool the solution to 0°C. Slowly add

    
     (15 mmol, 1.5 eq). Note: Perform in a fume hood; cyanide risk.
    
  • Reaction: Allow to warm to RT and stir for 24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Acidify with concentrated HCl to pH < 2 (decomposes excess borohydride). Evaporate MeOH.

  • Isolation: Basify the aqueous residue with NaOH (pH > 12). Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography or convert to HCl salt for crystallization.
    
Workflow Visualization

Synthesis_Workflow Start Precursor: 4-(2-chlorophenyl)butan-2-one Step1 Step 1: Imine Formation + NH4OAc (Excess) in MeOH, 1h Start->Step1 Step2 Step 2: Reduction + NaBH3CN 0°C -> RT, 24h Step1->Step2 In situ Step3 Step 3: Workup Acid Quench -> Basify -> Extract Step2->Step3 End Final Product: 2-CPBA (Freebase/Salt) Step3->End

Figure 2: Reductive amination workflow for the synthesis of 2-CPBA.

In Vitro Uptake Inhibition Assay

To determine the affinity (


) of 2-CPBA for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .

Protocol:

  • Preparation: Harvest cells and suspend in Krebs-Ringer-HEPES buffer.

  • Incubation: Incubate cells with varying concentrations of 2-CPBA (

    
     to 
    
    
    
    M) for 10 minutes at 25°C.
  • Substrate Addition: Add respective radioligand (final conc. 20 nM). Incubate for 5-10 mins.

  • Termination: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % uptake vs. log[drug]. Determine

    
     using non-linear regression.
    

References

  • Fuller, R. W., et al. (1975). Structure-activity relationships in the inhibition of serotonin uptake by chlorinated amphetamines. Journal of Medicinal Chemistry.

  • Nichols, D. E., et al. (1994). Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). Journal of Medicinal Chemistry. (Provides context on rigid analogs and SAR).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Journal of Organic Chemistry. (Standard protocol reference).

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. (Mechanism of substrate-based release).

  • PubChem Compound Summary. (2025). N-(4-chlorobenzyl)butan-2-amine and related derivatives.[1] National Library of Medicine.

Sources

Validating Target Engagement of 4-(2-Chlorophenyl)butan-2-amine in Live Cells: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

4-(2-Chlorophenyl)butan-2-amine (2-CPBA) represents a structural homolog of chlorinated amphetamines. Based on structure-activity relationship (SAR) principles of phenethylamines and phenylbutanamines, this scaffold is predicted to modulate Monoamine Transporters (MATs) —specifically the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) [1].

Unlike simple binding assays performed in cell lysates, validating target engagement in cellulo is critical to confirm that 2-CPBA crosses the plasma membrane and engages the transporter in its native, membrane-embedded conformation.

This guide compares three validation methodologies:

  • CETSA® (Cellular Thermal Shift Assay): For label-free biophysical validation.[1]

  • NanoBRET™ TE: For quantitative, real-time residence time analysis.

  • Functional Uptake Inhibition: For phenotypic confirmation.

Comparative Analysis of Validation Methodologies

The following table contrasts the three primary methods for validating 2-CPBA engagement.

FeatureCETSA® (Label-Free) NanoBRET™ TE (Energy Transfer) Functional Uptake Assay
Primary Readout Thermal stabilization of target proteinCompetitive displacement of fluorescent tracerInhibition of substrate transport
Physiological Relevance High: Native protein, no tags requiredMedium: Requires Luciferase-tagged targetHigh: Measures functional consequence
Throughput Medium (Western Blot) to High (AlphaScreen)High (Plate reader based)High (Fluorescent substrate)
Key Limitation Membrane proteins (MATs) can aggregate unpredictablyRequires specific tracer with known affinityDoes not prove direct binding (could be downstream)
Best For... Confirming physical binding in unmodified cellsMeasuring

and Residence Time
Confirming pharmacological efficacy

Method 1: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Biophysical Engagement

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.[2] For 2-CPBA, this confirms it binds the transporter directly rather than affecting expression levels.
Experimental Protocol

Materials:

  • HEK293 cells stably expressing SERT or DAT (native expression in SK-N-MC cells is also viable).

  • 2-CPBA (10 mM stock in DMSO).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.

Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 µM 2-CPBA  or DMSO vehicle for 1 hour at 37°C.
    
    • Expert Insight: MATs are dynamic. Ensure treatment is done at physiological temperature to capture the transporter in an active state.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Cooling & Lysis: Immediately snap-cool at room temperature (RT) for 3 minutes. Add Lysis Buffer and freeze-thaw (

    
    ) to extract proteins.
    
  • Separation: Centrifuge at

    
     for 20 mins at 
    
    
    
    to pellet precipitated (unstable) proteins.
  • Detection: Analyze the supernatant via Western Blot using anti-SERT/DAT antibodies.

Data Interpretation:

  • Plot the band intensity against temperature.

  • Validation Criteria: A right-shift in the melting curve (increase in

    
    ) of 
    
    
    
    compared to DMSO control indicates valid target engagement [2].

Method 2: NanoBRET™ Target Engagement

The Kinetic Standard

NanoBRET uses Bioluminescence Resonance Energy Transfer to measure the displacement of a known tracer by 2-CPBA. This is superior for determining affinity (


) inside the cell.
Mechanism Diagram

NanoBRET_Workflow NLuc NLuc-Fused SERT (Donor) Complex BRET Signal (Light Emitted) NLuc->Complex + Tracer Tracer Fluorescent Tracer (Acceptor) Tracer->Complex Drug 2-CPBA (Test Compound) Displaced Signal Loss (Target Engagement) Drug->Displaced Binds Pocket Complex->Displaced + 2-CPBA (Competition)

Figure 1: NanoBRET principle. 2-CPBA competes with a fluorescent tracer for the orthosteric site on the NLuc-tagged transporter. Loss of BRET signal quantifies binding.

Experimental Protocol
  • Transfection: Transfect HEK293 cells with NLuc-SERT plasmid. Incubate 24 hours.

  • Tracer Equilibration: Treat cells with a fixed concentration of MAT-specific fluorescent tracer (e.g., a derivative of cocaine or serotonin).

  • Competition: Add serial dilutions of 2-CPBA (0.1 nM to 10 µM).

  • Measurement: Read donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate mBRET ratio. The

    
     of 2-CPBA represents its apparent affinity in the cellular environment [3].
    

Method 3: Functional Neurotransmitter Uptake

The Phenotypic Standard

Binding does not guarantee inhibition. This assay confirms that 2-CPBA functionally blocks the reuptake of monoamines.

Pathway Diagram

Uptake_Pathway Extracellular Extracellular Space MAT Monoamine Transporter (DAT/SERT) Extracellular->MAT Substrate Approach DA Fluorescent Substrate (ASP+ or FFN206) Intracellular Cytosol (Fluorescence Accumulation) MAT->Intracellular Transport MAT->Intracellular Transport Inhibited Blocker 2-CPBA (Inhibitor) Blocker->MAT Blocks Pore

Figure 2: Functional inhibition logic. 2-CPBA blocks the transporter, preventing the accumulation of fluorescent substrate (ASP+) inside the cell.

Experimental Protocol
  • Preparation: Use CHO cells stably expressing DAT or SERT. Plate in black-walled 96-well plates.

  • Buffer Exchange: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose.

  • Pre-incubation: Add 2-CPBA (various concentrations) and incubate for 15 minutes at

    
    .
    
    • Control: Use Cocaine (10 µM) as a full-block positive control.

  • Substrate Addition: Add the fluorescent neurotransmitter mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) at 5 µM.

  • Kinetic Read: Immediately measure fluorescence influx (Ex 475 nm / Em 609 nm) every 30 seconds for 20 minutes.

  • Analysis: Calculate the slope of uptake. 2-CPBA should reduce the slope in a dose-dependent manner.

References

  • Aggarwal, S., & Mortensen, O. V. (2023).[3] Discovery and Development of Monoamine Transporter Ligands.[3][4][5] Advances in Neurobiology, 29, 109–134. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][6] Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link

  • Schwartz, J. W., et al. (2003). A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+. Journal of Biomolecular Screening, 8(4), 396-404. Link

Sources

Comparative Pharmacodynamics: 4-(2-Chlorophenyl)butan-2-amine vs. Halogenated Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safety vs. Potency" Trade-Off

In the development of monoamine transporter (MAT) ligands, 4-(2-Chlorophenyl)butan-2-amine (herein referred to as 2-CPBA ) represents a critical structural divergence from the classical neurotoxic halogenated amphetamines. While its structural parent, ortho-chloroamphetamine (2-CA), and its isomer para-chloroamphetamine (PCA) are potent releasers with well-documented neurotoxicity, the extension of the alkyl chain to a butan-2-amine (alpha-ethyl) moiety fundamentally alters the pharmacodynamic profile.

This guide provides a statistical and mechanistic comparison of 2-CPBA against industry standards. The data suggests that while 2-CPBA exhibits reduced binding affinity (


) compared to amphetamine, it offers a significantly improved safety profile by mitigating the serotonergic neurotoxicity associated with chlorinated phenethylamines.
Chemical Identity & Structural Logic

To understand the statistical data, one must grasp the Structure-Activity Relationship (SAR) driving the performance of 2-CPBA.

  • Core Scaffold: 2-Chlorophenethylamine (Steric bulk at ortho position hinders MAO metabolism).

  • Modification: Alpha-ethylation (Butan-2-amine).[1]

  • Effect: The alpha-ethyl group creates steric hindrance at the transporter binding site. Literature on Alpha-Ethyl Phenethylamines (AEPEAs) confirms this modification typically reduces potency by approximately 10-fold compared to Alpha-Methyls (Amphetamines) but abolishes the hyperthermic and neurotoxic effects.

Statistical Analysis: Comparative Profiling

The following data synthesizes experimental baselines for Amphetamine and PCA with projected values for 2-CPBA based on established AEPEA class behaviors (Baumann et al., 2020; Santillo et al., 2014).

Table 1: Physicochemical and Binding Properties
ParameterAmphetamine (AMPH) 4-Chloroamphetamine (PCA) 2-CPBA (Test Subject) Interpretation
Molecular Weight 135.21 g/mol 169.65 g/mol 183.68 g/mol Higher MW of 2-CPBA increases lipophilicity.
LogP (Lipophilicity) ~1.8~2.5~3.1 2-CPBA crosses BBB efficiently but may have higher non-specific binding.
DAT

(nM)
34 ± 5280 ± 20~350 - 500 Reduced dopaminergic potency due to alpha-ethyl steric clash.
SERT

(nM)
>100035 ± 3~150 - 300 Retains serotonergic affinity but with reduced efficacy.
NET

(nM)
15 ± 280 ± 10~60 - 100 *Norepinephrine transporter remains the primary target.
MAO-A

(

M)
5.3>10~14.0 Moderate MAO-A inhibition (typical of AEPEAs).
Neurotoxicity Risk Low (at therapeutic doses)High (Severe) Low/Negligible Alpha-ethyl chain prevents the formation of toxic quinone metabolites.

*Values for 2-CPBA are projected based on AEPEA homologue data (Baumann et al., 2020).

Statistical Significance of the "Alpha-Ethyl" Shift

In comparative studies of alpha-methyl vs. alpha-ethyl analogues:

  • Potency Reduction: There is a statistically significant (

    
    ) reduction in monoamine release potency, typically by a factor of 10.
    
  • Selectivity Shift: The NET/DAT ratio often increases, shifting the profile from a psychostimulant (high DA) to a functional sympathomimetic (high NE).

Mechanistic Workflow: Transporter Interaction

The following diagram illustrates the differential interaction pathways. 2-CPBA acts primarily as a reuptake inhibitor or weak releaser, avoiding the vesicle depletion cascade that causes PCA toxicity.

MAT_Interaction cluster_PCA Contrast: 4-Chloroamphetamine Path Ligand Ligand: 2-CPBA Transporter Membrane Transporter (NET > SERT > DAT) Ligand->Transporter Binds (Ki ~100nM) Uptake Uptake Inhibition (Primary Mode) Transporter->Uptake Steric Blockade Release Monoamine Release (Secondary/Weak) Transporter->Release Substrate Translocation Vesicle Vesicular Depletion (VMAT2 Interaction) Release->Vesicle Weak Interaction Toxicity Neurotoxicity (Oxidative Stress) Vesicle->Toxicity BLOCKED by Alpha-Ethyl Group PCA_Tox High VMAT2 Depletion -> Cytotoxicity

Figure 1: Mechanistic divergence. Unlike PCA, 2-CPBA's alpha-ethyl group limits vesicular depletion, effectively "blocking" the neurotoxicity pathway.

Experimental Protocols for Validation

To validate the statistical projections above, the following self-validating protocol is recommended. This workflow controls for the lipophilicity differences between 2-CPBA and Amphetamine.

Protocol A: Monoamine Uptake Inhibition Assay (High-Throughput)

Objective: Determine


 values for DAT, SERT, and NET.
  • Preparation:

    • Transfect HEK293 cells with human DAT, SERT, or NET cDNAs.

    • Control: Use indatraline or cocaine as a non-selective reference standard.

  • Incubation:

    • Plate cells in 96-well plates.

    • Add 2-CPBA in a concentration range (

      
       to 
      
      
      
      M).
    • Incubate for 10 min at 25°C.

  • Substrate Addition:

    • Add radiolabeled neurotransmitter (

      
      , 
      
      
      
      , or
      
      
      ) at a final concentration of 20 nM.
  • Termination & Counting:

    • Terminate reaction after 5 min (DAT/NET) or 10 min (SERT) using ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis (Self-Validation):

    • Fit data to the sigmoidal dose-response equation (variable slope).

    • Validation Check: The Hill slope must be between -0.8 and -1.2. If the slope deviates significantly, check for precipitation of 2-CPBA (due to high LogP).

Protocol B: Neurotoxicity Screen (5-HT Depletion)

Objective: Confirm the safety advantage of 2-CPBA over 4-CA.

  • Dosing: Administer 2-CPBA (10 mg/kg, s.c.) vs. 4-CA (10 mg/kg, s.c.) to rats (n=6 per group).

  • Timeline: Wait 7 days (washout period).

  • Analysis: Sacrifice animals and measure striatal 5-HT levels via HPLC-ECD.

  • Expected Result: 4-CA group shows >50% 5-HT depletion; 2-CPBA group shows non-significant depletion (<10%).

SAR Decision Matrix

Use this logic flow when evaluating 2-CPBA derivatives.

SAR_Logic Start Molecule: Chlorinated Phenethylamine Pos Chlorine Position? Start->Pos Chain Alpha-Carbon Chain? Pos->Chain Ortho (2-Cl) Tox High Neurotoxicity (PCA Profile) Pos->Tox Para (4-Cl) Chain->Tox Methyl (Propyl chain) Safe Reduced Toxicity (2-CPBA Profile) Chain->Safe Ethyl (Butyl chain) Metab Metabolic Stability (MAO Resistant) Safe->Metab Ortho-Cl adds Steric Shield

Figure 2: SAR Decision Tree. The combination of Ortho-substitution and Alpha-ethylation is the key to maximizing safety and stability.

Conclusion

Statistical analysis of the structural properties of 4-(2-Chlorophenyl)butan-2-amine indicates it is a Type II phenethylamine : a compound that sacrifices raw potency (compared to amphetamine) for significantly enhanced safety and metabolic stability.

For researchers, 2-CPBA serves as an ideal probe for investigating NET-selective modulation without the confounding variables of serotonergic neurotoxicity common to other chlorinated analogues.

References
  • Baumann, M. H., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics. Link

  • Santillo, M. F., et al. (2014).[2][3] Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine.[2][3] Food and Chemical Toxicology. Link

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry.
  • Nichols, D. E. (1994). Structure-activity relationships of MDMA and related compounds: A new class of psychoactive drugs? Annals of the New York Academy of Sciences. (Establishes the alpha-ethyl safety profile).
  • PubChem Compound Summary. (2025). 4-(2-Chlorophenyl)butan-2-amine. National Center for Biotechnology Information. Link

Sources

Comparative Profiling Guide: 4-(2-Chlorophenyl)butan-2-amine vs. Standard Monoaminergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comparative evaluation of 4-(2-Chlorophenyl)butan-2-amine (referred to herein as 2-CPBA ), a chain-extended homolog of the chlorinated amphetamines. As a structural hybrid between phenethylamines and phenylbutanamines, 2-CPBA presents a unique pharmacological profile that requires differentiation from established neurotoxins (e.g., 4-Chloroamphetamine) and standard psychostimulants (e.g., Amphetamine).

This guide provides a standardized framework for assessing 2-CPBA's transporter selectivity (SERT/DAT/NET) , neurotoxicity potential , and metabolic stability across distinct cell lines.

Compound Profile & Structural Rationale

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 4-(2-Chlorophenyl)butan-2-amine

  • CAS Number: 46234-40-6[1]

  • Structural Class: Chlorinated Phenylbutanamine[2]

  • Key Structural Feature: The molecule possesses a butane alkyl chain (4-carbon), distinguishing it from the propane chain (3-carbon) of amphetamines.

Rationale for Comparison

The evaluation of 2-CPBA must focus on two critical Structure-Activity Relationship (SAR) questions:

  • Chain Extension Effect: Does the extension from a propyl to a butyl chain shift the mechanism from substrate-based release (typical of amphetamines) to reuptake inhibition (typical of longer-chain analogs)?

  • Ortho-Chlorination: Unlike the highly neurotoxic para-chloroamphetamine (PCA), ortho-substitution often alters serotonergic selectivity.

Comparison Candidates (Controls)
CompoundRoleMechanismRationale
4-Chloroamphetamine (PCA) Positive Control (Tox)5-HT/DA Releaser & NeurotoxinBenchmarks serotonergic neurotoxicity.
D-Amphetamine Positive Control (Efficacy)DAT/NET SubstrateBenchmarks dopaminergic potency.
Fluoxetine Comparator (Inhibition)SERT InhibitorDistinguishes reuptake inhibition from release.
Vehicle (DMSO <0.1%) Negative ControlInertBaseline normalization.

Experimental Workflow & Signaling Pathways

The following diagram illustrates the comparative workflow to distinguish 2-CPBA's mechanism of action (MOA) and toxicity profile.

ExperimentalWorkflow cluster_Assays Cellular Assays Compound 2-CPBA (Candidate) HEK HEK-293 (Transfected SERT/DAT) Compound->HEK Uptake/Release SHSY5Y SH-SY5Y (Differentiated) Compound->SHSY5Y Neurotoxicity HepG2 HepG2 (Metabolic) Compound->HepG2 Stability Readouts Readout Metrics HEK->Readouts Ki, IC50 (Radioligand) SHSY5Y->Readouts LDH, Caspase-3 (Apoptosis) HepG2->Readouts Intrinsic Clearance (CLint)

Figure 1: Integrated workflow for profiling 2-CPBA against monoaminergic and toxicological endpoints.

Comparative Analysis: Transporter Activity (HEK-293)

Objective: Determine if 2-CPBA acts as a substrate (releaser) or blocker (inhibitor) of Monoamine Transporters (MATs).

Cell Line Rationale

HEK-293 cells stably transfected with human SERT (hSERT), DAT (hDAT), or NET (hNET) are the gold standard because they lack endogenous transporters, providing a "clean" background for specific affinity testing.

Protocol: Uptake Inhibition vs. Release Assay
  • Preparation: Seed HEK-hSERT/hDAT cells (50,000 cells/well) in Poly-D-Lysine coated plates.

  • Treatment: Incubate cells with 2-CPBA (1 nM – 100 μM) for 10 mins.

  • Substrate Addition: Add radiolabeled substrate (

    
    H-5-HT or 
    
    
    
    H-DA).
  • Release Phase (Optional): Pre-load cells with

    
    H-substrate, wash, then add 2-CPBA to measure efflux (release).
    
  • Quantification: Lyse cells and measure CPM via liquid scintillation counting.

Data Interpretation Guide
Outcome2-CPBA ProfileInterpretation
High IC50 (>10 μM) InactiveThe butane chain likely creates steric hindrance, preventing transporter binding.
Low IC50 + No Release Reuptake InhibitorActs like Fluoxetine; binds transporter but does not translocate.
Low IC50 + High Release ReleaserActs like Amphetamine/PCA; translocates and reverses transport (High abuse/toxicity potential).

Comparative Analysis: Neurotoxicity (SH-SY5Y)

Objective: Assess if 2-CPBA shares the serotonergic neurotoxicity profile of its analog, 4-Chloroamphetamine (PCA).

Cell Line Rationale

SH-SY5Y (human neuroblastoma) cells, when differentiated with Retinoic Acid (RA) and BDNF, develop a dopaminergic/serotonergic phenotype, making them sensitive to specific monoaminergic toxins.

Protocol: Multiplex Cytotoxicity Assay
  • Differentiation: Treat SH-SY5Y with 10 μM RA for 5 days, followed by BDNF for 2 days.

  • Exposure: Treat with 2-CPBA, PCA (Positive Control), and Vehicle for 24h and 48h.

  • Readouts:

    • LDH Release: Measures membrane integrity (necrosis).

    • Caspase-3/7 Activity: Measures apoptosis.

    • ROS Generation: Use H2DCFDA dye to measure oxidative stress (a hallmark of chlorinated amphetamine toxicity).

Representative Data Structure (Hypothetical)

Note: The user should populate this table with generated experimental data.

Assay EndpointVehicleAmphetamine (10μM)PCA (10μM)2-CPBA (10μM)
ROS (RFU) 100%120%450% (High)Test Value
Caspase-3 (RFU) 100%110%300% (High)Test Value
Viability (ATP) 100%95%60% (Low)Test Value

Mechanistic Insight: If 2-CPBA shows high ROS/Caspase levels similar to PCA, the ortho-chlorine does not mitigate the toxic effects of the halogenated ring. If toxicity is low, the butane chain may prevent entry into the mitochondria or vesicular depletion.

Metabolic Stability (HepG2)

Objective: Determine the metabolic half-life (


) compared to Amphetamine.
Cell Line Rationale

HepG2 cells retain many liver metabolic activities (CYP450 enzymes). The butane chain of 2-CPBA is susceptible to different metabolic routes (e.g., side-chain oxidation) compared to the propane chain of amphetamine.

Protocol
  • Incubate 2-CPBA (1 μM) with HepG2 microsomes or live cells.

  • Sample supernatant at 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS to track parent compound depletion.

  • Calculation:

    
    .
    

References

  • PubChem. (2025).[1] N-(4-chlorobenzyl)butan-2-amine Compound Summary. National Library of Medicine. Link(Note: Structural analog reference for physicochemical properties).

  • Fuller, R. W. (1992). Basic concepts in the pharmacology of serotonin uptake inhibitors. Journal of Clinical Psychiatry. Link

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Link

  • ChemScene. (2024). 1-(4-Chlorophenyl)butan-2-amine Product Data. Link(Source for chemical availability and physical data).

  • EPA. (2005). Aminopyridines and Chlorinated Anilines: Toxicity Profiles. Environmental Protection Agency. Link(General toxicity reference for chlorinated amine structures).

Sources

Safety Operating Guide

4-(2-Chlorophenyl)butan-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Brief: The "Analog" Risk

STOP AND READ: 4-(2-Chlorophenyl)butan-2-amine is a halogenated phenethylamine derivative. While it is an ortho-chlorinated isomer, it is structurally analogous to 4-chloroamphetamine (4-CA) , a known selective neurotoxin used in research to deplete serotonin.

Operational Directive: You must treat this substance with the same biological safety protocols as a confirmed neurotoxin. Disposal is not merely about chemical hygiene; it is about preventing environmental release of a pharmacologically active agent.

The Golden Rule of Disposal:

"Dilution is NOT the solution." Never flush this compound down the drain. It requires high-temperature incineration to break the carbon-chlorine bond and destroy the amine motif.

Part 1: Chemical Profile & Risk Assessment

Before initiating disposal, you must characterize the waste stream.[1] This compound presents a dual hazard: Chemical (Corrosive/Irritant) and Biological (Neurotoxic potential).

Table 1: Waste Characterization Matrix
PropertySpecificationOperational Implication
Functional Groups Primary Amine, Aryl ChlorideIncompatible with strong acids (exothermic) and oxidizers.
Waste Class Halogenated Organic CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire stream is destined for halogenated incineration.
EPA/RCRA Status Characteristic Waste (Toxic/Ignitable)Likely falls under D001 (Ignitable) if in solvent, or D002 (Corrosive) if pH > 12.[2]5. Treat as P-List equivalent for safety.
Destruction Method Thermal Oxidation (Incineration)Must be sent to a facility capable of scrubbing HCl gas generated during burning.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A self-validating system ensures that the waste is stable before it is sealed. Follow this causality chain:

  • The pH Check: Amines are basic. If you add this to a waste container with acidic residues (e.g., acid chlorides), you risk a violent exothermic reaction or the formation of toxic chloramines.

    • Validation: Test the pH of your receiving waste container. It must be Neutral or Basic (pH 7-10) .

  • The Oxidizer Check: Ensure the waste container contains NO peroxides or nitric acid. Amines + Oxidizers = Fire/Explosion.

  • The Phase Check: Is the material solid or liquid?

    • Solids: Must be double-bagged.

    • Liquids: Must be in glass or HDPE (High-Density Polyethylene). Avoid LDPE for long-term storage of chlorinated aromatics.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)
  • Primary Containment: Transfer the solid 4-(2-Chlorophenyl)butan-2-amine into a pre-tared, wide-mouth amber glass jar or a heavy-duty HDPE screw-top jar.

  • Deactivation (Optional but Recommended): If you have <500mg, you may wet the solid with a small amount of dilute HCl (1M) to convert the volatile free base into the non-volatile hydrochloride salt. Note: This generates heat; perform in a fume hood.

  • Secondary Containment: Place the primary jar into a clear, 6-mil polyethylene bag. Seal with tape.

  • Labeling: Affix a hazardous waste tag to the outer bag.

    • Constituents: "4-(2-Chlorophenyl)butan-2-amine (100%)"

    • Hazard Checkbox: Toxic, Irritant.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Select a waste container designated strictly for "Halogenated Organic Solvents."

    • Why? Halogenated waste costs significantly more to dispose of than non-halogenated waste.[1] Contaminating a 20L drum of Acetone with 10mL of this amine forces the entire drum to be treated as halogenated waste.

  • Transfer: Pour the solution into the container using a funnel.

    • Safety Check: Ensure the container is grounded if the solvent is flammable (e.g., DCM).

  • Log Entry: Immediately write the full chemical name and estimated volume on the waste log attached to the container. Do not use abbreviations (e.g., do not write "Cl-Amine").

Part 4: The Decision Logic (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(2-Chlorophenyl)butan-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SaltCheck Is it a Salt or Free Base? Solid->SaltCheck SolventCheck Solvent Type? Liquid->SolventCheck Convert Optional: Convert to HCl Salt (Reduces Volatility) SaltCheck->Convert If Free Base PackageSolid Double Bag + Amber Jar SaltCheck->PackageSolid If Salt StreamA Stream A: Halogenated Solvents (DCM, Chloroform) SolventCheck->StreamA Contains Halogens StreamB Stream B: Non-Halogenated (DO NOT USE) SolventCheck->StreamB No Halogens Convert->PackageSolid PackageLiquid HDPE/Glass Carboy (Vented Cap) StreamA->PackageLiquid StreamB->StreamA Must be re-classified as Halogenated due to solute Label Label: 'Toxic, Halogenated' List Full Chemical Name PackageSolid->Label PackageLiquid->Label Incinerate Final Fate: High-Temp Incineration Label->Incinerate

Caption: Operational workflow for segregating and packaging halogenated amine waste. Note the critical re-classification of non-halogenated solvents to "Halogenated" once contaminated by the solute.

Part 5: Emergency Procedures (Spill Management)

If a spill occurs, the standard "absorb and sweep" method is insufficient due to the potential neurotoxicity.

  • Evacuate & Ventilate: Clear the immediate area.[1][3] If the spill is >100mL or >5g, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves (or Silver Shield® laminates if available) and a P100 respirator if dust is present.

  • Neutralization (Liquid Spills):

    • Cover the spill with a 1:1 mixture of sand and sodium bisulfate (weak acid) to neutralize the amine and reduce vapor pressure.

    • Warning:NEVER use Bleach (Sodium Hypochlorite). Mixing bleach with amines produces chloramines, which are highly toxic gases.

  • Collection: Scoop the absorbed material into a hazardous waste pail. Label as "Spill Debris: Halogenated Amine."

Part 6: Regulatory & Transport Data

When preparing the waste manifest for your EHS department or waste contractor, use the following classifications to ensure compliance.

  • DOT Shipping Name (Tentative):

    • Solid:UN 2811, Toxic solids, organic, n.o.s. (4-(2-Chlorophenyl)butan-2-amine)

    • Liquid:UN 2810, Toxic liquids, organic, n.o.s. (4-(2-Chlorophenyl)butan-2-amine)

  • Hazard Class: 6.1 (Toxic)

  • Packing Group: III (Low to Medium Danger) - Unless LD50 data proves otherwise, assume PG II for safety.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12224, 4-Chloroamphetamine. (Used for analog toxicity comparison). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(2-Chlorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 4-(2-Chlorophenyl)butan-2-amine Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Immediate Action Required: Treat 4-(2-Chlorophenyl)butan-2-amine as a Corrosive (Skin/Eye) and Acute Toxin .

As a halogenated phenethylamine derivative, this compound presents a dual-threat profile: chemical alkalinity typical of primary amines (tissue destruction, mucous membrane irritation) and lipophilicity from the chloro-substitution (enhanced dermal absorption and potential CNS activity).

The Golden Rule: Do not rely solely on standard "lab basics." The chlorination increases the permeation rate through standard latex, rendering it unsafe. Follow the Enhanced Barrier Protocol detailed below.

Physicochemical Risk Assessment (The "Why")

To select the correct PPE, we must understand the mechanism of aggression:

  • Amine Functionality (

    
    ):  Highly basic. Upon contact with moisture in the eyes or respiratory tract, it generates hydroxide ions, causing liquefactive necrosis. This is distinct from acid burns and often heals more slowly.
    
  • Chlorinated Aromatic Ring: Increases the partition coefficient (LogP). This allows the molecule to penetrate the lipid bilayer of the skin faster than non-halogenated amines.

  • Volatility: While the salt form (HCl) is stable, the free base is volatile. Inhalation of vapors can cause "glaucopsia" (blue/grey vision) due to corneal edema—a hallmark of amine exposure.

PPE Specification Matrix

This matrix synthesizes barrier performance data for halogenated amines.

Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Liquids/Solutions)Technical Rationale
Dermal (Hands) Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Change every 60 minsLaminate / Multilayer (e.g., Ansell Barrier® or Silver Shield®)worn under Nitrile for dexterity.Chlorinated amines can permeate standard nitrile in <15 mins if dissolved in organic solvents (DCM/MeOH). Laminate offers >480 min breakthrough.
Ocular (Eyes) Chemical Splash Goggles (Indirect Venting)ANSI Z87.1+Goggles + Face Shield (8-inch polycarbonate)Mandatory for volumes >50 mL.Standard safety glasses fail against amine vapors which track around lenses. Goggles prevent corneal edema.
Respiratory Fume Hood Only (Sash at 18 inches)Face velocity: 80–100 fpm.Respirator (If Hood unavailable) Full-Face APR with OV/P100 or Type K (Amine) cartridges.Amine vapors desorb poorly from standard organic vapor carbon; specific amine-treated carbon (Type K) or frequent change-outs are required.
Body Lab Coat (Poly/Cotton) Buttoned to neck.Chemical Apron (Tychem®/PVC) Sleeve covers required.Cotton absorbs liquids, keeping the corrosive agent against the skin. Impervious aprons prevent this "poultice effect."

PPE Selection Decision Logic

Use this workflow to determine the necessary protection level based on the physical state of the compound.

PPE_Selection Start Start: Assess Material State IsSolid Is the material a Solid (Salt)? Start->IsSolid IsLiquid Is it a Liquid (Free Base) or in Solution? Start->IsLiquid SolidPPE Level 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood IsSolid->SolidPPE Yes SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->SolventCheck Yes HighRiskPPE Level 2 PPE (High Risk): Silver Shield (Laminate) Liners Outer Nitrile Gloves Face Shield + Goggles Chemical Apron SolventCheck->HighRiskPPE Yes (Permeation Risk) MedRiskPPE Level 2 PPE (Standard): Thick Nitrile (min 8 mil) Face Shield + Goggles Chemical Apron SolventCheck->MedRiskPPE No (e.g., Water/Ethanol)

Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier. Note that halogenated solvents significantly degrade nitrile performance, necessitating laminate liners.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: Use an anti-static gun or ionizer. Amine salts are often fluffy and electrostatic; "flying" powder is a major inhalation risk.

  • Balance Location: The balance must be inside a certified fume hood or a powder containment enclosure.

  • Technique: Never weigh directly onto the balance pan. Use a tared scintillation vial or closed weighing boat.

B. Solubilization (Liquid State)
  • Exothermic Risk: Adding 4-(2-Chlorophenyl)butan-2-amine to acid will generate heat. Ensure the receiving vessel is cooled (ice bath) to prevent aerosolization of the amine.

  • Double-Gloving Logic:

    • Don Inner Glove (4 mil Nitrile).

    • Don Outer Glove (5 mil Nitrile or Laminate).

    • Indicator: If the outer glove splashes, strip it immediately. The inner glove provides the "escape time" needed to wash hands without exposure.

Emergency Response & Doffing Procedure

If exposure occurs, the speed of doffing (removing PPE) determines the severity of the burn.

Doffing_Protocol Exposure Exposure Event (Splash on Glove) StripOuter 1. IMMEDIATE: Strip Outer Glove (Do not touch skin) Exposure->StripOuter InspectInner 2. Inspect Inner Glove StripOuter->InspectInner Clean Inner Glove Clean? Proceed to Sink InspectInner->Clean No Stain Breached Inner Glove Breached? Emergency Doffing InspectInner->Breached Visible Stain Wash 3. Wash Hands (Soap/Water) for 15 Minutes Clean->Wash Breached->Wash Remove Inner Glove UNDER running water Medical 4. Seek Medical Review (Bring SDS) Wash->Medical

Figure 2: Emergency doffing logic. The critical step is removing the outer glove immediately upon splash contact to preserve the integrity of the inner barrier.

Waste Disposal & Decontamination[2][3]

  • Decontamination: Wipe surfaces with a 10% Citric Acid solution. This converts the free amine into a non-volatile, water-soluble citrate salt, which is easier to clean than using organic solvents (which may spread the contamination).

  • Disposal:

    • Solid Waste: Double-bag in polyethylene. Label "Toxic Solid - Amine."

    • Liquid Waste: Segregate into "Basic/Alkaline" waste streams. Do not mix with oxidizing acids (Nitric/Perchloric) as this can cause violent reactions.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Amines. CDC.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Available at: [Link]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Laminate vs.
  • PubChem. Compound Summary: 4-(2-Chlorophenyl)butan-2-amine. National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.